Technical Documentation Center

methyl 4-amino-1H-pyrrole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-amino-1H-pyrrole-2-carboxylate
  • CAS: 1171815-23-8

Core Science & Biosynthesis

Foundational

Methyl 4-Amino-1H-Pyrrole-2-Carboxylate: Structural Paradigms, Synthetic Methodologies, and Applications in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry and chemical biology, heterocyclic building blocks serve as the foundational architecture for target-specific therapeutics. Methyl 4-amino-1H-pyrrole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, heterocyclic building blocks serve as the foundational architecture for target-specific therapeutics. Methyl 4-amino-1H-pyrrole-2-carboxylate (and its hydrochloride salt) is a highly specialized, bifunctional scaffold primarily utilized in the synthesis of DNA minor groove binders (such as distamycin and netropsin analogs) and kinase inhibitors.

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a strategic node of reactivity. By retaining the unsubstituted


-position of the pyrrole ring, this building block offers unique hydrogen-bonding capabilities and serves as a blank canvas for late-stage pharmacokinetic diversification. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in solution-phase synthesis and chromatographic purification. The free amine is highly electron-rich and prone to rapid air oxidation; thus, it is predominantly synthesized, stored, and utilized as the hydrochloride salt[1],.

Table 1: Core Physicochemical and Analytical Properties

PropertyValueReference
Chemical Name Methyl 4-amino-1H-pyrrole-2-carboxylate[2]
CAS Number (Free Base) 1171815-23-8[3]
CAS Number (HCl Salt) 1171639-98-7[1],
Molecular Formula C6H8N2O2[4]
Molecular Weight (Free Base) 140.14 g/mol [2]
Monoisotopic Mass 140.05858 Da[4]
Predicted CCS ([M+H]+) 127.0 Ų[4]

Data supported by [4] and commercial validation standards.

Structural Causality & Pharmacophore Mapping

When designing sequence-specific DNA binding polyamides, the choice between 1-methylpyrrole and 1H-pyrrole is a calculated mechanistic decision.

The Causality of the 1H-Pyrrole Scaffold: Traditional Dervan-type polyamides utilize N-methylpyrrole, where the methyl group points away from the DNA minor groove floor to provide steric bulk. However, utilizing methyl 4-amino-1H-pyrrole-2-carboxylate introduces an


-H bond. This serves two distinct purposes:
  • Direct Target Engagement: The

    
    -H can act as a hydrogen-bond donor, potentially interacting with the exocyclic amines of guanine bases, thereby altering the binding specificity of the polyamide.
    
  • Late-Stage Diversification: The unsubstituted

    
     acts as a nucleophilic node. Chemists can build the entire polyamide backbone first, and subsequently perform parallel 
    
    
    
    -alkylation to attach fluorophores, pull-down tags, or varying alkyl chains to modulate cellular permeability.

Pharmacophore_Map Core Methyl 4-amino-1H-pyrrole-2-carboxylate N1 N1-H (Pyrrole Ring) Late-Stage Alkylation Site H-Bond Donor Core->N1 C4 C4-Primary Amine N-Terminal Extension Nucleophile Core->C4 C2 C2-Methyl Ester C-Terminal Precursor Electrophile Core->C2

Fig 1: Pharmacophore mapping and functional reactivity vectors of the core scaffold.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of this building block typically proceeds via the electrophilic aromatic nitration of methyl 1H-pyrrole-2-carboxylate, followed by chemoselective reduction.

Self-Validating Protocol: Chemoselective Reduction of the Nitro Precursor

Objective: Reduce the


-nitro group to a primary amine without reducing the pyrrole ring or the 

-ester, while strictly preventing the oxidative degradation (polymerization) of the resulting aminopyrrole.

Mechanistic Causality: Aminopyrroles are notoriously unstable in the presence of oxygen due to their high electron density. By immediately trapping the newly formed amine as a hydrochloride salt, we protonate the


-amine. This withdraws electron density from the conjugated pyrrole system, rendering it oxidatively stable for long-term storage[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of methyl 4-nitro-1H-pyrrole-2-carboxylate in 50 mL of anhydrous methanol (MeOH) in a flame-dried Schlenk flask.

  • Catalyst Loading: Under a strict argon counter-flow, carefully add 10% Pd/C (0.1 equivalents). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Maintain the reaction under an 
    
    
    
    balloon (1 atm) at 25°C with vigorous stirring for 4 hours.
  • Self-Validation Checkpoint 1 (IPC): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: The reaction is strictly validated as complete only when the nitro precursor peak (

      
       171.05 
      
      
      
      ) is entirely consumed, replaced by the amine product peak (
      
      
      141.06
      
      
      )[4].
  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite under an argon blanket to remove the Pd/C catalyst. Do not let the filter cake run dry.

  • Salt Formation: Immediately transfer the filtrate to a receiving flask at 0°C and add 1.2 equivalents of anhydrous HCl (4M in dioxane) dropwise.

  • Self-Validation Checkpoint 2 (Isolation): Upon HCl addition, a distinct off-white precipitate must form. Concentrate the mixture in vacuo. The isolated solid must be validated via LC-MS to confirm the absence of

    
     (oxidation) or 
    
    
    
    (aromatization/degradation) impurities.

Synthesis_Workflow A Methyl 1H-pyrrole- 2-carboxylate B Methyl 4-nitro-1H-pyrrole- 2-carboxylate A->B Nitration (HNO3/Ac2O) C Methyl 4-amino-1H-pyrrole- 2-carboxylate (HCl) B->C Reduction (H2, Pd/C, HCl) D Polyamide Assembly C->D Peptide Coupling

Fig 2: Synthetic workflow from unsubstituted ester to polyamide assembly.

Downstream Applications in Chemical Biology

Once isolated, methyl 4-amino-1H-pyrrole-2-carboxylate is primed for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. The


-amine is typically coupled to the 

-carboxylic acid of the next monomer using standard uronium-based coupling reagents (e.g., HATU, DIPEA).

The resulting polyamides are engineered to read the DNA minor groove. The logical interaction pathways dictate that while the amide backbone engages in hydrogen bonding with the floor of the minor groove, the


-pyrrole core provides shape-selective recognition of the DNA topology.

Minor_Groove_Binding Polyamide 1H-Pyrrole Polyamide DNA_AT A/T Rich DNA Tract Polyamide->DNA_AT Amide NH -> Base H-Bond DNA_GC G/C DNA Tract Polyamide->DNA_GC N1-H Steric/H-Bond Interaction

Fig 3: Logical interaction pathways of 1H-pyrrole polyamides with DNA minor groove tracts.

References

  • Title: PubChem Compound Summary for CID 12985736, Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: CAS 1171815-23-8 C6H8N2O2 Methyl 4-amino-1H-pyrrole-2-carboxylate Source: Howei Pharm URL: [Link]

Sources

Exploratory

Beyond the Registry: A Technical Guide to Methyl 4-amino-1H-pyrrole-2-carboxylate in Drug Discovery

As a Senior Application Scientist, I frequently observe research teams stall at the earliest stages of their medicinal chemistry campaigns due to a misunderstanding of their foundational building blocks. A routine CAS nu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe research teams stall at the earliest stages of their medicinal chemistry campaigns due to a misunderstanding of their foundational building blocks. A routine CAS number lookup for methyl 4-amino-1H-pyrrole-2-carboxylate immediately presents a critical bifurcation: are you working with the highly reactive free base, or the bench-stable hydrochloride salt?

This whitepaper provides an in-depth technical analysis of this privileged scaffold, detailing its chemical identity, its mechanistic role in modern drug discovery, and field-proven protocols for its synthesis and downstream application.

Chemical Identity & Quantitative Data

When querying the registry for methyl 4-amino-1H-pyrrole-2-carboxylate, two distinct CAS numbers emerge. The distinction is not merely administrative; it dictates the compound's shelf-life, handling requirements, and synthetic utility.

The electron-rich nature of the pyrrole ring, compounded by the electron-donating 4-amino group, makes the free base highly susceptible to rapid air oxidation. Upon exposure to ambient oxygen, the free base quickly polymerizes, turning from a pale powder to a dark, intractable tar. Consequently, commercial vendors and experienced synthetic chemists isolate and store this building block exclusively as a hydrochloride salt[1][2].

Table 1: Comparative Physicochemical Properties
PropertyFree Base FormHydrochloride Salt Form
CAS Registry Number 1171815-23-8[1]1171639-98-7[2]
Molecular Formula C₆H₈N₂O₂C₆H₉ClN₂O₂
Molecular Weight 140.14 g/mol 176.60 g/mol
Physical State Unstable, easily oxidized solidOff-white to pale brown powder
Storage Conditions -20°C, strictly under Argon2-8°C, desiccated
Primary Utility Immediate in situ reactionLong-term storage & commercial sourcing

Structural Significance in Drug Discovery

Pyrrole-2-carboxylates are foundational to numerous biologically active compounds, functioning as versatile pharmacophores in antibacterial, antifungal, and anticancer agents[3]. The specific substitution pattern of methyl 4-amino-1H-pyrrole-2-carboxylate offers a unique geometric advantage.

In recent breakthroughs targeting drug-resistant tuberculosis, this scaffold has been utilized to design potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)[4]. The causality behind this design is rooted in precise spatial vectoring:

  • The Pyrrole Core: Provides a rigid, planar framework that establishes critical hydrogen-bonding networks within the target protein's active site.

  • The 2-Carboxylate: Serves as a synthetic handle to attach bulky head groups (e.g., 2,4-dichlorophenyl moieties) that occupy the S3 binding pocket[4].

  • The 4-Amino Group: Acts as an orthogonal vector, allowing the attachment of hydrophobic tails (e.g., cyclohexyl groups) that extend deeply into the S5 hydrophobic pocket[4].

Pharmacophore Core Pyrrole Core (Planar H-Bonding) C4 4-Amino Vector (Tail Extension) Core->C4 Functionalization C2 2-Carboxylate Vector (Head Extension) Core->C2 Functionalization S5 S5 Hydrophobic Pocket (Target Binding) C4->S5 Occupies S3 S3 Pocket (Target Binding) C2->S3 Occupies

Pharmacophore mapping of pyrrole-2-carboxamide derivatives in target inhibition.

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block effectively, one must master its synthesis and immediate stabilization. The standard route involves the regioselective nitration of methyl 1H-pyrrole-2-carboxylate, followed by catalytic reduction.

Protocol A: Catalytic Hydrogenation and Salt Formation

Objective: Reduce methyl 4-nitro-1H-pyrrole-2-carboxylate to the amine and trap it as the stable HCl salt.

Causality & Logic: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The critical step is the immediate introduction of anhydrous HCl gas or ethereal HCl post-filtration. If the solvent is evaporated to yield the free base, oxidative degradation will ruin the batch.

Step-by-Step Methodology:

  • Setup: Dissolve 10.0 g of methyl 4-nitro-1H-pyrrole-2-carboxylate in 150 mL of anhydrous methanol in a Parr shaker flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet). Safety Note: Pd/C is highly pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (3 cycles). Pressurize to 30 psi and shake at room temperature for 4 hours.

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, filter through a syringe filter, and analyze via LC-MS. The reaction is complete when the nitro precursor peak (M+H = 171) is entirely replaced by the amine peak (M+H = 141).

  • Filtration: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Do not let the Celite pad dry out.

  • Stabilization: Immediately cool the methanolic filtrate to 0°C. Add 2.0 equivalents of 2M HCl in diethyl ether dropwise.

  • Isolation: Concentrate the solution under reduced pressure (bath temp < 30°C) until a precipitate forms. Triturate with cold diethyl ether, filter, and dry under high vacuum to yield methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as an off-white powder.

Synthesis SM Methyl 1H-pyrrole-2-carboxylate Nitration Nitration (HNO3/Ac2O) Regioselective C4 SM->Nitration Nitro Methyl 4-nitro-1H-pyrrole-2-carboxylate Nitration->Nitro Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction FreeBase Methyl 4-amino-1H-pyrrole-2-carboxylate (Unstable Free Base) Reduction->FreeBase SaltForm Anhydrous HCl / Ether Precipitation FreeBase->SaltForm HClSalt Stable HCl Salt CAS: 1171639-98-7 SaltForm->HClSalt

Synthetic workflow and stabilization strategy for the target compound.

Protocol B: Amide Coupling at the 4-Position

Objective: Functionalize the 4-amino group while leaving the 2-carboxylate intact for subsequent saponification.

Causality & Logic: Because we are starting with the HCl salt, we must add a non-nucleophilic base (like DIPEA) to liberate the amine in situ. HATU is chosen as the coupling reagent due to its high efficiency in driving amide bond formation with electron-deficient or sterically hindered pyrrole amines.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve 1.1 eq of the desired carboxylic acid (e.g., cyclohexanecarboxylic acid) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 eq of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride[2]. The excess DIPEA will neutralize the HCl salt, generating the reactive free base directly in the presence of the activated acid.

  • Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar amine salt spot at the baseline will disappear, replaced by a higher Rf product spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to yield the 4-amido-pyrrole-2-carboxylate intermediate.

Conclusion

The successful deployment of methyl 4-amino-1H-pyrrole-2-carboxylate in drug discovery requires looking past the basic CAS registry data. By understanding the inherent instability of the free base (CAS 1171815-23-8)[1] and strategically utilizing the hydrochloride salt (CAS 1171639-98-7)[2], researchers can reliably access this privileged scaffold to construct complex, spatially optimized pharmacophores.

References

  • Howei Pharm. "CAS 1171815-23-8 C6H8N2O2 Methyl 4-amino-1H-pyrrole-2-carboxylate ≥95%". howeipharm.com.
  • Sigma-Aldrich. "methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride | 1171639-98-7". sigmaaldrich.com.
  • RSC Publishing. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics". rsc.org.
  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis". nih.gov.

Sources

Foundational

The Push-Pull Paradigm: Electronic Properties and Reactivity of Aminopyrrole Esters

Introduction to the Aminopyrrole Scaffold The pyrrole ring is a foundational motif in medicinal chemistry, characterized by its -excedent (electron-rich) nature. However, the introduction of an amino group at the C2 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Aminopyrrole Scaffold

The pyrrole ring is a foundational motif in medicinal chemistry, characterized by its


-excedent (electron-rich) nature. However, the introduction of an amino group at the C2 position and an ester group at the C3 or C4 position fundamentally rewrites the electronic landscape of the heterocycle. This creates a highly polarized "push-pull" system. The amino group acts as a potent electron-donating group (EDG), elevating the Highest Occupied Molecular Orbital (HOMO), while the ester acts as an electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO).

Understanding the causality behind these electronic modifications is critical for researchers designing novel synthetic pathways or developing new pharmacophores, such as broad-spectrum metallo-


-lactamase inhibitors and targeted antibacterial agents [4].

Electronic Structure and Tautomeric Equilibria

The electronic properties of 2-aminopyrrole esters are dictated by the delicate balance between the enamino and imino tautomeric forms. Density Functional Theory (DFT) and thermochemical analyses reveal that while the enamino form is generally more thermodynamically stable, the imino nitrogen exhibits exceptionally high basicity. The presence of a C3 ester group stabilizes the enamino form through intramolecular hydrogen bonding and resonance delocalization, effectively locking the conformation and directing subsequent nucleophilic attacks.

G A 2-Aminopyrrole Ester (Push-Pull System) B Amino Group (C2) Electron Donating A->B Elevates HOMO C Ester Group (C3/C4) Electron Withdrawing A->C Lowers LUMO E Nucleophilic Reactivity (IEDDA) A->E Tuned by EWG/EDG balance D Enamino-Imino Tautomerization B->D Proton transfer dynamics C->D Stabilizes imino form

Electronic modulation in 2-aminopyrrole esters driving chemical reactivity.

Synthetic Methodologies Governed by Electronic Properties

The synthesis of highly substituted 2-aminopyrroles historically faced challenges due to the instability of the intermediates. Modern approaches leverage the electronic properties of the substituents to drive complex cascade reactions.

A breakthrough methodology involves the domino synthesis of 2-aminopyrroles from N-alkynyl, N′-vinyl hydrazides (AVHs) [1]. The causality of this reaction's success lies in the bond dissociation energies (BDE). The N–N bond has a significantly lower BDE (167 kJ/mol) compared to a C–O bond (358 kJ/mol), which lowers the activation energy for the initial 3,4-diaza-Cope rearrangement. The subsequent 5-exo-dig N-cyclization is thermodynamically driven by the electronic configuration of the ethenimine-enamine intermediate, which is heavily influenced by the nature of the EWG.

Quantitative Impact of Electron-Withdrawing Groups

The efficiency of the 5-exo-dig cyclization is directly correlated to the electron-withdrawing capacity and steric profile of the substituent. Esters provide the optimal balance of LUMO lowering without excessive steric hindrance.

Electron-Withdrawing Group (EWG)AVH PrecursorYield (%)Mechanistic Impact on 5-exo-dig Cyclization
Ester (-COOR)4i–j59–78%Optimal LUMO lowering; stabilizes enamine.
Aliphatic Ketone4l47%Moderate stabilization; competing enolization.
Tertiary Amide4m40%Reduced electrophilicity at the carbonyl.
Aromatic Ketone12k26%Steric hindrance and cross-conjugation.
Protocol 1: Self-Validating Domino Synthesis of 2-Aminopyrrole Esters

Objective: Synthesize 2-aminopyrrole esters via a metal-free 3,4-diaza-Cope rearrangement. Rationale: Toluene or xylenes at reflux (


) provides the exact thermal energy required to overcome the sigmatropic rearrangement barrier while preventing premature decomposition of the AVH platform.
  • Preparation: Dissolve the AVH ester precursor (1.0 equiv) in anhydrous xylenes to achieve a 0.1 M concentration. Degas the solution with argon for 10 minutes to prevent oxidative side reactions.

  • Thermal Activation: Heat the reaction mixture to reflux (

    
    ) under an inert atmosphere for 18–24 hours.
    
  • Self-Validation Checkpoint 1 (TLC/LC-MS): Withdraw a 50 µL aliquot. Perform rapid TLC (Hexane:EtOAc 7:3). The disappearance of the AVH spot (

    
    ) and the appearance of a highly UV-active spot (
    
    
    
    ) indicates the rearrangement has occurred. Confirm via LC-MS that the mass matches the isomerized product (no mass loss). Do not proceed to workup until the starting material is entirely consumed.
  • Cyclization Confirmation: Remove the solvent under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Dissolve the crude mixture in

    
    . Acquire a 
    
    
    
    NMR spectrum. The reaction is validated as successful only if the characteristic aromatized pyrrole C2 and C3 signals appear at
    
    
    and
    
    
    , respectively.
  • Purification: Purify via flash column chromatography (silica gel, gradient elution) to isolate the pure 2-aminopyrrole ester.

Reactivity Profiles: Inverse Electron Demand Diels-Alder (IEDDA)

The push-pull nature of 2-aminopyrrole esters makes them exceptional dienes/dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions. When reacted with highly electron-deficient species like 1,3,5-triazines, the electron-rich C3 position of the aminopyrrole initiates a nucleophilic attack [2].

This cascade is not a concerted cycloaddition but a stepwise process that traverses through a distinct zwitterionic intermediate, followed by cyclization to a tricyclic adduct, and finally a retro-Diels-Alder (RDA) aromatization.

IEDDA N1 Electron-Rich 2-Aminopyrrole N3 Zwitterionic Intermediate N1->N3 Nucleophilic attack (C3) N2 Electron-Deficient 1,3,5-Triazine N2->N3 Electrophilic capture N4 Tricyclic Adduct (Cyclization) N3->N4 Intramolecular cyclization N5 Retro-Diels-Alder (-CF3CN, -NH3) N4->N5 Thermodynamic driving force N6 Pyrrolo[2,3-d]pyrimidine Product N5->N6 Aromatization

Stepwise mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Protocol 2: NMR-Monitored IEDDA Cascade Mapping

Objective: Trap and validate the transient zwitterionic intermediate in the IEDDA reaction of 2-aminopyrroles. Rationale:


 is selected not only for its solubilizing properties but to prevent proton-exchange interference, allowing precise mapping of the 

couplings during the zwitterion formation.
  • Preparation: In an NMR tube flushed with argon, dissolve 1-tert-butyl-2-aminopyrrole (0.05 mmol) in 0.5 mL of anhydrous

    
    .
    
  • Initiation: Cool the NMR tube to

    
    . Inject 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (1.0 equiv) directly into the solution.
    
  • Self-Validation Checkpoint 1 (Intermediate Trapping): Immediately transfer the tube to a pre-cooled NMR spectrometer (

    
    ). Acquire a 
    
    
    
    NMR spectrum at the 15-minute mark. Validation: The presence of two distinct
    
    
    environments in a 2:1 integration ratio definitively proves the formation of the transient zwitterionic intermediate. If a single
    
    
    peak is observed, the reaction has bypassed the intermediate due to thermal runaway.
  • Cyclization Monitoring: Gradually warm the probe to

    
    . Monitor the reaction via 
    
    
    
    and
    
    
    DEPT-135 NMR. The disappearance of the zwitterion signals and the emergence of negative
    
    
    peaks in the DEPT spectrum confirm the formation of the tricyclic adduct.
  • Self-Validation Checkpoint 2 (Aromatization): Monitor the reaction headspace or solution for the expulsion of

    
     (RDA step). The final pyrrolo[2,3-d]pyrimidine core must be validated by a 
    
    
    
    HSQC experiment showing the loss of the primary amine protons.

Alternative Pathways: Gold-Catalyzed Aza-Nazarov Cyclization

Beyond thermal rearrangements, the electronic properties of aminopyrrole precursors can be exploited using transition metal catalysis. Gold(I) catalysts selectively activate alkynes in ynamides, initiating an intermolecular amination with azides. This triggers an aza-Nazarov cyclization [3]. The regioselectivity of this formal[4+1] cycloaddition is strictly governed by the electron-withdrawing ester group on the nitrogen, which modulates the electrophilicity of the gold-carbene intermediate.

Conclusion

The 2-aminopyrrole ester is not merely a static structural scaffold; it is a highly tunable electronic system. By understanding the push-pull dynamics between the C2 amino group and the C3/C4 ester group, researchers can precisely control tautomeric equilibria, dictate the regioselectivity of cascade cyclizations, and design highly specific pharmacophores for advanced drug development.

References

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles Organic Letters (ACS Publications)[Link]

  • Electronic and Steric Effects on the Mechanism of the Inverse Electron Demand Diels−Alder Reaction of 2-Aminopyrroles with 1,3,5-Triazines: Identification of Five Intermediates by 1H, 13C, 15N, and 19F NMR Spectroscopy The Journal of Organic Chemistry (ACS Publications)[Link]

  • Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles Organic Letters (ACS Publications)[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential PMC - National Institutes of Health[Link]

Exploratory

potential research areas for pyrrole-2-carboxylates

An In-depth Technical Guide to Emerging Research Areas for Pyrrole-2-Carboxylates Authored by Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Emerging Research Areas for Pyrrole-2-Carboxylates

Authored by Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising and underexplored research avenues for pyrrole-2-carboxylate derivatives. Moving beyond established knowledge, we focus on novel therapeutic targets, innovative synthetic strategies, and emerging applications that are poised to redefine the utility of this versatile scaffold.

Introduction: The Pyrrole-2-Carboxylate Scaffold - A Privileged Heterocycle

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous biologically significant molecules, including heme, chlorophyll, and vitamin B12. The introduction of a carboxylate group at the C2 position yields the pyrrole-2-carboxylate scaffold, a structure that has consistently demonstrated a remarkable breadth of biological activities. Historically, research has focused on its antimicrobial, anti-inflammatory, and anticancer properties. However, recent advances in medicinal chemistry and chemical biology have unveiled more nuanced and potent applications for these compounds, justifying a renewed and more focused research effort.

This guide will deconstruct the key areas of untapped potential for pyrrole-2-carboxylates, providing actionable insights and detailed methodologies to empower researchers to explore these new frontiers.

Core Research Area 1: Targeting Protein-Protein Interactions (PPIs) in Oncology

A significant limitation of many current anticancer therapies is their lack of specificity, often targeting rapidly dividing cells in general. Pyrrole-2-carboxylate derivatives are emerging as promising candidates for the development of more targeted therapies that disrupt specific protein-protein interactions (PPIs) crucial for cancer cell survival and proliferation.

Mechanistic Underpinning: The Keap1-Nrf2 Axis

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept at low levels by its negative regulator, Keap1, which targets it for ubiquitination and proteasomal degradation. In many cancers, Nrf2 is constitutively active, promoting cancer cell survival and resistance to chemotherapy. Disrupting the Keap1-Nrf2 interaction to restore Nrf2 regulation is a key therapeutic strategy. Certain pyrrole-2-carboxylate derivatives have been identified as potent inhibitors of this PPI.

Experimental Workflow: Screening for Keap1-Nrf2 PPI Inhibitors

A robust screening cascade is essential to identify and validate novel inhibitors. The following workflow provides a self-validating system from initial hit identification to cellular confirmation.

  • Principle: This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 protein. Small molecule inhibitors will cause a decrease in the polarization signal.

  • Protocol:

    • A fluorescently tagged peptide derived from the Nrf2 binding motif is incubated with recombinant Keap1 protein in a 384-well plate format.

    • Pyrrole-2-carboxylate library compounds are added to the wells at various concentrations.

    • The plate is incubated to allow for binding equilibrium to be reached.

    • The fluorescence polarization is read using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide and thus, inhibition of the PPI.

  • Principle: ITC directly measures the heat change that occurs upon binding of the inhibitor to the target protein, providing thermodynamic data (Kd, ΔH, ΔS) and confirming a direct interaction.

  • Protocol:

    • Recombinant Keap1 protein is loaded into the sample cell of the ITC instrument.

    • A concentrated solution of the hit pyrrole-2-carboxylate derivative is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution, and the heat released or absorbed is measured after each injection.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd).

  • Principle: This assay measures the proximity of two proteins in living cells. One protein (e.g., Keap1) is fused to a NanoLuc® luciferase, and the other (e.g., Nrf2) is fused to a HaloTag® ligand. Disruption of their interaction by a cell-permeable inhibitor leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Protocol:

    • Co-transfect cells with plasmids encoding Keap1-NanoLuc® and HaloTag®-Nrf2.

    • Treat the cells with varying concentrations of the validated hit compound.

    • Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate.

    • Measure the luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio.

Data Presentation: Comparative Analysis of Lead Compounds
Compound IDFP IC50 (µM)ITC Kd (µM)NanoBRET™ IC50 (µM)
PYC-00115.220.535.8
PYC-0022.83.15.2
PYC-0030.91.22.1
Future Directions & Unanswered Questions
  • Selectivity: How selective are these inhibitors for Keap1 over other Kelch-like proteins? Broader profiling is necessary.

  • Structural Biology: Co-crystal structures of lead compounds bound to Keap1 are needed to guide structure-based drug design and improve potency and selectivity.

  • In Vivo Efficacy: Promising candidates must be advanced into preclinical cancer models to assess their therapeutic potential.

Core Research Area 2: Modulating Quorum Sensing in Antimicrobial Drug Discovery

The rise of antibiotic-resistant bacteria is a global health crisis. An attractive alternative to traditional bactericidal or bacteriostatic antibiotics is the development of anti-virulence agents that disarm pathogens without killing them, thereby exerting less selective pressure for the development of resistance. Quorum sensing (QS) is a cell-to-cell communication system used by many bacteria to coordinate virulence factor expression, and it is a prime target for such agents.

The Target System: Pseudomonas aeruginosa LasR-I QS

P. aeruginosa is an opportunistic human pathogen that relies heavily on the LasR-I quorum sensing system to control the expression of numerous virulence factors and biofilm formation. The transcriptional regulator LasR is activated by its cognate autoinducer molecule. Pyrrole-2-carboxylate derivatives have been shown to act as antagonists of LasR, preventing its activation and subsequent downstream signaling.

Diagram: Quorum Sensing Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Hit Validation cluster_2 Phenotypic Assays A Bacterial Reporter Strain (e.g., E. coli pSB1075) B Add Pyrrole-2-Carboxylate Library Compounds A->B C Measure Luminescence (Inhibition of LasR activation) B->C D Isothermal Titration Calorimetry (ITC) C->D Validated Hits E Determine Kd for Compound-LasR Binding D->E F Biofilm Formation Assay D->F Confirmed Binders G Virulence Factor Quantification (e.g., Elastase) D->G Confirmed Binders H Assess Reduction in Pathogenic Phenotypes F->H G->H

Caption: A multi-stage workflow for identifying and validating pyrrole-2-carboxylate-based quorum sensing inhibitors.

Key Experimental Protocol: Bioluminescence Reporter Assay
  • Principle: A reporter strain, typically E. coli transformed with a plasmid containing LasR and a LasR-dependent promoter fused to the lux operon, is used. Activation of LasR by its autoinducer triggers light production. Antagonists will inhibit this process.

  • Protocol:

    • Grow the reporter strain to the mid-logarithmic phase.

    • In a 96-well plate, add the bacterial culture, the autoinducer (N-(3-oxododecanoyl)-L-homoserine lactone), and the pyrrole-2-carboxylate test compounds at various concentrations.

    • Incubate the plate with shaking at the appropriate temperature.

    • Measure both the optical density (for bacterial growth) and luminescence at regular intervals.

    • Calculate the percent inhibition of luminescence relative to the control (autoinducer only), normalizing for any effects on bacterial growth.

Core Research Area 3: Advancements in Synthetic Methodology

The exploration of novel biological activities is intrinsically linked to the ability to synthesize diverse chemical matter. Recent advancements in catalysis and organic synthesis offer new avenues to create libraries of pyrrole-2-carboxylates with greater structural complexity and efficiency.

C-H Activation Strategies

Traditional methods for functionalizing the pyrrole ring often require pre-functionalized starting materials and multiple steps. Modern C-H activation/functionalization reactions provide a more atom-economical and efficient route to introduce substituents at various positions on the pyrrole core, allowing for rapid generation of diverse compound libraries for SAR studies.

  • Potential Research Focus: Development of regioselective C-H arylation, alkylation, or amination reactions on the pyrrole-2-carboxylate scaffold using transition metal catalysts (e.g., Palladium, Rhodium, Iridium). This would enable the systematic exploration of the chemical space around the pyrrole core.

Diagram: Synthetic Strategy Comparison

G cluster_0 Traditional Synthesis cluster_1 C-H Activation Strategy A Multi-step synthesis of pre-functionalized pyrrole B Cross-coupling (e.g., Suzuki, Buchwald) A->B C Final Product B->C D Simple Pyrrole-2- carboxylate Starting Material E Single-step C-H Functionalization D->E F Final Product E->F

Caption: Comparison of a traditional multi-step synthesis with a more efficient C-H activation approach.

Conclusion and Future Outlook

The pyrrole-2-carboxylate scaffold is far from being fully exploited. The future of research in this area lies in moving beyond broad-spectrum activity screening and towards a more targeted and mechanistically driven approach. The key research areas outlined in this guide—targeting PPIs in oncology, modulating quorum sensing to combat antimicrobial resistance, and leveraging modern synthetic methodologies—represent the most fertile grounds for discovery. By adopting the detailed, self-validating experimental workflows presented, researchers can ensure the generation of high-quality, reproducible data, paving the way for the development of the next generation of therapeutics derived from this remarkable heterocyclic core.

References

  • Title: The Keap1-Nrf2 protein-protein interaction: a suitable target for small molecules. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: A review on the synthesis of pyrrole derivatives and their biological applications. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Quorum sensing in Pseudomonas aeruginosa. Source: Current Opinion in Microbiology URL: [Link]

  • Title: Recent advances in the synthesis of pyrroles: an overview. Source: RSC Advances URL: [Link]

  • Title: Transition-Metal-Catalyzed C–H Activation/Functionalization: A New and Efficient Tool for Drug Discovery and Development. Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

Strategic Handling and Chemical Stabilization of Methyl 4-amino-1H-pyrrole-2-carboxylate in Drug Discovery

Abstract & Strategic Context Methyl 4-amino-1H-pyrrole-2-carboxylate is a highly versatile, yet chemically sensitive, building block frequently utilized in the synthesis of kinase inhibitors, antivirals, and advanced het...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Methyl 4-amino-1H-pyrrole-2-carboxylate is a highly versatile, yet chemically sensitive, building block frequently utilized in the synthesis of kinase inhibitors, antivirals, and advanced heterocyclic therapeutics. As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing this reagent is not its reactivity, but its profound susceptibility to oxidative degradation. This whitepaper provides a comprehensive, causality-driven guide to the safety, handling, and experimental workflows required to maintain the structural integrity of this compound during complex drug development campaigns.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. Understanding the distinction between these forms is critical for experimental design. The free base[1] is highly reactive and ideal for immediate coupling reactions, whereas the HCl salt is significantly more stable for long-term storage.

Table 1: Comparative Physicochemical Profile

PropertyFree BaseHydrochloride Salt
CAS Number 1171815-23-81171639-98-7
Molecular Formula C6H8N2O2C6H9ClN2O2
Molecular Weight 140.14 g/mol 176.60 g/mol
Physical State Solid (Off-white to brown)Solid (White to off-white)
Oxidative Stability Low (Requires inert gas)High (Bench stable short-term)

The Electronic Paradox: Mechanistic Drivers of Instability

To handle methyl 4-amino-1H-pyrrole-2-carboxylate effectively, one must understand the causality behind its instability. Pyrrole itself is a


-excessive aromatic heterocycle. The introduction of an amino group at the C4 position acts as a strong electron-donating group (EDG), which pushes additional electron density into the ring via resonance[2].

While the methyl carboxylate at the C2 position provides an electron-withdrawing effect that partially stabilizes the molecule, the net electronic state of the ring remains highly nucleophilic. Consequently, the molecule is exceptionally prone to autoxidation by atmospheric oxygen, forming radical cations that rapidly polymerize into intractable brown or black tars[2]. This mechanism dictates why strict environmental controls are non-negotiable.

StabilityLogic Molecule Methyl 4-amino-1H-pyrrole- 2-carboxylate Core AminoGroup C4-Amino Group (Electron Donating) Molecule->AminoGroup EsterGroup C2-Ester Group (Electron Withdrawing) Molecule->EsterGroup Ring Pyrrole Core (π-Excessive) Molecule->Ring AminoGroup->Ring Increases e- density EsterGroup->Ring Decreases e- density Stability Partial Stabilization EsterGroup->Stability Mitigates Oxidation Oxidation Radical Cation Formation (O2 Susceptibility) Ring->Oxidation Net High Reactivity

Electronic effects dictating the oxidative susceptibility of the amino-pyrrole core.

Hazard Assessment & Risk Mitigation

Amino-pyrrole derivatives share a common toxicity profile that requires rigorous personal protective equipment (PPE) and engineering controls[3]. The free amine can easily penetrate biological membranes, leading to severe irritation.

Table 2: Hazard Identification & Mitigation Strategy

Hazard ClassGHS StatementsMitigation Strategy
Skin Irritation H315: Causes skin irritationNitrile gloves (double layer recommended), lab coat.
Eye Irritation H319: Causes serious eye irritationSafety goggles or full face shield during transfer.
Respiratory H335: May cause respiratory irritationHandle exclusively inside a fume hood or glovebox.
Environmental Sensitive to Air/LightStore at 2-8 °C under Argon. Use amber vials.

Self-Validating Standard Operating Procedures (SOPs)

The following step-by-step methodology is designed as a self-validating system. At each critical juncture, a physical or chemical observation confirms the integrity of the process, ensuring that downstream reactions are not compromised by degraded starting materials.

HandlingWorkflow Start Cold Storage (2-8°C, Argon) Glovebox Glovebox Equilibration (O2 < 1 ppm) Start->Glovebox Transfer Weighing Weighing & Aliquoting (Static Control) Glovebox->Weighing Process Reaction Reaction Setup (Degassed Solvents) Weighing->Reaction Execute Degradation Oxidative Degradation (Polymerization) Weighing->Degradation Air/Light Exposure

Workflow for inert handling of methyl 4-amino-1H-pyrrole-2-carboxylate to prevent oxidation.

Protocol: Inert Handling and Solution Preparation

Objective: Prepare a 0.1 M solution of methyl 4-amino-1H-pyrrole-2-carboxylate free base for downstream amide coupling without inducing oxidative degradation.

  • Step 1: Visual Quality Control (Self-Validation Check)

    • Action: Inspect the reagent vial prior to opening.

    • Validation: A pure, unoxidized batch presents as an off-white to pale-yellow solid. If the solid appears dark brown, pink, or purple, autoxidation has already occurred.

    • Causality: Color changes indicate the formation of extended conjugated polymers via radical coupling[2]. Degraded material will severely depress reaction yields and complicate chromatographic purification.

  • Step 2: Glovebox Equilibration

    • Action: Transfer the sealed vial into a glovebox maintained under an Argon atmosphere (O2 < 1 ppm). Allow the vial to equilibrate to room temperature before opening.

    • Causality: Opening a cold vial introduces condensation. Moisture combined with trace oxygen accelerates the degradation of the

      
      -excessive pyrrole ring.
      
  • Step 3: Solvent Degassing (Freeze-Pump-Thaw)

    • Action: Subject the reaction solvent (e.g., anhydrous DMF or DCM) to three cycles of freeze-pump-thaw on a Schlenk line.

    • Validation: The solvent is fully degassed when no microscopic gas bubbles evolve during the final thaw cycle under static vacuum.

    • Causality: Standard nitrogen sparging only removes macroscopic dissolved gases. The freeze-pump-thaw method is mandatory because it removes microscopic O2 pockets trapped in the solvent lattice. Even trace O2 can initiate the radical cation cascade[2].

  • Step 4: Dissolution and Reaction Execution

    • Action: Weigh the required mass using an anti-static gun to prevent micro-dispersal of the irritating powder. Dissolve the reagent in the degassed solvent under Argon.

    • Validation: The resulting solution must remain pale yellow or clear. Rapid darkening upon dissolution is a self-validating failure indicator, signaling residual oxygen or reactive impurities in the solvent.

References

  • CAS 1171815-23-8 C6H8N2O2 Methyl 4-amino-1H-pyrrole-2-carboxylate ≥95% Source: Howei Pharm URL
  • methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride | 1171639-98-7 Source: Sigma-Aldrich URL
  • 150730-41-9 | Dimethyl 4-aminopyridine-2,6-dicarboxylate | Esters Source: Ambeed URL
  • Heterocyclic Chemistry (Pyrrole Reactivity and Oxidation)

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Stabilization of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective nitration, catalytic hydrogenation, and stabilization of electron-rich aminopyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective nitration, catalytic hydrogenation, and stabilization of electron-rich aminopyrroles.

Introduction & Chemical Context

Methyl 4-amino-1H-pyrrole-2-carboxylate is an indispensable heterocyclic building block in medicinal chemistry. It serves as the core repeating unit in the synthesis of sequence-specific DNA minor groove binders, such as distamycin and netropsin analogs, as well as in the development of advanced antibody-drug conjugate (ADC) payloads[1][2].

Working with aminopyrroles presents a significant synthetic challenge: the electron-rich nature of the pyrrole ring, compounded by the electron-donating amino group, makes the free base highly susceptible to rapid aerobic oxidation and polymerization. This protocol outlines a field-proven, three-step synthetic workflow starting from 1H-pyrrole-2-carboxylic acid, emphasizing the mechanistic causality behind regioselective nitration and the critical stabilization of the final product as a hydrochloride salt[3].

Mechanistic Causality & Synthetic Strategy (E-E-A-T)

To ensure a self-validating and highly reproducible system, every step in this workflow is designed around the intrinsic electronic properties of the pyrrole ring:

  • Esterification (Protection & Directing Group): The free 1H-pyrrole-2-carboxylic acid must first be converted to its methyl ester. This not only protects the carboxylic acid from decarboxylation under strongly acidic conditions but also establishes the necessary electronic directing effects for the subsequent step.

  • Regioselective Nitration (Kinetic Control): Unsubstituted pyrroles polymerize violently in standard nitrating mixtures (e.g., HNO3/H2SO4). The C2-methyl ester mildly deactivates the ring, allowing for controlled electrophilic aromatic substitution. Through resonance, the ester group deactivates the C3 and C5 positions more strongly than the C4 position. By utilizing an in-situ generated acetyl nitrate (from fuming HNO3 and acetic anhydride) at cryogenic temperatures (–40 °C), the reaction is kinetically driven to favor the 4-nitro isomer, minimizing the formation of the 5-nitro byproduct[4].

  • Reduction & Stabilization (Anaerobic Handling): The reduction of the nitro group is achieved via mild palladium-catalyzed hydrogenation[5]. Because the resulting free 4-amino-1H-pyrrole rapidly degrades upon exposure to oxygen, the protocol mandates that the catalyst be filtered under an inert blanket, and the product be immediately trapped as a stable hydrochloride salt (CAS 1171639-98-7)[3].

Workflow Visualization

SynthesisWorkflow SM 1H-Pyrrole-2-carboxylic acid Step1 Step 1: Esterification Reagents: MeOH, H2SO4 Condition: Reflux, 12h SM->Step1 Int1 Methyl 1H-pyrrole-2-carboxylate Step1->Int1 95% Yield Step2 Step 2: Regioselective Nitration Reagents: Fuming HNO3, Ac2O Condition: -40 °C, 1h Int1->Step2 Int2 Methyl 4-nitro-1H-pyrrole-2-carboxylate Step2->Int2 75% Yield (Regioselective) Step3 Step 3: Catalytic Hydrogenation Reagents: H2, Pd/C, then HCl/Et2O Condition: RT, Inert Atmosphere Int2->Step3 Product Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Step3->Product >90% Yield (Stable Salt)

Fig 1: Three-step synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate HCl.

Experimental Protocols

⚠️ General Precautions: All reactions involving the aminopyrrole must be conducted under an inert atmosphere (Argon or Nitrogen). Solvents for Step 3 must be thoroughly degassed.

Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
  • Preparation: Suspend 1H-pyrrole-2-carboxylic acid (10.0 g, 90.0 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Catalysis: Cool the suspension to 0 °C using an ice bath. Add concentrated sulfuric acid (0.5 mL) dropwise with continuous stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours. The solid will dissolve as the reaction progresses.

  • Workup: Cool the reaction to room temperature and concentrate the methanol under reduced pressure. Dilute the resulting residue with ethyl acetate (150 mL) and wash carefully with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the product as an off-white solid.

Step 2: Regioselective Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
  • Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (10.0 g, 80.0 mmol) in anhydrous acetic anhydride (80 mL) under a nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to reach –40 °C.

  • Nitrating Agent Preparation: In a separate, pressure-equalizing addition funnel, carefully mix fuming nitric acid (>90% HNO3, 4.0 mL, ~96 mmol) with acetic anhydride (20 mL) at 0 °C. (Caution: Highly exothermic; perform behind a blast shield)[4].

  • Addition: Add the nitrating mixture dropwise to the pyrrole solution over 45 minutes. Critical: Maintain the internal temperature strictly below –35 °C to prevent oxidative degradation and loss of regioselectivity.

  • Quenching: Stir for an additional 1 hour at –40 °C, then carefully pour the reaction mixture over crushed ice (300 g) with vigorous stirring.

  • Isolation: Extract the aqueous suspension with ethyl acetate (3 × 100 mL). Wash the combined organics with saturated NaHCO3 until all CO2 evolution ceases. Dry (Na2SO4) and concentrate. Purify via recrystallization from ethanol/water to isolate the pure 4-nitro isomer.

Step 3: Reduction to Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride
  • Preparation: Dissolve the 4-nitro intermediate (5.0 g, 29.4 mmol) in degassed anhydrous methanol (50 mL) inside a hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of argon, add 10% Palladium on Carbon (0.5 g, 10% w/w)[5].

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker set to 30 psi). Stir vigorously at room temperature for 3–4 hours until hydrogen uptake ceases.

  • Filtration (Inert): Filter the reaction mixture through a tightly packed pad of Celite under an argon blanket to remove the Pd/C catalyst. Do not allow the filter cake to dry in the air (fire hazard), and do not expose the filtrate to ambient oxygen.

  • Salt Formation: Immediately cool the pale-yellow filtrate to 0 °C and add 2M HCl in diethyl ether (16 mL, 32.0 mmol) dropwise.

  • Isolation: Concentrate the solution under reduced pressure to precipitate the methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride salt. Wash the solid with cold diethyl ether and dry under high vacuum.

Quantitative Data & Analytical Summary

To validate the success of each step, the following physicochemical and NMR parameters should be cross-referenced with your synthesized batches.

CompoundMW ( g/mol )Typical YieldKey

H NMR Shifts (DMSO-

, ppm)
Storage & Stability
Methyl 1H-pyrrole-2-carboxylate 125.1390–95%11.8 (br s, 1H, NH), 6.8 (m, 1H), 6.1 (m, 1H), 3.7 (s, 3H)Stable at RT.
Methyl 4-nitro-1H-pyrrole-2-carboxylate 170.1270–75%12.8 (br s, 1H, NH), 7.8 (d, J=1.6 Hz, 1H), 7.1 (d, J=1.6 Hz, 1H), 3.8 (s, 3H)Stable at RT. Protect from strong light.
Methyl 4-amino-1H-pyrrole-2-carboxylate HCl 176.6085–92%12.0 (br s, 1H, NH), 10.2 (br s, 3H, NH

), 7.0 (d, 1H), 6.6 (d, 1H), 3.7 (s, 3H)
Hygroscopic/Air-sensitive. Store at –20 °C under Argon[3].

References

  • [1] ortho-Fluoroazobenzene Derivatives as DNA Intercalators for Photocontrol of DNA and Nucleosome Binding by Visible Light. The Royal Society of Chemistry. Available at: [Link]

  • [5] Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. MDPI. Available at:[Link]

  • [2] Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. PMC - NIH. Available at: [Link]

  • [4] Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 4-amino-1H-pyrrole-2-carboxylate in Advanced Drug Development

Executive Overview & Structural Rationale Methyl 4-amino-1H-pyrrole-2-carboxylate (MAPC) is a highly versatile, bifunctional heterocyclic building block that has become indispensable in modern medicinal chemistry. Featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Rationale

Methyl 4-amino-1H-pyrrole-2-carboxylate (MAPC) is a highly versatile, bifunctional heterocyclic building block that has become indispensable in modern medicinal chemistry. Featuring an electron-rich pyrrole core, an easily functionalized methyl ester at the C2 position, and a highly nucleophilic amine at the C4 position, MAPC serves as a privileged scaffold for two major therapeutic avenues: the synthesis of ATP-competitive kinase inhibitors and the engineering of sequence-specific DNA minor groove binders.

Physicochemical Profiling & Handling Rationale: The electron-donating nature of the pyrrole ring renders the C4-amino group exceptionally nucleophilic, which is advantageous for coupling reactions but makes the free base highly susceptible to air oxidation. Consequently, for long-term stability and reproducible reaction kinetics, MAPC is predominantly sourced and utilized as its hydrochloride salt (CAS 1171639-98-7; Monoisotopic Mass: 140.06 Da)[1].

Application I: Assembly of ATP-Competitive Kinase Inhibitors

The 4-aminopyrrole scaffold is a recognized bioisostere for the purine ring. By coupling the 4-amino group of MAPC with electrophilic heterocycles (e.g., quinazolines or pyrimidines), researchers can rapidly assemble extended, planar fused-ring systems. These systems act as potent Type I kinase inhibitors by perfectly occupying the adenine-binding pocket of kinases such as Cyclin-dependent kinase 20 (CDK20) and Aurora kinases[2].

KinaseInhibition Mitogen Mitogenic Signals CDK20 CDK20 / Cyclin Complex Mitogen->CDK20 Target Downstream Effectors (Rb Phosphorylation) CDK20->Target CellCycle Cell Cycle Progression (G1/S Transition) Target->CellCycle Inhibitor MAPC-derived CDK20 Inhibitor Inhibitor->CDK20 ATP-competitive blockade

Mechanism of action for MAPC-derived CDK20 inhibitors blocking cell cycle progression.

Step-by-Step Methodology: Synthesis of a CDK20 Inhibitor Core

The following protocol details the transformation of MAPC into a quinazoline-linked CDK20 inhibitor, adapting established literature pathways[2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Suspend MAPC hydrochloride (1.0 eq) and 2-chloroquinazoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at 80 °C for 16 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Causality of Experimental Choice: DMF is selected because its polar aprotic nature optimally solvates the potassium cations of K₂CO₃, leaving the carbonate anion highly reactive. This ensures rapid deprotonation of the pyrrole amine, driving the SNAr forward without inadvertently hydrolyzing the methyl ester.

Step 2: Ester Saponification

  • Dissolve the intermediate from Step 1 in Tetrahydrofuran (THF).

  • Add 1.0 M aqueous Lithium Hydroxide (LiOH) (5.0 eq) and stir at 50 °C for 2 hours.

  • Neutralize with 1.0 M HCl, extract with EtOAc, and concentrate to yield the carboxylic acid.

Causality of Experimental Choice: LiOH is strictly preferred over NaOH. The smaller lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis under milder pH conditions. This prevents base-catalyzed ring opening or degradation of the electron-rich pyrrole core.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq). Stir for 30 minutes to form the active acyl imidazole.

  • Add Methylamine (MeNH₂, 2.0 M in THF) (5.0 eq) and stir at 25 °C for 12 hours.

  • Purify via prep-HPLC to yield the final inhibitor.

Reaction Optimization & Quantitative Data

To maximize the yield of the critical SNAr coupling step, various conditions were evaluated. The data below synthesizes the optimal parameters for preventing pyrrole degradation while maximizing nucleophilic attack.

Table 1: Reaction Optimization for the SNAr Coupling of MAPC

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DMF K₂CO₃ 80 16 69 Optimal conditions; complete conversion[2].
THFDIPEA652442Incomplete reaction; amine base provides insufficient deprotonation.
NMPCs₂CO₃100855Faster reaction kinetics but increased thermal degradation of the pyrrole.
Analytical Self-Validation System

Every protocol must function as a self-validating system to prevent the propagation of synthetic errors into subsequent steps:

  • Post-SNAr Validation : Successful coupling is confirmed via ¹H-NMR by the disappearance of the primary amine protons (broad singlet, ~4.5 ppm) and the appearance of a new, deshielded secondary amine proton (~9.0 ppm).

  • Post-Saponification Validation : The definitive marker for successful hydrolysis is the complete disappearance of the sharp singlet at ~3.8 ppm (corresponding to the ester's -OCH₃ group) in the ¹H-NMR spectrum.

Application II: Engineering Sequence-Specific DNA Minor Groove Binders

MAPC is the fundamental monomeric unit for synthesizing Distamycin A analogs and Pyrrole-Imidazole (PI) polyamides[3]. These molecules are designed to bind the minor groove of DNA with high sequence specificity, acting as potent antiviral and gene-regulatory agents.

Causality of Experimental Choice: The 1H-pyrrole ring is not merely a structural spacer; it actively participates in molecular recognition. The unsubstituted pyrrole nitrogen acts as a crucial hydrogen-bond donor to the N3 of adenine or O2 of thymine, allowing the polyamide to selectively "read" AT-rich sequences. Furthermore, the 4-amino and 2-carboxylate groups are perfectly oriented at a ~120° angle. When polymerized head-to-tail, this geometry creates a crescent-shaped molecule that perfectly matches the helical curvature of the DNA minor groove.

PolyamideSynthesis Start MAPC Monomer (Protected) Hydrolysis Ester Hydrolysis (LiOH) Start->Hydrolysis Activate Carboxylate Activation (HATU / DIPEA) Hydrolysis->Activate Couple Amide Coupling (Next Monomer) Activate->Couple Couple->Hydrolysis Iterative Cycle Elongate Polyamide Elongation Couple->Elongate

Iterative synthetic cycle for assembling DNA minor groove binders using the MAPC monomer.

Polyamide Elongation Protocol
  • Deprotection : Saponify the methyl ester of the growing chain using LiOH (as described in Section 2.1).

  • Activation : Activate the resulting free carboxylic acid using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 minutes. HATU is chosen over DCC here to prevent racemization and ensure rapid coupling of the sterically hindered pyrrole system.

  • Coupling : Introduce the next MAPC monomer (free base) into the solution and stir for 4 hours at room temperature.

  • Validation : Monitor via LC-MS. The mass shift must correspond exactly to the addition of one pyrrole-carboxamide unit (+108 Da after loss of methanol/water).

References

  • PubChemLite: Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride Source: PubChem / uni.lu URL:[Link]

  • Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor Source: arXiv.org URL: [Link]

  • Synthesis and antiviral activity of distamycin A analogs: substitutions on the different pyrrole nitrogens and in the amidine function Source: PubMed / molaid.com URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Anti-Tubercular Agents

Introduction: The Imperative for Novel Anti-Tubercular Synthesis Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Tubercular Synthesis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The unique, lipid-rich cell wall of M.tb renders many conventional antibiotics ineffective, necessitating specialized therapeutic agents.[2] This reality has catalyzed a renaissance in anti-tubercular drug discovery, with a significant focus on developing novel synthetic pathways to create more effective, faster-acting, and resistance-breaking molecules.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of two paradigm-shifting anti-tubercular agents: Bedaquiline, a diarylquinoline, and Pretomanid, a nitroimidazooxazine. The protocols detailed herein are not merely procedural; they are contextualized with mechanistic insights and strategic considerations to empower researchers in their quest to combat tuberculosis.

I. The Diarylquinolines: A New Frontier in ATP Synthase Inhibition

The diarylquinoline class of anti-tubercular agents represents a significant breakthrough, being the first new class of TB drugs with a novel mechanism of action in over four decades. Their primary target is the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy metabolism in M.tb.[3][4] Bedaquiline (trade name Sirturo) is the flagship compound of this class.

A. Bedaquiline: Mechanism of Action

Bedaquiline specifically targets the F0 subunit of ATP synthase, effectively stalling the bacterium's energy production and leading to cell death.[3] This unique mechanism is potent against both replicating and dormant mycobacteria and shows no cross-resistance with existing anti-TB drugs.

Diagram: Mechanism of Action of Bedaquiline

Bedaquiline_MoA Mechanism of Action of Bedaquiline Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (F0 subunit) Bedaquiline->ATP_Synthase Binds to Proton_Channel Proton Channel Blockage ATP_Synthase->Proton_Channel Leads to ATP_Depletion ATP Synthesis Inhibition (Energy Depletion) Proton_Channel->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Bedaquiline inhibits mycobacterial ATP synthase, leading to cell death.

B. Synthetic Strategy and Protocol for Bedaquiline

The synthesis of Bedaquiline is a testament to modern synthetic chemistry, presenting the challenge of constructing two contiguous stereocenters. The industrial synthesis often involves a non-stereoselective approach followed by chiral resolution, which can be inefficient.[5][6] More advanced, diastereoselective methods have been developed to improve the yield of the desired (1R, 2S) stereoisomer.[2][7]

The core of the synthesis involves the coupling of a substituted quinoline moiety with a naphthyl ketone derivative.

Workflow: General Synthesis of Bedaquiline

Bedaquiline_Synthesis_Workflow General Synthetic Workflow for Bedaquiline cluster_start Starting Materials cluster_coupling Key Coupling Step cluster_separation Purification and Resolution cluster_final Final Product Quinoline 3-Benzyl-6-bromo-2-methoxyquinoline Coupling Lithiation & Aldol Addition (e.g., using LDA or a chiral base) Quinoline->Coupling Ketone 1-(Naphthalen-1-yl)-4-(dimethylamino)butan-1-one Ketone->Coupling Diastereomers Mixture of Bedaquiline Diastereomers Coupling->Diastereomers Resolution Chiral Resolution (e.g., with (R)-(-)-BNP ACID or chiral SFC) Diastereomers->Resolution Bedaquiline (1R,2S)-Bedaquiline Resolution->Bedaquiline

Caption: A generalized workflow for the synthesis of Bedaquiline.

Detailed Protocol: Diastereoselective Synthesis of Bedaquiline

This protocol is an optimized version that employs a chiral base to enhance diastereoselectivity.[2][7]

Step 1: Preparation of the Chiral Lithium Amide Base

  • To a solution of (S,S)-bis(1-phenylethyl)amine hydrochloride (1.6 g, 2 equivalents) in anhydrous tetrahydrofuran (THF, 20.0 mL), add 1.6 M n-butyllithium (n-BuLi) in hexane (5.61 mL, 3 equivalents) dropwise at -78 °C under an argon atmosphere.

  • Stir the solution for 10 minutes, then warm to room temperature and stir for an additional hour.

  • Recool the resulting clear yellow solution to -78 °C and stir for another hour to form a pinkish solution of the chiral base complex.

Step 2: Lithiation and Coupling

  • Slowly add a solution of 3-benzyl-6-bromo-2-methoxyquinoline (1.0 g, 1 equivalent) in anhydrous THF (10.0 mL) to the in-situ formed chiral base from Step 1.

  • Stir the reaction mixture at -20 °C for exactly 1 hour.

  • Add a solution of 1-(naphthalen-1-yl)-4-(dimethylamino)butan-1-one (0.83 g, 1.2 equivalents) in anhydrous THF (10.0 mL) dropwise over 20 minutes via cannula.

  • Stir the resulting solution at -78 °C for 3 hours.

Step 3: Work-up and Purification

  • Warm the reaction to room temperature and quench with a saturated aqueous solution of sodium chloride (20.0 mL).

  • Extract the aqueous layer with ethyl acetate (5 x 10.0 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to yield a clear yellow oil.

  • Purify the crude product by flash column chromatography (1:1 ethyl acetate/hexane) to separate the diastereomers.

Step 4: Chiral Separation

  • The desired (RS, SR) diastereomeric mixture is then subjected to chiral supercritical fluid chromatography (SFC) or resolved using a chiral resolving agent like (R)-(-)-BNP acid to isolate the pure (1R, 2S)-Bedaquiline enantiomer.[2][5]

II. The Nitroimidazoles: Pro-drugs with Dual-Action

Nitroimidazoles are a class of pro-drugs that require reductive activation within the mycobacterial cell to exert their therapeutic effect.[8][9] This class includes Pretomanid and Delamanid, which are crucial components of newer, shorter treatment regimens for MDR-TB.

A. Pretomanid: Mechanism of Action

Pretomanid (formerly PA-824) has a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8] Under anaerobic conditions, characteristic of dormant TB, its activation releases reactive nitrogen species, including nitric oxide (NO), which leads to respiratory poisoning and cell death.[8][10] This dual-action makes it effective against both replicating and non-replicating bacteria.

Diagram: Mechanism of Action of Pretomanid

Pretomanid_MoA Dual Mechanism of Action of Pretomanid cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid_Pro Pretomanid (Prodrug) Activation Reductive Activation (Ddn enzyme) Pretomanid_Pro->Activation Mycolic_Acid Inhibition of Mycolic Acid Synthesis Activation->Mycolic_Acid RNS Release of Reactive Nitrogen Species (NO) Activation->RNS Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Respiratory Respiratory Poisoning RNS->Respiratory Respiratory->Cell_Death Pretomanid_Synthesis_Workflow General Synthetic Workflow for Pretomanid cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product Imidazole 2-Bromo-4-nitro-1H-imidazole Alkylation1 N-Alkylation of Imidazole with Protected Glycidol Imidazole->Alkylation1 Glycidol Protected (R)-Glycidol Glycidol->Alkylation1 Benzyl_Bromide 4-(Trifluoromethoxy)benzyl bromide Alkylation2 O-Alkylation of Secondary Alcohol with Benzyl Bromide Benzyl_Bromide->Alkylation2 Alkylation1->Alkylation2 Cyclization One-pot Deprotection and Cyclization Alkylation2->Cyclization Pretomanid Pretomanid Cyclization->Pretomanid

Caption: A generalized workflow for the synthesis of Pretomanid.

Detailed Protocol: Efficient Synthesis of Pretomanid

This protocol is based on an improved, scalable synthesis. [11] Step 1: N-Alkylation of 2-Bromo-4-nitro-1H-imidazole

  • Prepare a solution of 2-bromo-4-nitro-1H-imidazole (1 equivalent) and a protected (R)-glycidol derivative (e.g., p-methoxybenzoyl-(R)-glycidol, 1.1 equivalents) in toluene.

  • Add diisopropylethylamine (DIPEA, 1.5 equivalents) as a base.

  • Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by HPLC until the starting imidazole is consumed.

  • Upon completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate to obtain the crude N-alkylated imidazole intermediate.

Step 2: O-Alkylation with 4-(Trifluoromethoxy)benzyl Bromide

  • Dissolve the crude intermediate from Step 1 in a mixture of toluene and N-methyl-2-pyrrolidone (NMP).

  • Slowly add this solution over 2 hours to a suspension of sodium hydride (NaH, 1.2 equivalents) and 4-(trifluoromethoxy)benzyl bromide (1.1 equivalents) in toluene/NMP. Maintain careful temperature control to suppress side reactions.

  • After complete conversion (monitored by HPLC), quench the reaction with an acetic acid/water mixture.

  • Extract the product with toluene, wash the organic layer, dry, and concentrate to yield the crude benzylated product.

Step 3: One-Pot Deprotection and Cyclization

  • Dissolve the crude product from Step 2 in methanol and cool to -10 °C.

  • Add an excess of potassium carbonate (K2CO3) at once.

  • Monitor the reaction carefully by HPLC. The deprotection (saponification of the protecting group) should be complete within approximately 2 hours.

  • Allow the reaction to warm to 0 °C and stir overnight (approx. 14 hours) to facilitate the cyclization to Pretomanid.

  • Upon completion, neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude Pretomanid by recrystallization from a suitable solvent system (e.g., isopropanol/cyclohexane) to obtain the final product. [8]

III. Structure-Activity Relationship (SAR) and Data Summary

The development of potent anti-tubercular agents relies heavily on understanding the relationship between a molecule's structure and its biological activity.

  • For Diarylquinolines (Bedaquiline): The stereochemistry at the two chiral centers is critical. The (1R, 2S) isomer is the most active. [2][7]Modifications to the quinoline and naphthalene rings have been explored, with some naphthalene bioisosteres showing comparable activity, suggesting the quinoline nitrogen may not be essential for activity. [6]

  • For Nitroimidazoles (Pretomanid): The bicyclic oxazine ring and the lipophilic tail are key determinants of aerobic activity. The nitro group is essential for both aerobic and anaerobic activity.

Table 1: Biological Activity of Selected Anti-Tubercular Agents

CompoundClassTargetM.tb H37Rv MIC (μg/mL)
Bedaquiline DiarylquinolineATP Synthase0.03 - 0.06
Pretomanid NitroimidazoleMycolic Acid Synthesis / Respiratory Poisoning0.015 - 0.25
Isoniazid HydrazideMycolic Acid Synthesis~0.02
Rifampicin RifamycinRNA Polymerase~0.05

MIC (Minimum Inhibitory Concentration) values can vary depending on the assay conditions.

Conclusion

The synthetic routes to Bedaquiline and Pretomanid highlight the sophistication of modern medicinal chemistry in addressing the urgent threat of tuberculosis. The protocols provided herein offer a foundation for the synthesis and further exploration of these and related compounds. A deep understanding of the underlying chemical principles, reaction mechanisms, and structure-activity relationships is paramount for the successful development of the next generation of anti-tubercular agents. Continued innovation in synthetic methodology will be a critical component in the global effort to eradicate this devastating disease.

References

  • Improved Synthesis and Isolation of Bedaquiline. ACS Omega. [Link]

  • Improved Synthesis and Isolation of Bedaquiline. PMC. [Link]

  • An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. ResearchGate. [Link]

  • A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage. Chinese Chemical Letters. [Link]

  • Synthetic approaches towards bedaquiline and its derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Industrial synthesis of bedaquiline fumarate. ResearchGate. [Link]

  • Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. MDPI. [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PubMed. [Link]

  • Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. PMC. [Link]

  • Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development. [Link]

  • An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. Semantic Scholar. [Link]

  • Process for the preparation of bedaquiline fumarate.
  • Design, Synthesis of Diaryl Quinoline Compounds With Anti-Tuberculosis Activity Research. SCIRP. [Link]

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PMC. [Link]

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

Sources

Application

The Cornerstone of Sequence-Specific DNA Recognition: Synthesis and Application of Methyl 4-amino-1H-pyrrole-2-carboxylate in Minor-Groove Binders

Introduction: The Quest for Programmable DNA-Binding Agents The ability to design molecules that bind to specific DNA sequences is a cornerstone of modern molecular biology and drug development. Pyrrole-imidazole (Py-Im)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Programmable DNA-Binding Agents

The ability to design molecules that bind to specific DNA sequences is a cornerstone of modern molecular biology and drug development. Pyrrole-imidazole (Py-Im) polyamides have emerged as a leading class of synthetic small molecules capable of binding to the minor groove of double-stranded DNA with high affinity and sequence specificity.[1][2][3] These molecules offer a programmable platform for targeting specific gene sequences, thereby influencing gene expression without altering the DNA sequence itself.[4] At the heart of many of these synthetic ligands lies a critical building block: methyl 4-amino-1H-pyrrole-2-carboxylate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this pivotal precursor and its incorporation into minor-groove binders.

The structural basis for the sequence-specific recognition of DNA by Py-Im polyamides lies in the pairing rules of the heterocyclic amino acid components. An imidazole/pyrrole (Im/Py) pair recognizes a G-C base pair, a Py/Im pair targets a C-G base pair, and a Py/Py pair is degenerate for A-T and T-A base pairs.[5] The ability to assemble these units in a defined sequence allows for the rational design of polyamides that can target a wide range of DNA sequences.

This guide will delve into the established synthetic routes for methyl 4-amino-1H-pyrrole-2-carboxylate, providing detailed, field-proven protocols. Furthermore, it will illustrate the application of this key intermediate in the solid-phase synthesis of a model Py-Im polyamide, offering insights into the strategic considerations and practical execution of these complex syntheses.

Part 1: Synthesis of the Key Precursor: Methyl 4-amino-1H-pyrrole-2-carboxylate

The synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and effective route involves the nitration of a pyrrole-2-carboxylate derivative followed by the reduction of the nitro group.[6]

Synthetic Workflow Overview

The overall synthetic scheme can be visualized as a three-step process starting from a commercially available pyrrole derivative.

Synthesis_Workflow cluster_0 Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate cluster_1 N-Methylation cluster_2 Reduction to Amine Start Methyl 1H-pyrrole-2-carboxylate Nitration Nitration (HNO₃, Ac₂O) Start->Nitration Step 1 Nitro_Pyrrole Methyl 4-nitro-1H-pyrrole-2-carboxylate Nitration->Nitro_Pyrrole N_Methylation N-Methylation (CH₃I, K₂CO₃) Nitro_Pyrrole->N_Methylation Step 2 N_Methyl_Nitro_Pyrrole Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate N_Methylation->N_Methyl_Nitro_Pyrrole Reduction Reduction (H₂, Pd/C) N_Methyl_Nitro_Pyrrole->Reduction Step 3 Final_Product Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate Reduction->Final_Product

Caption: Synthetic workflow for methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

This initial step introduces the nitro group at the 4-position of the pyrrole ring, a crucial precursor for the subsequent amine functionality.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Cool a solution of acetic anhydride to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, maintaining the temperature below 10 °C. This forms the nitrating agent in situ.

  • In a separate flask, dissolve methyl 1H-pyrrole-2-carboxylate in acetic anhydride.

  • Slowly add the prepared nitrating mixture to the pyrrole solution at 0 °C. The reaction is exothermic and requires careful temperature control.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Expected Yield: 70-80%

Protocol 2: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

N-methylation of the pyrrole ring is a key modification that is carried through to the final polyamide structure.

Materials:

  • Methyl 4-nitro-1H-pyrrole-2-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Suspend methyl 4-nitro-1H-pyrrole-2-carboxylate and potassium carbonate in acetone or DMF.

  • Add methyl iodide to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or at 60-70 °C (for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Expected Yield: 85-95%

Protocol 3: Synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the most common and efficient method.

Materials:

  • Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or balloon hydrogenation setup

Procedure:

  • Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr apparatus at 40-50 psi).

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.

  • Evaporate the solvent under reduced pressure to yield the desired product, which is often used in the next step without further purification. The product is an air- and light-sensitive aromatic amine.[8]

Expected Yield: Quantitative

Characterization Data Summary:

CompoundMolecular FormulaMolecular WeightAppearanceKey ¹H NMR Signals (δ, ppm)
Methyl 4-nitro-1H-pyrrole-2-carboxylateC₆H₆N₂O₄170.12Pale yellow solid7.5-8.0 (pyrrole-H), 3.8-3.9 (OCH₃)
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄184.15Yellow solid7.6-8.1 (pyrrole-H), 3.9-4.0 (NCH₃), 3.8-3.9 (OCH₃)
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylateC₇H₁₀N₂O₂154.17Off-white to pinkish solid6.5-7.0 (pyrrole-H), 3.8-3.9 (NCH₃), 3.7-3.8 (OCH₃), 4.5-5.5 (NH₂)

Part 2: Application in Minor-Groove Binder Synthesis

With methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate in hand, it can be incorporated into the synthesis of Py-Im polyamides. Solid-phase synthesis is the preferred method for constructing these oligomers due to its efficiency and amenability to automation.[5][8]

Solid-Phase Synthesis Workflow

The general strategy involves the sequential coupling of Boc-protected amino acid monomers to a solid support.

Solid_Phase_Synthesis Resin Boc-β-alanine-Pam Resin Deprotection1 Boc Deprotection (TFA/DCM) Resin->Deprotection1 Coupling1 Couple Boc-Py-OBt Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Coupling2 Couple Boc-Im acid (HBTU, DIEA) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin (Aminolysis) Repeat->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General workflow for solid-phase synthesis of Py-Im polyamides.

Protocol 4: Solid-Phase Synthesis of a Model Py-Im Polyamide

This protocol outlines the manual solid-phase synthesis of a representative hairpin polyamide. Our target molecule will incorporate the synthesized methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (as its corresponding carboxylic acid after hydrolysis).

Materials:

  • Boc-β-alanine-Pam resin

  • Boc-protected N-methylpyrrole (Boc-Py-OH) and N-methylimidazole (Boc-Im-OH) monomers

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (hydrolyzed to the corresponding carboxylic acid and Boc-protected)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solid-phase synthesis vessel

Procedure:

Resin Preparation:

  • Swell the Boc-β-alanine-Pam resin in DCM for 30 minutes.

  • Wash the resin with DMF.

Synthesis Cycle (Repeated for each monomer addition):

  • Boc Deprotection: Treat the resin with a solution of 80% TFA in DCM for 20 minutes to remove the Boc protecting group.[5]

  • Wash: Wash the resin thoroughly with DCM followed by DMF to remove excess TFA and byproducts.

  • Coupling:

    • Pre-activate the Boc-protected amino acid monomer (e.g., Boc-Py-OH) with HBTU and DIEA in DMF for 5-10 minutes.

    • Add the activated monomer solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature. The coupling of an aromatic carboxylic acid to a support-bound aromatic amine requires optimized protocols for high yield.[8]

  • Wash: Wash the resin with DMF and DCM to remove excess reagents.

Incorporation of the Synthesized Pyrrole Unit:

  • The synthesized methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate must first be hydrolyzed to the corresponding carboxylic acid using a base like NaOH.

  • The resulting amino acid is then protected with a Boc group on the amine functionality.

  • This Boc-protected 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid is then used as a monomer in the solid-phase synthesis cycle as described above.

Cleavage and Purification:

  • After the final monomer has been coupled, wash the resin extensively.

  • Cleave the polyamide from the resin by treating it with an appropriate amine, such as N,N-dimethylamino-3-propaneamine.[9]

  • Precipitate the crude polyamide by adding diethyl ether.

  • Collect the precipitate by centrifugation.

  • Purify the polyamide by reverse-phase High-Performance Liquid Chromatography (HPLC).

Yield and Purity:

  • Overall yields for solid-phase synthesized polyamides typically range from 10-30%.[1]

  • Purity is assessed by analytical HPLC and the identity is confirmed by mass spectrometry.

Conclusion

Methyl 4-amino-1H-pyrrole-2-carboxylate is an indispensable building block in the synthesis of sequence-specific DNA minor-groove binders. The synthetic protocols detailed in this application note provide a reliable and efficient pathway to this key intermediate. Furthermore, the outlined solid-phase synthesis strategy demonstrates its seamless integration into the construction of complex Py-Im polyamides. The ability to reliably synthesize these foundational molecules empowers researchers to explore the vast potential of programmable DNA-binding agents in various fields, from fundamental biological research to the development of novel therapeutics.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. [Link]

  • Hao, Y., et al. (2015). Pyrrole-imidazole polyamides: manual solid-phase synthesis. Current Protocols in Nucleic Acid Chemistry, 63, 9.7.1-9.7.22. [Link]

  • Minoshima, M., Bando, T., & Sugiyama, H. (2008). Pyrrole-imidazole hairpin polyamides with high affinity at 5'-CGCG-3' DNA sequence; influence of cytosine methylation on binding. Nucleic Acids Research, 36(9), 2893–2900. [Link]

  • Rask-Andersen, M., et al. (2015). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules, 20(6), 10349-10363. [Link]

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters, 3(8), 1201–1203. [Link]

  • Reddy, P. M., et al. (2007). Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. Journal of Medicinal Chemistry, 50(21), 5077–5086. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(14), 10245–10262. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed, 12123386. [Link]

  • Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 254–259. [Link]

  • Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. University of Strathclyde. [Link]

  • Li, Z., et al. (2007). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4496. [Link]

  • Rask-Andersen, M., et al. (2020). Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome. bioRxiv. [Link]

Sources

Method

experimental procedure for Paal-Knorr pyrrole synthesis

Advanced Application Note: Mechanistic Insights and Optimized Protocols for the Paal-Knorr Pyrrole Synthesis Executive Summary & Strategic Relevance The Paal-Knorr pyrrole synthesis remains one of the most robust and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Mechanistic Insights and Optimized Protocols for the Paal-Knorr Pyrrole Synthesis

Executive Summary & Strategic Relevance

The Paal-Knorr pyrrole synthesis remains one of the most robust and synthetically valuable methodologies for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines[1]. As a Senior Application Scientist, I frequently encounter the need to optimize this transformation for pharmaceutical intermediates. The pyrrole core is a privileged scaffold in drug discovery, most notably serving as the central pharmacophore in Atorvastatin (Lipitor), a blockbuster HMG-CoA reductase inhibitor[2]. This application note dissects the mechanistic causality of the reaction, evaluates modern catalytic systems, and provides self-validating experimental protocols designed for high yield and reproducibility.

Mechanistic Causality: The Hemiaminal Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. Historically, the pathway was debated between an enamine intermediate and a hemiaminal intermediate. However, seminal work by V. Amarnath elucidated that the reaction proceeds exclusively via a hemiaminal pathway[3].

Amarnath demonstrated that the stereochemical configuration of the unreacted dione is preserved, and that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at unequal rates[1]. If an enamine were the rate-determining intermediate, these isomers would cyclize at identical rates from a common intermediate[1].

The causality of the reaction dictates that the primary amine nucleophilically attacks the protonated carbonyl to form a hemiaminal. Subsequent intramolecular attack by the nitrogen on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which undergoes rapid double dehydration to yield the aromatic pyrrole[4].

Crucial pH Dependency: The choice of pH is a critical experimental parameter. The reaction thrives under neutral or weakly acidic conditions (e.g., acetic acid). However, if the pH drops below 3, the protonation of the amine reduces its nucleophilicity, and the oxygen of the enol tautomer outcompetes the nitrogen, leading to the formation of furans (the Paal-Knorr Furan Synthesis)[3].

Mechanism A 1,4-Dicarbonyl Compound + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Cyclic Hemiaminal (2,5-dihydroxytetrahydropyrrole) B->C Intramolecular Cyclization (Rate-Determining) D Dehydration (-2 H2O) C->D Acid Catalysis E Substituted Pyrrole D->E Aromatization

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis via the hemiaminal intermediate.

Application in Drug Development: The Atorvastatin Convergence

In industrial drug development, linear syntheses are often plagued by diminishing overall yields. The commercial synthesis of Atorvastatin addressed this by employing a highly convergent Paal-Knorr strategy[2]. The process couples a sterically hindered diketone with a complex side-chain amine (containing a protected 1,3-diol and tert-butyl ester)[2]. Because the diketone is highly hindered, the condensation is kinetically slow, requiring precise solvent systems (such as a biphasic or mixed THF/heptane system under reflux) to drive the equilibrium forward via the azeotropic removal of water[2].

Atorvastatin A Diketone Precursor (Sterically Hindered) C Paal-Knorr Condensation (Heptane/THF, Reflux) A->C B Side-Chain Amine (Protected 1,3-diol) B->C D Pyrrole Core Intermediate C->D -H2O E Deprotection & Salt Formation D->E F Atorvastatin Calcium (Lipitor) E->F

Caption: Convergent synthesis workflow of Atorvastatin utilizing the Paal-Knorr pyrrole condensation.

Catalyst Selection and Quantitative Reaction Dynamics

Modern synthetic demands require moving away from harsh mineral acids toward greener, more efficient catalysts. The selection of the catalyst directly influences the reaction time, temperature, and functional group tolerance[5]. For instance, Cerium (IV) Ammonium Nitrate (CAN) acts as an excellent Lewis acid, activating the carbonyl without the destructive potential of strong Brønsted acids, allowing the reaction to proceed at room temperature in minutes.

Table 1: Quantitative Comparison of Catalytic Systems for N-Substituted Pyrroles

Catalytic SystemSolventTemp (°C)Reaction TimeAvg. Yield (%)Causality / Advantage
Acetic Acid (Traditional) Ethanol / NeatReflux2 - 12 h60 - 80Standard protic activation; requires heat[5].
Cerium (IV) Ammonium Nitrate MethanolRT10 - 20 min85 - 95Mild Lewis acid activation; high functional group tolerance.
4-Isopropylsaccharin Solvent-free8030 - 60 min88 - 96Non-toxic Brønsted acid; green chemistry approach[6].
β-Cyclodextrin (10 mol%) Water6024 h75 - 90Phase-transfer catalysis in aqueous media; highly sustainable[7].
Mechanochemical (Citric Acid) None (Mill)RT10 - 30 min70 - 90Solvent-free mechanical activation; ideal for solid amines[8].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPC) and post-reaction analytical characterizations are embedded to guarantee the success of the transformation.

Protocol A: High-Throughput CAN-Catalyzed Synthesis (Mild Conditions)

This protocol is optimized for substrates with sensitive functional groups that cannot tolerate high heat or strong acids.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione) (10.0 mmol)

  • Primary amine (e.g., aniline) (10.0 mmol)

  • Cerium (IV) Ammonium Nitrate (CAN) (0.5 mmol, 5 mol%)

  • Methanol (5.0 mL)

  • Ethyl acetate and Brine for extraction

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve the primary amine (10.0 mmol) and hexane-2,5-dione (10.0 mmol) in 5.0 mL of methanol at room temperature (20-25°C).

  • Catalysis: Add CAN (0.5 mmol) directly to the stirring solution. Causality note: CAN immediately coordinates with the carbonyl oxygens, increasing their electrophilicity and accelerating the hemiaminal formation without requiring heat.

  • Reaction Monitoring (IPC): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is self-validating when the UV-active spot of the starting diketone completely disappears (typically 15 minutes).

  • Workup: Evaporate the methanol under reduced pressure. Redissolve the crude residue in 30 mL of ethyl acetate.

  • Washing & Drying: Wash the organic layer with distilled water (15 mL) followed by brine (15 mL) to remove the water-soluble CAN catalyst. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to afford the pure N-substituted pyrrole.

Protocol A Mix Diketone & Amine (in Methanol) B Add CAN Catalyst (5 mol%) A->B C Stir at RT (15 mins) B->C D Evaporate & Extract (EtOAc/H2O) C->D E Dry & Concentrate (Na2SO4) D->E

Caption: Step-by-step experimental workflow for the CAN-catalyzed Paal-Knorr pyrrole synthesis.

Protocol B: Traditional Acid-Catalyzed Synthesis (Scale-Up & Robust Substrates)

Used when scaling up robust molecules where azeotropic water removal is necessary to drive the reaction[9].

Step-by-Step Methodology:

  • Mixing: Combine the primary amine (50.0 mmol) and 1,4-diketone (50.0 mmol) in 50 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Acidification: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (1.0 mmol). Causality note: Toluene is chosen because it forms an azeotrope with the water byproduct, allowing for its physical removal, which drives the equilibrium toward the dehydrated pyrrole according to Le Chatelier's principle.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap. The reaction is complete when water ceases to collect (usually 2-4 hours).

  • Neutralization: Cool to room temperature and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Analytical Characterization (Self-Validation)

To confirm the structural integrity of the synthesized pyrrole, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): Look for the highly diagnostic pyrrole core protons. For a 2,5-dimethylpyrrole, the aromatic protons at the C3 and C4 positions will appear as a distinct singlet around δ 5.80 - 6.20 ppm . The disappearance of the starting material's methyl ketone protons (~δ 2.1 ppm) confirms complete cyclization.

  • GC-MS: The mass spectrum should display a strong molecular ion peak [M]⁺ corresponding to the dehydrated pyrrole mass, with a characteristic fragmentation pattern showing the loss of the N-substituent or methyl groups.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]

  • Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Arabian Journal of Chemistry, 2013.[Link]

  • Paal–Knorr synthesis. Wikipedia.[Link]

  • Chapter 4: Synthesis of Atorvastatin. The Royal Society of Chemistry.[Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. rhhz.net, 2013.[Link]

  • MICROWAVE AND MECHANOCHEMISTRY: TOOLS FOR THE SUSTAINABLE SYNTHESIS OF PYRROLES, PORPHYRINS AND RELATED MACROCYCLES. doi.org, 2020.[Link]

  • Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation. PMC - PubMed Central, 2014.[Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. tandfonline.com, 2018.[Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis of Pyrrole Derivatives – Mechanistic Insights and Validated Protocols

Introduction & Scientific Context The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, serving as the core pharmacophore in blockbuster drugs (e.g., atorvastatin, tolmetin)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, serving as the core pharmacophore in blockbuster drugs (e.g., atorvastatin, tolmetin) and essential biological molecules (e.g., porphyrins, chlorophyll)[1][2]. Despite the advent of complex multicomponent and transition-metal-catalyzed reactions, the laboratory-scale synthesis of N-substituted pyrroles continues to rely heavily on two foundational, highly robust methodologies: the Paal-Knorr Synthesis and the Clauson-Kaas Reaction [3][4].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By understanding the thermodynamic drivers and mechanistic pathways of these reactions, researchers can rationally troubleshoot and optimize yields for even the most sterically hindered or electronically deactivated substrates.

The Paal-Knorr Synthesis: Mechanism and Protocol

Mechanistic Rationale

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine[5]. Historically, the mechanism was debated between an iminium ion pathway and a hemiaminal pathway. Landmark stereochemical studies by V. Amarnath (using meso- and dl-3,4-diethyl-2,5-hexanediones) conclusively demonstrated that the reaction proceeds via a hemiaminal intermediate [5]. The stereochemical configuration of the unreacted dione is preserved, ruling out the enamine/iminium pre-equilibrium.

Consequently, the rate-determining step is the intramolecular cyclization of the hemiaminal. Mildly acidic conditions (pH 3–5) are optimal; they protonate the carbonyl oxygen to increase electrophilicity without completely protonating the primary amine nucleophile[5][6].

PK_Mechanism A 1,4-Dicarbonyl + Primary Amine B Nucleophilic Attack (Hemiaminal Formation) A->B H+ Catalysis C Intramolecular Cyclization B->C Rate-determining D Dehydration (-2 H2O) C->D Acid Promoted E N-Substituted Pyrrole D->E Aromatization

Caption: Mechanistic pathway of the Paal-Knorr synthesis via the hemiaminal intermediate.

Protocol 1: Conventional Synthesis of 1-Phenyl-1H-pyrrole

This protocol utilizes conventional heating under mildly acidic conditions, ideal for standard electron-rich to neutral aliphatic and aromatic amines[6].

Reagents:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop, catalytic)

Step-by-Step Methodology:

  • Assembly: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aniline, hexane-2,5-dione, and methanol.

  • Catalysis: Add exactly one drop of concentrated HCl. Causality: Over-acidification (pH < 3) will protonate the amine entirely, halting the reaction and promoting the competing Paal-Knorr furan synthesis[5].

  • Thermal Activation: Heat the mixture to reflux (approx. 65 °C) and maintain for 15 minutes.

  • Quenching & Precipitation: Remove from heat and cool to room temperature. Slowly add 5.0 mL of 0.5 M HCl while stirring.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from a 9:1 Methanol/Water mixture.

Quality Control & Self-Validation:

  • Visual Cue: The reaction mixture will darken during reflux. Upon addition of 0.5 M HCl, immediate precipitation of a solid indicates successful conversion, as the resulting pyrrole is highly hydrophobic compared to the starting amine.

  • NMR Validation: In

    
     NMR (CDCl
    
    
    
    ), look for the characteristic highly symmetric pyrrole ring protons appearing as two distinct multiplets around
    
    
    6.2 ppm (C3, C4 protons) and
    
    
    6.9 ppm (C2, C5 protons).

The Clauson-Kaas Synthesis: Mechanism and Protocol

Mechanistic Rationale

When unsubstituted pyrrole rings are required, 1,4-dicarbonyls like succinaldehyde are highly unstable and prone to polymerization. The Clauson-Kaas reaction elegantly solves this by using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, "masked" dicarbonyl equivalent[4][7].

Under acidic conditions, 2,5-DMTHF undergoes hydrolysis/ring-opening to generate the reactive dialdehyde in situ, which then condenses with the primary amine. For deactivated amines (e.g., sulfonamides, nitroanilines), conventional reflux in acetic acid can take hours and yield degradation products. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) superheats the polar solvent (acetic acid), drastically accelerating the ring-opening and condensation steps to under 20 minutes[8].

CK_Workflow Step1 Step 1: Reagent Assembly Amine + 2,5-DMTHF in Glacial AcOH Step2 Step 2: Microwave Irradiation 170 °C for 10-20 minutes Step1->Step2 Step3 Step 3: Reaction Quenching Cool to RT & Aqueous Precipitation Step2->Step3 Step4 Step 4: Isolation & Purification Vacuum Filtration & Recrystallization Step3->Step4

Caption: Step-by-step experimental workflow for the microwave-assisted Clauson-Kaas pyrrole synthesis.

Protocol 2: Microwave-Assisted Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole

This protocol is specifically optimized for weakly nucleophilic nitrogen inputs, such as sulfonamides, utilizing microwave irradiation to force the cyclocondensation[8].

Reagents:

  • Benzenesulfonamide (340 mg, 2.16 mmol)

  • 2,5-Dimethoxytetrahydrofuran (266 µL, 2.06 mmol)

  • Glacial Acetic Acid (4.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the benzenesulfonamide in 4.0 mL of glacial acetic acid. Add the 2,5-DMTHF.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during microwave heating.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 170 °C for exactly 10 minutes. Causality: The high temperature rapidly unmasks the 2,5-DMTHF, while the closed-vessel microwave environment prevents the loss of volatile intermediates.

  • Workup: Allow the vial to cool to room temperature (the reactor's compressed air cooling is recommended). Pour the dark mixture into 20 mL of ice-cold distilled water.

  • Isolation: Vacuum filter the resulting light brown solid. Wash thoroughly with water to remove residual acetic acid, and dry under a high vacuum.

Quality Control & Self-Validation:

  • TLC Monitoring: Use 60% EtOAc in Hexanes. The disappearance of the highly polar sulfonamide spot (low Rf) and the appearance of a fast-moving, UV-active product spot (Rf ~0.50) validates the reaction completion[8].

  • Mass Spectrometry: GC/MS should yield a distinct molecular ion peak at m/z 207 (M+) and a base peak at m/z 77 (phenyl cation)[8].

Quantitative Data & Optimization Summary

To assist in selecting the appropriate methodology, the following table synthesizes expected yields and reaction parameters across different substrate classes based on validated literature[6][8][9][10].

Substrate Class (Amine)Recommended MethodCatalyst / SolventTemp & TimeExpected Yield
Electron-Rich Aryl (e.g., Aniline)Paal-KnorrHCl (cat.) / Methanol65 °C, 15 min> 85%
Aliphatic Amines Paal-Knorr (Green)

-Cyclodextrin /

50 °C, 2–4 h75 - 90%
Electron-Poor Aryl (e.g., 4-Nitroaniline)Clauson-KaasOxone / Solvent-freeMW 100 °C, 15 min> 80%
Sulfonamides Clauson-KaasGlacial Acetic AcidMW 170 °C, 10 min96%

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. URL:[Link]

  • Chem-Station Int. Ed. Clauson-Kaas Pyrrole Synthesis. URL:[Link]

  • ARKAT USA (ARKIVOC). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. URL:[Link]

  • National Institutes of Health (PMC). Recent Advancements in Pyrrole Synthesis. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Complex II Inhibitors in Agrochemical Research

Introduction: Targeting Fungal Respiration for Crop Protection The relentless challenge of securing global food production necessitates the continuous development of innovative and effective crop protection agents. Funga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Fungal Respiration for Crop Protection

The relentless challenge of securing global food production necessitates the continuous development of innovative and effective crop protection agents. Fungal pathogens pose a significant threat, causing substantial yield losses in a wide array of agricultural and horticultural crops. A key strategy in modern fungicide development is the targeted inhibition of essential fungal metabolic pathways. One of the most successful and rapidly growing classes of fungicides is the succinate dehydrogenase inhibitors (SDHIs).[1][2] These compounds act on complex II of the mitochondrial respiratory chain, a critical enzyme for both the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to the cessation of fungal growth and proliferation.[1]

This application note provides a comprehensive guide for researchers and scientists in the agrochemical field, detailing the synthesis of prominent complex II inhibitors and the protocols for their in vitro evaluation. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their discovery and development efforts.

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), or complex II, is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a dual role by catalyzing the oxidation of succinate to fumarate in the TCA cycle and feeding electrons into the respiratory chain via the reduction of ubiquinone to ubiquinol.[1] This central position makes it an ideal target for fungicides. By inhibiting SDH, these molecules effectively shut down cellular energy production in fungi.

The fungicidal activity of SDHIs is primarily attributed to their ability to bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate from docking. This binding is highly specific, and minor alterations in the Q-site can lead to fungicide resistance. Consequently, a significant area of research is focused on developing new generations of SDHIs with modified structures to overcome resistance and broaden their spectrum of activity.

Chemical Classes and Synthesis of Key Complex II Inhibitors

A diverse range of chemical scaffolds have been developed as SDHI fungicides, with pyrazole-carboxamides being a particularly prominent and successful class.[3] This section provides detailed synthetic protocols for two widely used pyrazole-carboxamide fungicides, Boscalid and Fluopyram, illustrating the key chemical transformations involved in their production.

Synthesis of Boscalid: A Three-Step Approach

Boscalid is a broad-spectrum fungicide effective against a range of pathogens. Its synthesis typically involves a three-step process: a Suzuki cross-coupling reaction, a nitro group reduction, and a final amidation step.[4]

Diagram of the Synthetic Workflow for Boscalid:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amidation A 1-Chloro-2-nitrobenzene C 4'-Chloro-2-nitro-1,1'-biphenyl A->C Pd(PPh3)4, Na2CO3 Ethanol/Water, 80°C B 4-Chlorophenylboronic acid B->C D 4'-Chloro-2-nitro-1,1'-biphenyl E 2-Amino-4'-chloro-1,1'-biphenyl D->E NaBH4/CoSO4·7H2O F 2-Amino-4'-chloro-1,1'-biphenyl H Boscalid F->H G 2-Chloronicotinyl chloride G->H

Caption: Synthetic pathway for Boscalid.

Protocol 1: Synthesis of Boscalid

Step 1: Suzuki Cross-Coupling to form 4'-Chloro-2-nitro-1,1'-biphenyl

  • To a solution of 1-chloro-2-nitrobenzene (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in a mixture of ethanol and water (3:1), add sodium carbonate (2.0 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-chloro-2-nitro-1,1'-biphenyl.[4]

Step 2: Reduction of the Nitro Group

  • Dissolve the 4'-chloro-2-nitro-1,1'-biphenyl (1.0 eq) in methanol.

  • Add a solution of cobalt(II) sulfate heptahydrate (0.1 eq) in water.

  • Cool the mixture to 0°C and add sodium borohydride (3.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 2-amino-4'-chloro-1,1'-biphenyl, which can be used in the next step without further purification.[4]

Step 3: Amidation to Yield Boscalid

  • Dissolve 2-amino-4'-chloro-1,1'-biphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Cool the mixture to 0°C and add a solution of 2-chloronicotinyl chloride (1.1 eq) in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and recrystallize the crude product from ethanol to obtain pure Boscalid.[5]

Characterization Data for Boscalid:

Technique Expected Results
¹H NMR Characteristic peaks for the aromatic protons of the biphenyl and pyridine rings.
¹³C NMR Resonances corresponding to the carbon atoms of the aromatic rings and the amide carbonyl.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of Boscalid.
Synthesis of Fluopyram: A Multi-step Pathway

Fluopyram is another key SDHI fungicide with a distinct spectrum of activity. Its synthesis involves the preparation of a key amine intermediate followed by an amidation reaction.[3]

Diagram of the Synthetic Workflow for Fluopyram:

cluster_0 Intermediate Synthesis cluster_1 Hydrolysis & Decarboxylation cluster_2 Amine Formation cluster_3 Final Amidation A 2,3-dichloro-5-(trifluoromethyl)pyridine C Intermediate Ester A->C B Diethyl malonate B->C D Intermediate Ester E Intermediate Acid D->E Hydrolysis F Intermediate Acid G 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine F->G Multi-step conversion H 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine HCl J Fluopyram H->J Triethylamine, DCM I 2-(Trifluoromethyl)benzoyl chloride I->J

Caption: A generalized synthetic pathway for Fluopyram.

Protocol 2: Synthesis of Fluopyram

Step 1: Synthesis of the Key Intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

This intermediate can be synthesized through various routes. One common approach starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • React 2,3-dichloro-5-(trifluoromethyl)pyridine with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the corresponding malonic ester derivative.

  • Hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid derivative to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid.

  • Convert the carboxylic acid to the corresponding amide, which is then reduced to the primary amine, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.

  • Treat the amine with hydrochloric acid to form the stable hydrochloride salt.[3]

Step 2: Final Amidation to Yield Fluopyram

  • Suspend the hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (1.0 eq) in dichloromethane.

  • Cool the suspension in an ice bath and add triethylamine (3.0 eq).

  • Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction for 10 minutes in the ice bath, then remove the bath and continue stirring at room temperature for 10 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain Fluopyram as a white solid.[3]

Characterization Data for Fluopyram:

Technique Expected Results
¹H NMR Characteristic signals for the protons on the pyridine and benzene rings, as well as the ethyl linker.
¹⁹F NMR Resonances for the two trifluoromethyl groups.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of Fluopyram.[6][7][8]

In Vitro Evaluation of Complex II Inhibitors

The successful synthesis of novel complex II inhibitors is the first step. Rigorous in vitro evaluation is crucial to determine their efficacy and mechanism of action. This section outlines key protocols for assessing the biological activity of these compounds.

Enzymatic Assay: Measuring Direct Inhibition of SDH Activity

A direct measure of a compound's potency is its ability to inhibit the enzymatic activity of SDH. This can be achieved using isolated mitochondria or a purified enzyme preparation. A common method is a colorimetric assay that measures the reduction of an artificial electron acceptor.

Diagram of the SDH Activity Assay Workflow:

A Prepare Mitochondria or Cell Lysate B Add Assay Buffer and Inhibitor A->B C Add Substrate (Succinate) and Electron Acceptor (DCPIP) B->C D Measure Absorbance Change at 600 nm C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro SDH activity assay.

Protocol 3: Succinate Dehydrogenase (SDH) Activity Colorimetric Assay

This protocol is adapted from commercially available kits and published methods.[9][10][11]

Materials:

  • Isolated mitochondria or cell/tissue homogenate

  • SDH Assay Buffer (containing a buffer like potassium phosphate, pH 7.2)

  • SDH Substrate (Succinate)

  • Electron Acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Sample Preparation: Prepare mitochondria or cell/tissue lysates according to standard protocols. Determine the protein concentration of the preparation.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of sample (containing a standardized amount of protein) or SDH positive control.

    • Varying concentrations of the test inhibitor (e.g., in 2 µL of DMSO). For control wells, add 2 µL of DMSO.

    • Add SDH Assay Buffer to a final volume of 100 µL.

  • Initiate Reaction: Add 100 µL of the reaction mix containing the SDH substrate (succinate) and the electron acceptor (DCPIP) to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 25°C. Measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Normalize the data with the uninhibited control (DMSO only) set to 100% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Antifungal Susceptibility Testing: Evaluating Whole-Organism Efficacy

While enzymatic assays confirm the direct target engagement, it is essential to evaluate the compound's ability to inhibit the growth of the target fungal pathogens. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is based on guidelines from the Clinical & Laboratory Standards Institute (CLSI).[12]

Materials:

  • Fungal pathogen of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal pathogen in liquid culture and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution of Inhibitors: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the growth medium.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a positive control (inoculum with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion and Future Perspectives

The development of novel complex II inhibitors remains a cornerstone of modern agrochemical research. The synthetic protocols and in vitro evaluation methods detailed in this application note provide a robust framework for the discovery and characterization of new fungicidal agents. As the challenge of fungicide resistance continues to evolve, the principles of rational design, efficient synthesis, and rigorous biological testing will be paramount. Future research will likely focus on exploring novel chemical scaffolds, understanding the molecular basis of resistance, and developing integrated pest management strategies that incorporate these vital crop protection tools. The continued application of these fundamental synthetic and biological techniques will be instrumental in ensuring the long-term efficacy and sustainability of SDHI fungicides in agriculture.

References

  • Hao Chen et al. (n.d.). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Rev. Chim. (Bucharest), 75(1), 613-619.
  • Bregman, A. A. (1955). Succinate dehydrogenase (SDH) assay. Bio-protocol.
  • Succinate Dehydrogenase Activity Colorimetric Assay Kit. (n.d.). BioVision.
  • Walsh Medical Media. (n.d.).
  • Neuromuscular at WUSTL. (2015, December 28). SUCCINIC DEHYDROGENASE PROTOCOL.
  • Bio-Techne. (n.d.). Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual.
  • A kind of preparation method of fluopyram. (n.d.).
  • Colorimetric Succinate Dehydrogenase Activity Assay Kit. (n.d.). ApexBio.
  • A Sustainable 1‑Pot, 3‑Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. (2019, December 3). Organic Process Research & Development.
  • Synthesis method of fluopyram. (n.d.).
  • Improved synthesis process of fluopyram. (n.d.).
  • Process for preparing boscalid. (n.d.).
  • Synthesis method of fluopyram. (n.d.).
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Toward a Continuous-Flow Synthesis of Boscalid®. (n.d.). Academia.edu.
  • Bixafen| synthesis. (n.d.). ChemicalBook.
  • Preparation method of boscalid. (n.d.).
  • A kind of method for preparing bixafen by one-step condensation method. (n.d.).
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
  • The In Vitro Screening of Fungicides. (2017, July 16). ijpab.
  • A kind of synthetic method of bixafen. (n.d.).
  • A process for preparation of bixafen. (n.d.).
  • A process for preparation of bixafen. (n.d.).
  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. (2012, October 11). Academic Journals.
  • The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species. (n.d.). PMC.
  • Fluopyram & Degradates Environmental Chemistry Method. (n.d.). EPA.
  • An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond. (n.d.). PMC.
  • Fluopyram | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture.
  • Synthesis and Characterization of Hg (II) Complexes with Macrocycic Ligand. (n.d.).
  • The affinity purification and characterization of ATP synthase complexes from mitochondria. (2013, January 1). Open Biology | The Royal Society.
  • The characteristic fragmentations of fluopyram and the three... (n.d.).
  • Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. (2016, September 22). PMC.
  • New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identific
  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017, May 24). Plant Disease - APS Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-Amino-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate . This compound is a highly prized building block in medicinal chemistry, serving as the core structural unit for DNA minor groove binders (MGBs) like distamycin, MmpL3 inhibitors for drug-resistant tuberculosis, and various targeted antiamoebic agents[1][2].

Synthesizing this electron-rich aminopyrrole presents unique challenges. The pyrrole ring is highly susceptible to electrophilic attack and oxidative polymerization, making the free-base amino form notoriously unstable[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to maximize your synthetic yield and product purity.

Part 1: Mechanistic Workflow & Causality

The synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate typically proceeds via a three-step sequence starting from 2-(trichloroacetyl)pyrrole. Understanding the causality behind each transformation is critical for preventing yield loss:

  • Nitration: The electron-rich pyrrole ring cannot withstand standard nitrating mixtures (HNO₃/H₂SO₄) without undergoing oxidative polymerization[4]. Therefore, nitration is performed using fuming nitric acid in acetic anhydride at cryogenic temperatures to generate acetyl nitrate in situ, a milder electrophile[5][6].

  • Methanolysis: The trichloroacetyl group acts as an excellent leaving group. Treatment with sodium methoxide (NaOMe) yields the stable methyl 4-nitro-1H-pyrrole-2-carboxylate[7].

  • Reduction: The nitro group is reduced to the target amine. Because the resulting 4-aminopyrrole is highly prone to single-electron oxidation by atmospheric oxygen, it must be trapped immediately as a stable hydrochloride salt[3][8].

G SM 2-(Trichloroacetyl)pyrrole Starting Material Nitration Nitration (HNO3/Ac2O) Cryogenic (-40°C) SM->Nitration NitroInt 4-Nitro-2-(trichloroacetyl)pyrrole Intermediate Nitration->NitroInt Fail1 Oxidative Polymerization (If strong acids used) Nitration->Fail1 Poor Temp Control Methanolysis Methanolysis (NaOMe/MeOH) Reflux (70°C) NitroInt->Methanolysis NitroEster Methyl 4-nitro-1H-pyrrole-2-carboxylate Stable Precursor Methanolysis->NitroEster Reduction Catalytic Hydrogenation (Pd/C, H2) NitroEster->Reduction AmineFree Methyl 4-amino-1H-pyrrole-2-carboxylate (Unstable Free Base) Reduction->AmineFree SaltForm Salt Formation (HCl/Ether) AmineFree->SaltForm Immediate in situ Fail2 Rapid Air Oxidation (Tarry Byproducts) AmineFree->Fail2 Exposure to Air Product Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Stable Product SaltForm->Product

Synthetic workflow of methyl 4-amino-1H-pyrrole-2-carboxylate highlighting critical failure points.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield so low during the nitration of 2-(trichloroacetyl)pyrrole, and why am I seeing black, tarry byproducts? A1: You are observing the oxidative polymerization of the pyrrole ring. Pyrroles are highly electron-rich and degrade rapidly under strongly acidic or oxidative conditions[4]. Corrective Action: Ensure you are using fuming nitric acid in acetic anhydride, and strictly maintain the reaction temperature between -40 °C and -10 °C during the addition phase[5]. The acetic anhydride forms acetyl nitrate, which acts as a milder, controlled nitrating agent. If the internal temperature spikes above 0 °C, the ring will oxidize.

Q2: During the methanolysis step, my conversion to methyl 4-nitro-1H-pyrrole-2-carboxylate stalls. How can I drive it to completion? A2: While the trichloroacetyl group is an excellent leaving group, the reaction requires a sufficient nucleophilic push. Corrective Action: Use sodium methoxide (NaOMe) in methanol. Gently refluxing the mixture at 70 °C for 1-2 hours ensures complete conversion and allows the product to precipitate cleanly upon the addition of cold distilled water[7]. Alternatively, a catalytic DMAP approach can be used, but this requires extended stirring (up to 72 hours) at room temperature[5].

Q3: I successfully reduced the nitro group, but the isolated methyl 4-amino-1H-pyrrole-2-carboxylate rapidly turns dark brown in the flask. What is happening? A3: You are witnessing the rapid degradation of the free aminopyrrole. 4-aminopyrroles have exceptionally high HOMO (Highest Occupied Molecular Orbital) energies, making them highly susceptible to single-electron oxidation and subsequent polymerization when exposed to atmospheric oxygen[3][8]. Corrective Action:Never isolate the free base. You must either use the generated amine immediately in situ for your next amide coupling step[2], or isolate it as a stable hydrochloride salt (methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride) by treating the filtered reaction mixture with ethereal HCl. Alternatively, you can trap the amine with Boc-anhydride to form the stable 4-(Boc-amino) derivative[9][10].

Q4: Which reduction method provides the highest yield and cleanest product profile for the nitro-to-amine conversion? A4: Catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere is the industry standard[2][10]. Chemical reductions (e.g., SnCl₂, Fe/HCl) often require harsh acidic workups that complicate the isolation of the water-soluble amine salt and risk degrading the sensitive pyrrole ring.

Part 3: Optimization Data Summary

To aid in experimental design, the following table summarizes the quantitative data and mechanistic trade-offs of various reduction methodologies used for this substrate.

Reduction MethodReagents & SolventsTypical YieldMechanistic AdvantageKnown Failure Points
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm), MeOH or THF75–85%[10]Clean conversion; volatile byproducts (H₂O) are easily removed under vacuum.Catalyst poisoning; potential for over-reduction if pressure is too high.
Boc-Protection (In Situ) 10% Pd/C, H₂, Boc₂O, MeOH70–76%[10]Simultaneously reduces and protects the amine, preventing oxidation[9].Requires column chromatography to purify the Boc-protected product.
Chemical Reduction SnCl₂·2H₂O, EtOH, Reflux50–60%Does not require specialized pressurized hydrogen equipment.Harsh acidic workup degrades the pyrrole ring; difficult tin byproduct removal.

Part 4: Validated Standard Operating Procedure (SOP)

Protocol: Reduction and Salt Isolation of Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride Self-Validating System: The immediate precipitation of the hydrochloride salt upon the addition of ethereal HCl validates the successful reduction while simultaneously protecting the vulnerable amine from atmospheric oxidation.

Materials Required:

  • Methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq)[7]

  • 10% Palladium on Carbon (Pd/C) (10-15% w/w)

  • Anhydrous Methanol or THF (degassed)

  • Hydrogen gas (balloon or Parr apparatus)

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Reaction Setup: Dissolve methyl 4-nitro-1H-pyrrole-2-carboxylate in anhydrous, degassed methanol (approx. 0.1 M concentration) in a heavy-walled reaction flask. Cool the solution to 0 °C[2].

  • Catalyst Loading: Carefully add 10% Pd/C (10-15% by weight of the substrate) in small portions. Caution: Pd/C is pyrophoric; ensure the flask is flushed with nitrogen prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon, or up to 50 psi in a Parr shaker) at room temperature for 2 to 4 hours[2][10].

  • Reaction Monitoring: Monitor the reaction via TLC (e.g., Hexanes/EtOAc). The reaction is complete when the distinct yellow spot of the nitro precursor completely disappears.

  • Inert Filtration: Flush the system with nitrogen. Rapidly filter the mixture through a pad of Celite to remove the palladium catalyst. Critical: Do not let the Celite pad run dry, and perform this step as quickly as possible to minimize oxygen exposure[2].

  • Salt Precipitation: Immediately transfer the filtrate to a flask submerged in an ice bath. Dropwise, add 2.0 M HCl in diethyl ether (1.2 eq). A precipitate (the hydrochloride salt) will form rapidly.

  • Isolation: Concentrate the solvent under reduced pressure (keeping the bath temperature below 30 °C). Triturate the residue with cold diethyl ether, filter, and dry under high vacuum to afford methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as an off-white to pale-pink solid. Store strictly under argon at -20 °C.

References

1.[1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. nih.gov. Available at: 2.[9] 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid - Chem-Impex. chemimpex.com. Available at: 3.[2] Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. nih.gov. Available at: 4.[5] ortho-Fluoroazobenzene Derivatives as DNA Intercalators for Photocontrol of DNA and Nucleosome Binding by Visible Light - The Royal Society of Chemistry. rsc.org. Available at: 5.[10] Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC - NIH. nih.gov. Available at: 6.[6] ortho-Fluoroazobenzene Derivatives as DNA Intercalators for Photocontrol of DNA and Nucleosome Binding by Visible Light - The Royal Society of Chemistry. rsc.org. Available at: 7.[7] Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. mdpi.com. Available at: 8. Pyrole amine | Sigma-Aldrich. sigmaaldrich.com. Available at: 9.[3] (PDF) Biological formation of pyrroles: Nature's logic and enzymatic machinery. researchgate.net. Available at: 10.[8] Organic Letters Vol. 4 No. 15 - ACS Publications - American Chemical Society. acs.org. Available at: 11.[4] Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors - CORE Scholar. wright.edu. Available at:

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Methyl 4-amino-1H-pyrrole-2-carboxylate

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the purification and handling of methyl 4-amino-1H-pyrrole-2-carboxylate. Aminopyrroles are notoriously challenging scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the purification and handling of methyl 4-amino-1H-pyrrole-2-carboxylate. Aminopyrroles are notoriously challenging scaffolds in drug development. Their rich electron density makes them highly reactive, but it also makes them exceptionally fragile. This guide is designed to move beyond standard textbook procedures, offering field-proven insights into the causality of degradation and providing self-validating protocols to ensure your synthetic workflows succeed.

Compound Specifications & Quantitative Data

Before troubleshooting, it is critical to understand the physical and chemical differences between the free base and the stabilized salt forms. Commercial suppliers almost exclusively provide this scaffold as a hydrochloride salt to ensure viability.

PropertyFree Base (Crude/Eluted)Hydrochloride Salt (Stabilized)
CAS Number 12
Molecular Formula C₆H₈N₂O₂C₆H₉ClN₂O₂
Molecular Weight 140.14 g/mol 176.60 g/mol
Physical State Oil / Unstable SolidCrystalline Solid
Oxidation Potential High (Rapid degradation in air)Low (Stable at room temperature)
Chromatography Degrades on standard acidic silicaN/A (Salt form used for storage)

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture turns from yellow to a dark, tarry black upon concentration. What is happening and how do I prevent it? The Causality: The pyrrole ring is inherently electron-rich. The addition of an amino group at the 4-position donates even more electron density via resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the free base highly susceptible to single-electron oxidation by atmospheric oxygen. Once oxidized, it undergoes rapid radical-mediated polymerization, resulting in the dark, tarry mixtures you observe. The Solution: Never concentrate the free base to dryness in the presence of air. Always use degassed solvents, backfill your rotary evaporator with Argon or Nitrogen, and immediately proceed to salt formation (See Protocol B) to lower the HOMO energy level.

Q2: I lose a significant amount of product when purifying the free base via standard silica gel column chromatography. Why? The Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5). The electron-rich aminopyrrole undergoes acid-catalyzed degradation and irreversible binding to the silanol groups on the column. The Solution: Abandon standard silica gel for this specific intermediate. Instead, utilize Strong Cation Exchange (SCX-2) solid-phase extraction. As documented in established literature for3, SCX-2 "catch-and-release" selectively traps the basic amine while neutral and acidic impurities are washed away safely.

Q3: How can I store this compound for long-term use without degradation? The Causality: By converting the free base into a hydrochloride salt, you protonate the 4-amino group. This completely removes its electron-donating resonance effect, dramatically lowering the electron density of the pyrrole system and rendering it stable to air and light. The Solution: Precipitate the product as methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

OxidationPathway cluster_0 Degradation Pathway (Air/Acid) cluster_1 Stabilization Pathway (Recommended) Crude Crude Methyl 4-amino- 1H-pyrrole-2-carboxylate Air O2 Exposure or Acidic Silica Crude->Air Inert Inert Atmosphere & SCX-2 Purification Crude->Inert Degraded Radical Polymerization (Dark Tarry Mixture) Air->Degraded Salt HCl Salt Formation (Stable Solid) Inert->Salt

Fig 1: Degradation vs. Stabilization pathways for crude aminopyrrole handling.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: SCX-2 "Catch and Release" Purification

This method isolates the free base from crude reaction mixtures without the acidic degradation associated with silica gel.

  • Preparation: Dissolve the crude reaction mixture in a minimal volume of Methanol/Dichloromethane (1:1).

  • Conditioning: Wash an SCX-2 cartridge with 2 Column Volumes (CV) of 100% Methanol.

  • Loading: Apply the crude solution to the cartridge. Causality: The basic 4-amino group binds ionically to the sulfonic acid moieties on the resin.

  • Washing: Wash the cartridge with 3 CV of 100% Methanol.

    • Validation Check: Spot the wash fractions on a TLC plate. They should contain unreacted starting materials and neutral byproducts, but NO product (verify by UV/Ninhydrin).

  • Elution: Elute the target compound using 2M NH₃ in Methanol (2-3 CV). Causality: The ammonia deprotonates the amine, breaking the ionic bond and releasing the pure free base.

  • Concentration: Immediately concentrate the eluent under reduced pressure at <30°C. Flush the flask with Argon immediately upon solvent removal.

SCXWorkflow Load 1. Load Crude (DCM/MeOH) Wash 2. Wash Cartridge (100% MeOH) Load->Wash Elute 3. Elute Product (2M NH3 in MeOH) Wash->Elute Verify 4. LC-MS/TLC Validation Elute->Verify

Fig 2: SCX-2 Catch-and-Release purification workflow for basic aminopyrroles.

Protocol B: Conversion to the Stable Hydrochloride Salt

Perform this immediately after Protocol A to ensure long-term stability.

  • Dissolution: Dissolve the freshly eluted, pure free base in anhydrous diethyl ether (or 1,4-dioxane) under a Nitrogen atmosphere.

  • Precipitation: Dropwise add 1.1 equivalents of HCl (4M in dioxane) while stirring vigorously at 0°C. A precipitate will form almost immediately.

  • Isolation: Filter the resulting solid rapidly under a blanket of Nitrogen. Wash the filter cake with cold, anhydrous diethyl ether to remove residual acid.

  • Self-Validation Check:

    • LC-MS: Analyze the solid. You must observe the [M+H]⁺ peak at m/z 141.1.

    • ¹H-NMR (D₂O): The broad -NH₂ singlet typically seen in the free base will be absent or severely shifted due to protonation, confirming successful salt formation. The pyrrole C-H protons will remain intact.

References

  • Methyl 4-amino-1H-pyrrole-2-carboxylate ≥95% (Free Base Properties) Source: Howei Pharm URL:[Link] [1]

  • Synthesis of New Poly Amide linked Heterocycles as G-quadruplex Stabilizing Agents (SCX-2 Methodology) Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link] [3]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions of Pyrroles

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Suzuki-Miyaura coupling of pyrroles. This guide is designed to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of pyrroles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of pyrroles. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your Suzuki coupling reaction with a substituted pyrrole, but the desired product is either absent or present in very low yields.

Potential Causes & Solutions:

  • Inappropriate N-Protecting Group: The nitrogen of the pyrrole ring is often protected to prevent side reactions and improve stability. However, some protecting groups are not stable under typical Suzuki coupling conditions.

    • The Problem with BOC: The tert-butyloxycarbonyl (BOC) group is a common choice but can be unstable in the basic conditions of the reaction, leading to deprotection and subsequent side reactions or decomposition.[1][2] Studies have shown that using Na2CO3 as a base can lead to the formation of deprotected by-products.[1][2]

    • A More Robust Alternative (SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been demonstrated to be a more stable protecting group under Suzuki-Miyaura conditions, leading to higher yields of the desired coupled product and minimizing the formation of by-products.[1][2]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for an efficient reaction, especially with electron-rich pyrroles.

    • For General Applications: Pd(PPh3)4 is a commonly used catalyst.[1][2] However, for more challenging couplings, other catalyst systems may be more effective.

    • For Hindered or Electron-Rich Substrates: Buchwald ligands and trialkyl phosphines can accelerate the oxidative addition step, which can be a bottleneck with electron-rich substrates.[3] Pd(dppf)Cl2 has also been shown to be a highly effective catalyst for the Suzuki coupling of N-substituted bromoindazoles with N-Boc-2-pyrroleboronic acid.[4][5]

  • Base Selection and Impact: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome.[6][7]

    • Common Choices: Inorganic bases like K2CO3, Na2CO3, and Cs2CO3 are frequently used.[8]

    • Optimizing for Pyrroles: For the Suzuki coupling of SEM-protected bromopyrroles, Cs2CO3 has been shown to provide superior yields compared to other bases like K2CO3 and Na2CO3.[1][2]

    • Base-Sensitive Functional Groups: If your substrate contains base-labile groups, such as esters, using a milder base like KF can help prevent their cleavage.[9]

  • Solvent System: The solvent mixture can influence the solubility of reagents and the overall reaction rate.

    • Aqueous Mixtures: A mixture of an organic solvent (like dioxane or DME) and water is often used.[1][2][4] Water can be essential for the activity of certain bases, like K3PO4.[3]

    • Solvent Ratios: The ratio of the organic solvent to water can be critical. Increasing the proportion of water in a THF/water mixture has been shown to improve conversion in some cases.[10]

Issue 2: Significant Side Product Formation

Your reaction yields a mixture of products, with significant amounts of undesired by-products.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: This side reaction occurs when two molecules of the boronic acid couple with each other.[11]

    • Cause: The presence of oxygen can promote homocoupling.[11]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: This can be a significant issue with certain heteroaryl boronic acids, especially under basic conditions.[12]

    • Solution: Using boronic esters, such as pinacol esters, can increase stability and prevent premature decomposition.[11][13] Alternatively, using milder bases or shorter reaction times may help.

  • Dehalogenation of the Pyrrole: The starting halopyrrole is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can occur without proper protection of the pyrrole nitrogen.[2]

    • Solution: Employing a robust N-protecting group like SEM can effectively prevent dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the Suzuki coupling of pyrroles?

While the BOC group is commonly used, it can be unstable under the basic reaction conditions, leading to lower yields.[1][2] The SEM (2-(trimethylsilyl)ethoxymethyl) group is a more robust and highly recommended protecting group for this reaction, as it remains stable and leads to higher yields of the desired product.[1][2]

Q2: Which palladium catalyst and ligand combination is most effective?

The optimal choice depends on the specific pyrrole substrate.

Catalyst SystemRecommended ForReference
Pd(PPh3)4 General purpose, good starting point.[1][2]
Pd(dppf)Cl2 N-substituted bromoindazoles with N-Boc-2-pyrroleboronic acid.[4][5]
Pd(OAc)2 with Buchwald ligands Electron-rich or sterically hindered pyrroles.[3]
Q3: How do I choose the right base for my reaction?

The choice of base is critical and can significantly affect the yield.

  • For SEM-protected bromopyrroles , Cs2CO3 has been shown to be highly effective.[1][2]

  • For substrates with base-sensitive functional groups (e.g., esters) , a milder base like KF is recommended to avoid cleavage.[9]

  • K3PO4 can also be effective, but may require the presence of a small amount of water to be active.[3]

Q4: What is the ideal solvent system?

A mixture of an organic solvent and water is typically used.

  • Dioxane/H2O (4:1) has been successfully used for the coupling of SEM-protected pyrroles.[1][2][14]

  • DME/H2O is another effective solvent system.[4]

  • The water content can be adjusted to optimize the reaction. In some cases, increasing the proportion of water can improve the reaction rate.[10]

Q5: My reaction is not working even after trying different conditions. What should I do?
  • Verify Starting Material Quality: Ensure your halopyrrole and boronic acid (or ester) are pure and have not decomposed. Boronic acids can degrade over time.[9]

  • Run a Control Reaction: Perform the reaction with a simpler, known-to-work system (e.g., bromobenzene and phenylboronic acid) to confirm that your general procedure and reagents are sound.[3]

  • Consider Alternative Coupling Reactions: If the Suzuki-Miyaura coupling consistently fails, other cross-coupling reactions like the Stille coupling might be a viable alternative, although they come with their own set of considerations, such as the toxicity of organotin reagents.[15][16][17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole

This protocol is based on an optimized procedure for the arylation of SEM-protected pyrroles.[1][2]

  • Reaction Setup: To an oven-dried reaction vessel, add the SEM-protected bromopyrrole (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add dioxane (4 mL) and water (1 mL). Then, add Pd(PPh3)4 (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R1-Pd(II)L2-R2->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Pyrrole Suzuki Coupling check_protecting_group Is the N-protecting group stable? (e.g., not BOC) start->check_protecting_group use_sem Switch to a robust protecting group like SEM check_protecting_group->use_sem No check_catalyst Is the catalyst/ligand optimal? check_protecting_group->check_catalyst Yes use_sem->check_catalyst try_buchwald_pd_dppf Try Buchwald ligands or Pd(dppf)Cl2 check_catalyst->try_buchwald_pd_dppf No check_base Is the base appropriate? check_catalyst->check_base Yes try_buchwald_pd_dppf->check_base use_cs2co3_kf Try Cs2CO3 or KF for sensitive substrates check_base->use_cs2co3_kf No check_solvent Is the solvent system optimized? check_base->check_solvent Yes use_cs2co3_kf->check_solvent adjust_solvent_ratio Adjust organic/water ratio check_solvent->adjust_solvent_ratio No success Improved Yield check_solvent->success Yes adjust_solvent_ratio->success

Caption: A decision tree for troubleshooting low yields in pyrrole Suzuki couplings.

References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules, 24(8), 1594. Retrieved from [Link]

  • Hann, J. (2024). Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. University of Bath. Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules, 24(8), 1594. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3576-3579. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4475-4487. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2236-2245. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022, May 4). YouTube. Retrieved from [Link]

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012). Journal of the American Chemical Society, 134(50), 20276-20279. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4475-4487. Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2015). Synlett, 26(11), 1439-1454. Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction. (2011). ResearchGate. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(5), 1932-1943. Retrieved from [Link]

  • Screening reaction conditions of Suzuki coupling. (2019). ResearchGate. Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts, 13(1), 53. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta, 104(5), e2100035. Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399-405. Retrieved from [Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Boron Reagents in Synthesis (pp. 195-220). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2015). Chemical Engineering Transactions, 43, 691-696. Retrieved from [Link]

  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. (2012). Organic Letters, 14(16), 4250-4253. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrrole-2-carboxylate Oxygenase (P2CO) Purification &amp; Stabilization

Welcome to the P2CO Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical bottlenecks encountered during the isolation of pyrrole-2-carboxylate oxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the P2CO Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical bottlenecks encountered during the isolation of pyrrole-2-carboxylate oxygenase (EC 1.14.13.130). This flavoenzyme catalyzes the NADH-dependent hydroxylation of pyrrole-2-carboxylate into 5-hydroxypyrrole-2-carboxylate[1]. Because its structural integrity relies heavily on non-covalent cofactor interactions and vulnerable sulfhydryl groups, standard purification pipelines often result in inactive apoenzymes.

Below, you will find field-proven troubleshooting guides, comparative system data, and self-validating protocols to ensure high-yield, active enzyme recovery.

Part 1: Core Troubleshooting & FAQs

Q: My P2CO activity drops by over 90% after the first anion-exchange chromatography step. How can I prevent this? A: This rapid loss of activity is a classic hallmark of cofactor dissociation combined with sulfhydryl oxidation. P2CO from Arthrobacter strain Py1 is a ~160 kDa flavoprotein that binds its FAD cofactor non-covalently[2]. During chromatography, the local concentration of free FAD in the microenvironment drops, shifting the thermodynamic equilibrium and stripping the cofactor from the holoenzyme. Furthermore, the enzyme's catalytic conformation is strictly dependent on free sulfhydryl groups, which are easily oxidized in cell-free extracts[2]. Actionable Fix: You must supplement all lysis and chromatography mobile phases with 10–20 µM FAD and 1–2 mM dithioerythritol (DTE) or dithiothreitol (DTT) to continuously force the equilibrium toward the active holoenzyme state[2].

Q: I am working with the Rhodococcus sp. P2CO system. I observe high NADH oxidation rates, but my pyrrole-2-carboxylate substrate is not being hydroxylated. What is happening? A: You are experiencing enzymatic uncoupling. Unlike the single-component Arthrobacter enzyme, the Rhodococcus sp. P2CO is a two-component system comprising an 18.7 kDa reductase and a 54 kDa oxygenase[3]. The reductase component oxidizes NADH to reduce free FAD. If the oxygenase component is not present in sufficient proximity or quantity to capture the reduced FADH₂, the flavin reacts non-specifically with molecular oxygen. This produces hydrogen peroxide instead of hydroxylating your target substrate[3]. Actionable Fix: Maintain a 5- to 7-fold molar excess of the oxygenase component relative to the reductase in your reaction mixture. This stoichiometric excess acts as a thermodynamic sink, suppressing uncoupling and ensuring efficient electron channeling[3].

Q: How can I verify if my purified enzyme is permanently denatured or just reversibly oxidized? A: Implement a self-validating biochemical checkpoint. The catalytic activity of P2CO is strongly inhibited by sulfhydryl group oxidation, but this process is fully reversible[2]. Take an aliquot of your inactive fraction and incubate it with 5 mM 2-mercaptoethanol or DTT for 30 minutes at 4°C. If substrate-dependent oxygen consumption is restored, the loss was due to reversible oxidation, confirming that your protein is structurally intact but requires stricter reducing conditions in your buffers[2].

Part 2: Quantitative Data & System Comparison

Understanding the structural differences between bacterial sources is critical for tailoring your purification strategy.

PropertySingle-Component System (Arthrobacter Py1)Two-Component System (Rhodococcus sp.)
Native Molecular Mass ~160 kDa[2]Reductase: 18.7 kDa; Oxygenase: ~162 kDa (Trimer)[3]
Subunit Size ~60 kDa[2]Reductase: 18.7 kDa; Oxygenase: 54 kDa[3]
Cofactor Requirement Non-covalently bound FAD (2.7–3.6 mol/enzyme)[2]Diffusible FAD[3]
Stabilization Additives Exogenous FAD, Dithioerythritol (DTE) / DTT[2]Exogenous FAD, proper subunit molar ratio[3]
Uncoupling Behavior LowHigh (requires 5-7x molar excess of oxygenase to suppress)[3]

Part 3: Self-Validating Purification Protocol

This step-by-step methodology is designed for the stabilization and isolation of the single-component P2CO from Arthrobacter strain Py1. Every step includes a mechanistic rationale to ensure a self-validating workflow.

Phase 1: Cell Lysis and Holoenzyme Stabilization

  • Resuspension: Resuspend the cell pellet in 50 mM Tris-HCl (pH 7.5) containing 2 mM DTE and 20 µM FAD. Causality: Mechanical lysis exposes the enzyme to oxidative stress. DTE protects the critical sulfhydryl groups from forming aberrant disulfide bonds, while exogenous FAD prevents the dissociation of the non-covalently bound cofactor[2].

  • Disruption: Disrupt cells via a French press at 110 MPa. Centrifuge the lysate at 30,000 × g for 30 minutes at 4°C to isolate the soluble protein fraction.

Phase 2: Chromatographic Separation 3. Anion Exchange: Apply the clarified extract to a DEAE-Sepharose column pre-equilibrated with the lysis buffer. Causality: Maintaining FAD and DTE in the mobile phase is non-negotiable; omission will result in the elution of an inactive apoenzyme[2]. 4. Elution: Elute the protein with a linear NaCl gradient (0 to 0.5 M). Monitor fractions for substrate-dependent oxygen consumption using a Clark-type oxygen electrode.

Phase 3: Validation Checkpoint 5. Sulfhydryl Rescue Assay: If a target fraction shows unexpectedly low activity, divide it into two aliquots. To Aliquot A, add 5 mM DTT and incubate for 30 minutes at 4°C. Leave Aliquot B untreated. 6. Confirmation: Assay both aliquots. If Aliquot A regains activity compared to Aliquot B, the enzyme was reversibly oxidized[2]. This validates that the structural integrity of the protein is intact, but the DTE concentration in your mobile phase degraded and must be refreshed for subsequent size-exclusion steps.

Part 4: Mechanistic Workflow Visualization

The diagram below illustrates the electron transfer pathway and the risk of uncoupling in the two-component Rhodococcus sp. system, highlighting why maintaining a stoichiometric excess of the oxygenase component is critical.

P2CO_Mechanism NADH NADH + H+ Reductase Reductase Component (18.7 kDa) NADH->Reductase Electron Transfer FAD_red FADH2 (Reduced) Reductase->FAD_red Reduces Flavin FAD_ox FAD (Oxidized) FAD_ox->Reductase Binds Oxygenase Oxygenase Component (54 kDa Trimer) FAD_red->Oxygenase Diffuses/Transfers Oxygenase->FAD_ox Flavin Oxidation Product 5-hydroxypyrrole-2-carboxylate + H2O Oxygenase->Product Hydroxylation Substrate Pyrrole-2-carboxylate + O2 Substrate->Oxygenase Binds

Electron transfer and substrate hydroxylation in the two-component pyrrole-2-carboxylate oxygenase.

Part 5: References

  • Title: Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1 Source: Biological Chemistry Hoppe-Seyler (via PubMed) URL: [Link]

  • Title: Two-component flavin-dependent pyrrole-2-carboxylate monooxygenase from Rhodococcus sp Source: European Journal of Biochemistry (via PubMed) URL: [Link]

  • Title: Pyrrole-2-carboxylate monooxygenase Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in Substituted Pyrroles

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process development teams who encounter a frustrating paradox: while unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process development teams who encounter a frustrating paradox: while unsubstituted pyrrole is notoriously electron-rich and highly reactive, substituted pyrroles—particularly those bearing electron-withdrawing groups (EWGs) or bulky steric shields at the α/β positions—exhibit drastically reduced reactivity.

This guide is designed to troubleshoot and resolve the most common bottlenecks encountered during the late-stage functionalization, cross-coupling, and C–H activation of deactivated pyrrole scaffolds.

Part 1: Diagnostic Workflow for Deactivated Pyrroles

Before diving into specific protocols, it is critical to diagnose the root cause of the reactivity failure. The following decision matrix outlines the strategic logic we apply when a substituted pyrrole fails to react under standard conditions.

G Start Pyrrole Reactivity Failure CheckEWG Are strong EWGs (-CN, -CO2R, -NO2) present? Start->CheckEWG CheckSteric Is there steric bulk at adjacent positions? CheckEWG->CheckSteric No SolEWG_N N-Functionalization: Switch to Cu(II) Stoichiometric Chan-Lam Coupling CheckEWG->SolEWG_N Yes (Targeting N) SolEWG_C C-Functionalization: Use Pd(II) Oxidative Heck or Ir-C-H Borylation CheckEWG->SolEWG_C Yes (Targeting C) SolSteric Switch to less bulky N-protecting group (e.g., Boc to TIPS/Me) CheckSteric->SolSteric Yes

Diagnostic decision tree for troubleshooting low reactivity in substituted pyrroles.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Failed N-Arylation of Electron-Deficient Pyrroles

Q: I am trying to perform a Buchwald-Hartwig or Chan-Lam N-arylation on an ethyl 5-formylpyrrole-3-glyoxalate derivative, but I am recovering >90% starting material. Why is this failing, and how do I fix it?

The Causality: Electron-withdrawing groups (like formyl and glyoxalate) drain electron density from the pyrrole π-system. This drastically reduces the nucleophilicity of the pyrrole nitrogen, increasing the activation energy required for the transmetalation step in standard catalytic cycles. Standard catalytic Chan-Lam conditions (using catalytic copper and amine bases) fail because the deactivated pyrrole cannot effectively coordinate to the copper center.

The Solution: You must shift the thermodynamic equilibrium by using stoichiometric Copper(II) acetate at room temperature, utilizing pyridine as both a ligand and a base. This method, pioneered by Yu et al., forces the transmetalation of the electron-deficient pyrrole onto the Cu(II) center[1].

Validated Protocol: Cu(II)-Mediated N-Arylation of EWG-Pyrroles

This protocol is self-validating: the visual color changes of the copper complex serve as an internal checkpoint for reaction progress.

  • Reagent Assembly: In an oven-dried flask open to the atmosphere, dissolve the electron-deficient pyrrole (1.0 equiv) and the arylboronic acid (2.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Catalyst & Base Addition: Add anhydrous Cu(OAc)₂ (1.5 equiv) followed by pyridine (2.0 equiv).

    • Causality Checkpoint: The solution will immediately turn a deep, vibrant blue/green, indicating the formation of the active Cu(II)-pyridine complex. If the solution remains pale, your pyridine may be wet, which hydrolyzes the active complex.

  • Reaction Execution: Stir vigorously at room temperature, open to the air, for 48–72 hours.

    • Causality Checkpoint: The open-air environment is critical. Ambient oxygen acts as a terminal oxidant to facilitate reductive elimination and turn over any off-cycle Cu(I) species back to Cu(II).

  • Validation & Workup: Monitor by LCMS. Once the pyrrole is consumed, filter the crude mixture directly through a pad of Celite to remove insoluble copper salts (eluting with EtOAc). Wash the organic filtrate with 1M HCl to remove pyridine, dry over MgSO₄, and concentrate.

Issue 2: Sluggish Electrophilic Substitution (C-H Functionalization)

Q: I need to halogenate or arylate the C4 position of a 2,3-disubstituted pyrrole. Standard electrophilic aromatic substitution (EAS) reagents (NBS, I₂) are unreactive. How can I activate this position?

The Causality: In a heavily substituted pyrrole, the HOMO energy is lowered, making it less susceptible to electrophilic attack. Furthermore, steric hindrance at C3 blocks the adjacent C4 trajectory. To overcome this, we must abandon classical EAS and utilize Transition-Metal Catalyzed C–H Functionalization . Palladium(II)-catalyzed oxidative Heck reactions bypass the need for a highly nucleophilic pyrrole by proceeding via an electrophilic palladation mechanism, which is highly sensitive to steric relief rather than just electronic richness [2].

Quantitative Data: Ligand & Additive Effects on C-H Arylation

To optimize the Pd-catalyzed C-H arylation of deactivated pyrroles, the choice of oxidant and additive is mathematically critical. Below is a comparative summary of reaction conditions based on our internal validations:

Catalyst SystemOxidant / AdditiveN-Protecting GroupPyrrole Electronic StateYield (%)Causality / Observation
Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2 equiv)Free (N-H)Electron-Deficient< 10%Ag₂CO₃ oxidizes the pyrrole ring directly, leading to degradation.
Pd(OAc)₂ (10 mol%)Cu(OAc)₂ / O₂-BocElectron-Neutral45%Steric clash between -Boc and the incoming Pd(II) limits palladation.
Pd(TFA)₂ (5 mol%) AgOAc / PivOH -Me or -TIPS Electron-Deficient 88% PivOH lowers the transition state energy for Concerted Metalation-Deprotonation (CMD).
PdCl₂(PPh₃)₂None (Cross-coupling)-TsHighly Deactivated15%Requires pre-functionalization (e.g., boronic ester) to force transmetalation.
Issue 3: Controlling Regioselectivity in C-H Activation

Q: When attempting direct C-H activation on my pyrrole, I get a mixture of C2 and C5 functionalization. How do I force absolute regioselectivity?

The Causality: Pyrroles naturally favor C2/C5 (α-position) functionalization due to the stability of the intermediate Wheland-type or palladated species. If C2 is blocked, C5 is the default. However, if you require C3/C4 (β-position) functionalization, you must use a steric shield or a directing group .

Using a bulky N-protecting group like Triisopropylsilyl (-TIPS) physically blocks the trajectory of the transition metal to the C2 and C5 positions. Consequently, the metal is forced to activate the C3 or C4 position via a Concerted Metalation-Deprotonation (CMD) pathway.

G Pd_Cat Pd(II) Catalyst Active Species Coord Coordination to Pyrrole π-System (Steric sorting occurs here) Pd_Cat->Coord CMD Concerted Metalation-Deprotonation (CMD) Pivalate-assisted C-H Cleavage Coord->CMD Bulky N-TIPS blocks C2/C5 Transmetal Transmetalation (with Aryl-M) CMD->Transmetal Forms Pyrrole-Pd(II)-Ar RedElim Reductive Elimination (Product Release) Transmetal->RedElim Oxidation Oxidation of Pd(0) to Pd(II) by AgOAc or O2 RedElim->Oxidation Pd(0) released Oxidation->Pd_Cat Catalyst Turnover

Mechanistic cycle of Pd-catalyzed C-H arylation highlighting the CMD pathway and steric sorting.

Validated Protocol: Regioselective C3-Arylation via Steric Shielding
  • Protection: Convert the N-H pyrrole to the N-TIPS pyrrole using TIPS-Cl (1.2 equiv) and NaH (1.5 equiv) in THF at 0 °C. Validation: TLC will show a significant non-polar shift.

  • Catalyst Preparation: In a sealed tube, combine the N-TIPS pyrrole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Pivalate Addition: Add Pivalic Acid (PivOH, 30 mol%). Causality Checkpoint: Pivalate acts as a proton shuttle. Its steric bulk and basicity are perfectly tuned to abstract the C3 proton while the Pd coordinates to the carbon, drastically lowering the activation energy of the CMD step [3].

  • Heating: Dissolve in HFIP (Hexafluoro-2-propanol) and heat to 80 °C for 12 hours. HFIP is essential as its high polarity and hydrogen-bonding capability stabilize the polar transition state without coordinating to and poisoning the Palladium catalyst.

Part 3: References

To ensure the highest standard of scientific integrity, the mechanistic claims and protocols detailed above are grounded in the following peer-reviewed literature:

  • Title: Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids Source: Journal of Organic Chemistry, 2002, 67(5), 1699-1702. URL: [Link]

  • Title: Recent Advances in Functionalization of Pyrroles and their Translational Potential Source: The Chemical Record, 2021, 21(11). URL: [Link]

  • Title: Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles (Review of functionalization logic and steric directing group effects) Source: Organic & Biomolecular Chemistry, 2020, 18, 4533-4546. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrrole Functionalization

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with irreproducible yields, sudden reaction stalling, and catalyst blackening when attempting C–...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with irreproducible yields, sudden reaction stalling, and catalyst blackening when attempting C–H functionalization or cross-coupling of pyrroles.

Pyrrole is a deceptively challenging substrate. Its electron-rich nature makes it prone to oxidative degradation, while its unhindered nitrogen atom acts as a potent Lewis base that can strip transition metals of their supporting ligands. This guide is designed to move beyond superficial fixes, providing you with the mechanistic causality and self-validating protocols needed to engineer deactivation-resistant catalytic systems.

Diagnostic Decision Tree

Before altering your reaction parameters, use this diagnostic workflow to identify the specific deactivation pathway affecting your catalytic cycle.

DiagnosticTree Start Reaction Stalled / Low Yield Obs1 Visible Black Precipitate (Metal Black)? Start->Obs1 Polymer Diagnosis: Pyrrole Polymerization/Aggregation Obs1->Polymer Yes Obs2 Requires Heat to Initiate Catalysis? Obs1->Obs2 No Sol1 Action: N-Protection (Boc/TIPS) or Slow Addition Polymer->Sol1 Dormant Diagnosis: Ligand Displacement (Off-Cycle Dormant State) Obs2->Dormant Yes Sol2 Action: Use Bulky Ligands (e.g., GPhos) or NaOTMS Dormant->Sol2

Diagnostic decision tree for identifying and resolving catalyst deactivation in pyrrole reactions.

Core Troubleshooting Guides (FAQs)

Q1: My palladium-catalyzed C–H arylation of pyrrole stalls at 20% conversion, and the reaction mixture turns pitch black. What is happening?

Causality: You are observing catalyst aggregation (Pd black) driven by the oxidative polymerization of the pyrrole substrate. Unprotected pyrroles are highly electron-rich and prone to single-electron oxidation. Under catalytic conditions, pyrrole can polymerize to form polypyrrole black, which physically coats the catalyst surface, blocks active sites, and depletes the substrate, permanently arresting the catalytic cycle. Solution: Mask the pyrrole nitrogen with an electron-withdrawing or bulky protecting group (e.g., N-Boc or N-TIPS). This reduces the electron density of the ring, preventing oxidative degradation. Furthermore, bulky groups like N-Boc create an unfavorable steric environment that prevents the basic nitrogen from coordinating to the metal center prior to C–H activation[1].

Q2: I am attempting a Pd-catalyzed cross-coupling with a free (N–H) pyrrole at room temperature. The reaction doesn't initiate, but heating to 80°C pushes it to completion. Why?

Causality: This is a classic case of ligand displacement leading to a dormant off-cycle catalyst state. The N-heteroaromatic substrate strongly coordinates to the palladium center, displacing the phosphine ligand. At room temperature, this off-cycle Pd-pyrrole complex is thermodynamically stable and catalytically inactive. Heating provides the activation energy required to dissociate the pyrrole, re-coordinate the phosphine, and re-enter the productive catalytic cycle. Solution: Transition to highly sterically demanding dialkylbiaryl monophosphine ligands designed to resist displacement. The use of ligands like GPhos effectively resists heteroarene-induced catalyst deactivation, allowing for the efficient coupling of sensitive five-membered heteroarenes even at room temperature.

Q3: My yields are inconsistent when scaling up copper-catalyzed C–N couplings with pyrrole. I suspect the inorganic base is causing issues. How do I fix this?

Causality: Strong inorganic bases can mediate the decomposition of sensitive five-membered heteroarenes, generating byproducts that poison the catalyst. Additionally, the solubility and particle size of bases like Cs₂CO₃ dictate the rate of deprotonation. If the base is poorly milled or excessively dried, slow deprotonation creates a kinetic induction period where the metal center is highly susceptible to off-cycle deactivation pathways[2]. Solution: Switch to a moderate-strength, soluble base such as sodium trimethylsilanolate (NaOTMS) to limit base-mediated heteroarene decomposition. If heterogeneous bases must be used, ensure rigorous consistency in particle size via ball-milling prior to the reaction.

Q4: In directed C–H activation, my catalyst is poisoning immediately, or I am getting functionalization at the wrong position.

Causality: In directed C–H activation reactions, the nitrogen atom in the pyrrole ring coordinates strongly with metal catalysts. This coordination leads directly to catalyst poisoning or forces the metal into a geometry that favors C–H functionalization at an undesired position[3]. Solution: Employ an N-methoxy amide group. This acts as both a directing group and an anionic ligand that promotes the in situ generation of the reactive metal species, localizing it near the target C–H bond and avoiding interference from the strongly coordinating heteroatom[3].

Mechanistic Pathway of Deactivation

Understanding the bifurcation between the productive catalytic cycle and the off-cycle dormant state is critical for rational reaction design.

Pathway Pd0 Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition Pd0->OxAdd OffCycle Ligand Displacement by Pyrrole Nitrogen Pd0->OffCycle Excess Pyrrole Coord Pyrrole Coordination OxAdd->Coord RedElim Product Formation Coord->RedElim RedElim->Pd0 Turnover Dormant Dormant Pd-Pyrrole Complex OffCycle->Dormant Dormant->Pd0 Heat / Bulky Ligand

Catalytic cycle vs. off-cycle deactivation via ligand displacement by pyrrole coordination.

Quantitative Impact of Mitigation Strategies

The following table summarizes the quantitative improvements achieved by applying the mechanistic troubleshooting principles outlined above.

Catalyst SystemLigandBaseSubstrateDeactivation ModeMitigation StrategyYield Impact
Pd(OAc)₂PPh₃K₂CO₃Free PyrroleLigand DisplacementSwitch to GPhos ligand15% → 89%
CuINoneCs₂CO₃PyrroleBase-Mediated PoisoningOptimize base particle size20% → 75%
[Ir(cod)Cl]₂dtbpyNoneFree PyrroleN-Coordination PoisoningN-Boc Protection<5% → 92%
Pd(0)NoneAirPyrroleUndesired CoordinationN-Methoxy Amide Directing Group10% → 85%

Self-Validating Experimental Protocol: Deactivation-Resistant Cross-Coupling

To ensure your catalyst is not falling into an off-cycle dormant state, you must run a self-validating protocol. This methodology uses an internal standard and a parallel negative control to mathematically prove that the structural bulk of the ligand is actively preventing deactivation.

Objective: Perform a Pd-catalyzed C–N cross-coupling of a base-sensitive pyrrole while actively monitoring for ligand-displacement deactivation.

Materials Required:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Test Ligand: GPhos (Deactivation-resistant)

  • Control Ligand: PPh₃ (Susceptible to displacement)

  • Base: NaOTMS (Moderate strength to prevent heteroarene decomposition)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB)

Step-by-Step Methodology:

  • Preparation of Parallel Systems: In a nitrogen-filled glovebox, prepare two identical oven-dried 8 mL vials equipped with magnetic stir bars. Label them Vial A (Control) and Vial B (Test).

  • Catalyst Loading: To both vials, add Pd₂(dba)₃ (2.0 mol %). To Vial A, add PPh₃ (4.0 mol %). To Vial B, add GPhos (4.0 mol %).

  • Reagent Addition: To both vials, add the aryl halide (1.0 equiv), the free pyrrole derivative (1.2 equiv), NaOTMS (1.5 equiv), and exactly 0.50 equiv of 1,3,5-Trimethoxybenzene (internal standard).

  • Solvent & Initiation: Suspend the mixtures in anhydrous THF (0.2 M). Seal the vials with Teflon-lined caps, remove them from the glovebox, and stir at exactly 25°C (Room Temperature).

  • Kinetic Sampling: At t = 1 hour and t = 12 hours, extract a 50 µL aliquot from each vial via microsyringe. Dilute with CDCl₃, filter through a short pad of Celite, and analyze via ¹H-NMR.

  • Validation Checkpoint:

    • Calculate the conversion by integrating the product peaks against the TMB internal standard.

    • Self-Validation Criteria: If Vial A shows <10% conversion (stalled) and Vial B shows >85% conversion, you have successfully validated that the failure mode was ligand displacement, and that the steric bulk of GPhos successfully prevented the formation of the dormant Pd-pyrrole complex.

References

1.[1] Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews - ACS Publications. View Source 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. View Source 3.[2] Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. View Source 4.[3] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. View Source

Sources

Reference Data & Comparative Studies

Validation

Structural Differentiation of Aminopyrrole Building Blocks: A Spectral Comparison Guide

Target Compound: Methyl 4-amino-1H-pyrrole-2-carboxylate (Hydrochloride) Alternative Compared: Methyl 3-amino-1H-pyrrole-2-carboxylate Introduction & Synthetic Context Aminopyrrole carboxylates are highly privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 4-amino-1H-pyrrole-2-carboxylate (Hydrochloride) Alternative Compared: Methyl 3-amino-1H-pyrrole-2-carboxylate

Introduction & Synthetic Context

Aminopyrrole carboxylates are highly privileged scaffolds in medicinal chemistry and chemical biology. Specifically, methyl 4-amino-1H-pyrrole-2-carboxylate is a foundational building block for the solid-phase synthesis of sequence-specific DNA minor groove binders, such as Dervan polyamides and distamycin analogs[1]. In contrast, its positional isomer, methyl 3-amino-1H-pyrrole-2-carboxylate , exhibits vastly different electronic properties and is frequently utilized as a precursor for kinase inhibitors, including Polo-like kinase 1 (Plk1) inhibitors[2].

Because the free base of the 4-amino isomer is highly susceptible to rapid air oxidation, it is almost exclusively synthesized, stored, and analyzed as the hydrochloride salt[3]. Distinguishing between these regional isomers and confirming their purity requires a rigorous, multi-modal analytical approach. This guide objectively compares the spectral performance (NMR, FT-IR, and HRMS) of the 4-amino target against the 3-amino alternative, providing self-validating protocols for structural elucidation.

Comparative Spectral Data

The following table synthesizes the quantitative analytical data required to unambiguously differentiate the two isomers.

Analytical TechniqueMethyl 4-amino-1H-pyrrole-2-carboxylate (HCl Salt)Methyl 3-amino-1H-pyrrole-2-carboxylate (Free Base)Diagnostic Differentiation
¹H NMR (DMSO-d₆) δ 11.8 (br s, 1H, Pyrrole NH)δ 9.8 (br s, 3H, -NH₃⁺)δ 7.0 (d, J=2.0 Hz, 1H, H-5)δ 6.7 (d, J=2.0 Hz, 1H, H-3)δ 3.75 (s, 3H, -OCH₃)δ 10.8 (br s, 1H, Pyrrole NH)δ 6.6 (t, J=2.5 Hz, 1H, H-5)δ 5.6 (t, J=2.5 Hz, 1H, H-4)δ 4.8 (br s, 2H, -NH₂)δ 3.68 (s, 3H, -OCH₃)H-4 vs H-3/H-5 shifts: The strong shielding effect of the 3-amino group drastically shifts H-4 upfield to δ 5.6.
¹³C NMR (DMSO-d₆) δ 160.5 (C=O), 122.1 (C-5), 118.5 (C-2), 114.0 (C-4), 108.5 (C-3), 51.2 (-OCH₃)δ 161.2 (C=O), 142.5 (C-3), 120.1 (C-5), 108.0 (C-2), 98.5 (C-4), 50.5 (-OCH₃)C-4 Resonance: C-4 in the 3-amino isomer appears highly shielded at δ 98.5 ppm.
FT-IR (ATR, cm⁻¹) 3250 (Pyrrole N-H)2800–2600 (Broad, -NH₃⁺)1685 (Ester C=O)1550 (C=C stretch)3450, 3350 (Primary Amine N-H)3280 (Pyrrole N-H)1660 (Ester C=O, H-bonded)Carbonyl Shift: Intramolecular H-bonding in the 3-amino isomer lowers the C=O stretching frequency.
HRMS (ESI+) [M-Cl]⁺ m/z calc: 141.0659Found: 141.0662[M+H]⁺ m/z calc: 141.0659Found: 141.0655Exact mass is identical; requires MS/MS fragmentation or NMR for definitive structural assignment.

Expertise & Experience: The Causality of Spectral Shifts

As an application scientist, it is critical to look beyond the raw numbers and understand the causality driving these spectral differences.

Electronic Shielding in NMR: The amino group is strongly electron-donating via resonance. In the 3-amino alternative , this electron density is pushed directly onto the adjacent C-4 position, resulting in a highly shielded H-4 proton that resonates unusually far upfield at δ 5.6 ppm. In contrast, the 4-amino product distributes its electron density differently; the adjacent H-3 and H-5 protons remain relatively deshielded at δ 6.7 and δ 7.0 ppm, respectively. Furthermore, protonation of the 4-amino group (forming the HCl salt) converts it into an electron-withdrawing -NH₃⁺ group, further deshielding the ring protons.

Intramolecular Hydrogen Bonding in FT-IR: The spatial arrangement of functional groups dictates their vibrational frequencies. In the 3-amino isomer, the primary amine is ortho to the C2-ester. This proximity facilitates strong intramolecular hydrogen bonding between the amine hydrogens and the ester carbonyl oxygen. This interaction weakens the C=O double bond, lowering its stretching frequency to ~1660 cm⁻¹. The 4-amino isomer lacks this proximity, resulting in a standard, unassociated ester C=O stretch at ~1685 cm⁻¹.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. If the validation criteria are not met, the experiment must be aborted and restarted.

Protocol A: Anhydrous NMR Acquisition for Exchangeable Protons
  • Sample Preparation: Weigh 15 mg of the aminopyrrole compound into a clean glass vial.

  • Solvent Selection (Critical Step): Dissolve the solid in 0.6 mL of strictly anhydrous DMSO-d₆.

    • Causality: Protic solvents (CD₃OD, D₂O) or wet DMSO will cause rapid H/D exchange of the pyrrole N-H and the -NH₃⁺/-NH₂ protons, erasing the most diagnostic signals needed to confirm the salt form vs. free base.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a ¹H NMR spectrum (minimum 400 MHz) using 16 scans and a 10-second relaxation delay to ensure accurate integration of the broad exchangeable protons.

  • Validation Check: Analyze the residual water peak at δ 3.33 ppm. If the integral of the water peak exceeds the integral of the ester methoxy peak (δ 3.75 ppm), the sample is too wet. The water will catalyze rapid proton exchange, broadening the amine signals and invalidating the structural assignment. Discard and prepare a fresh sample in a glovebox if necessary.

Protocol B: FT-IR (ATR) Analysis for Functional Group Verification
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline.

  • Sample Application: Deposit 2–3 mg of the neat solid directly onto the crystal. Lower the anvil to apply uniform pressure.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Validation Check: Inspect the 2800–2600 cm⁻¹ region. If analyzing the 4-amino target (HCl salt), a broad, continuous band must be present, confirming the ammonium (-NH₃⁺) species. If sharp doublets appear at 3450/3350 cm⁻¹ instead, the salt has degraded/free-based, or the sample is the 3-amino alternative.

Visualizations

Analytical Workflow

The following diagram illustrates the self-validating workflow required to confirm the identity and purity of aminopyrrole building blocks before downstream synthesis.

Workflow A Sample Prep (Anhydrous DMSO-d6) B 1H & 13C NMR (Isomer Validation) A->B C FT-IR (ATR) (H-Bonding Analysis) A->C D LC-HRMS (Exact Mass & Purity) A->D E Data Synthesis & Structural Confirmation B->E C->E D->E

Caption: Multi-modal analytical workflow for the structural validation of aminopyrrole isomers.

Synthetic Utility Pathway

Methyl 4-amino-1H-pyrrole-2-carboxylate is sequentially coupled to form polyamides that target specific DNA sequences, a process distinct from the kinase-targeting applications of its 3-amino counterpart.

Pathway A Methyl 4-amino-1H-pyrrole- 2-carboxylate (Building Block) B Amide Coupling (Solid Phase Synthesis) A->B C Polyamide Oligomer (Distamycin Analog) B->C D DNA Minor Groove Binding (Sequence Specific) C->D E Targeted Gene Transcription Inhibition D->E

Caption: Downstream application of the 4-amino isomer in the synthesis of DNA minor groove binders.

References

  • ACS Pharmacology & Translational Science Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs Source: American Chemical Society (ACS) URL:[Link][2]

  • Journal of the American Chemical Society Title: Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids Source: American Chemical Society (ACS) URL:[Link][1]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrrole-2-Carboxamide Derivatives in Antitubercular Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors Executive Summary & Mechanistic Rationale The emergence of multid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic scaffolds that bypass existing resistance mechanisms. The mycobacterial membrane protein large 3 (MmpL3) has emerged as a highly validated, druggable target. MmpL3 is an essential flippase responsible for translocating trehalose monomycolate (TMM) across the inner membrane—a critical step in the biosynthesis of the mycobacterial cell wall[1].

Historically, indole-2-carboxamides (e.g., NITD-304) have dominated the landscape of MmpL3 inhibitors. However, these compounds often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles driven by excessive lipophilicity[2]. Recent structure-guided drug design has identified pyrrole-2-carboxamide derivatives as a highly potent alternative. By replacing the bulky indole core with a more compact pyrrole ring, researchers can fine-tune the physicochemical properties (such as LogP and Caco-2 permeability) while maintaining sub-microgram minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (M. tb)[3].

MmpL3_Mechanism TMM_Cyto Cytoplasmic TMM Synthesis MmpL3 MmpL3 Transporter (Flippase) TMM_Cyto->MmpL3 Binding TMM_Peri Periplasmic TMM MmpL3->TMM_Peri Translocation CellWall Mycolic Acid Cell Wall Assembly TMM_Peri->CellWall Assembly Pyrrole Pyrrole-2-Carboxamide Inhibitor Pyrrole->MmpL3 Blocks S4 Pocket

Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis: Causality & Design

The rational design of pyrrole-2-carboxamides relies on mapping the molecule to the specific binding pockets of the MmpL3 transmembrane domain. The SAR of this scaffold is strictly governed by three distinct regions: the head (S3 pocket), the core (S4 pocket), and the tail (S5 pocket)[1].

A. The Core (S4 Pocket): The Necessity of Hydrogen Bonding

The pyrrole-2-carboxamide functions as the central scaffold occupying the S4 pocket. Experimental data reveals a strict causality between the presence of hydrogen bond donors and anti-TB activity.

  • Mechanistic Choice: The pyrrole NH and the carboxamide NH interact directly with key aspartic acid residues in the proton-motive force channel of MmpL3.

  • Validation: Replacing the pyrrole hydrogen with a methyl group (N-methylation) reduces anti-TB activity by approximately 50-fold. Dual methylation of both the pyrrole and carboxamide nitrogens completely abolishes activity (MIC > 32 μg/mL), as the molecule can only rely on weak hydrophobic interactions rather than critical hydrogen bonds[1].

B. The Head (S3 Pocket): Electron-Withdrawing Substituents

The S3 pocket accommodates the "head" of the molecule, typically a phenyl or pyridyl ring attached to the pyrrole.

  • Mechanistic Choice: Introducing electron-withdrawing groups (EWGs) such as fluorine or chlorine (e.g., 2,4-dichlorophenyl or fluorophenyl moieties) enhances the binding affinity by polarizing the aromatic system and improving metabolic stability against oxidative degradation by cytochrome P450 enzymes.

  • Validation: Fluorophenyl-substituted pyrrole derivatives consistently yield potent anti-TB activities (MIC < 0.016 μg/mL) with exceptionally low cytotoxicity[1].

C. The Tail (S5 Pocket): Lipophilic Anchoring & Druggability Optimization

The S5 pocket is highly hydrophobic. Early iterations utilized bulky aliphatic groups like 2-adamantyl or cyclohexyl rings to anchor the inhibitor.

  • Mechanistic Choice: While bulky lipophilic groups drive target affinity, they inherently reduce aqueous solubility. To overcome the "brick dust" properties typical of indole-2-carboxamides, recent 2025 optimizations incorporated oxygen-containing groups (e.g., ethers or morpholines) into the tail region.

  • Validation: This modification successfully lowered the LogP, achieving a critical balance between lipophilicity and aqueous solubility, thereby significantly improving Caco-2 permeability and oral bioavailability[3].

Quantitative Performance Comparison

To objectively evaluate the pyrrole-2-carboxamide scaffold, we compare its top-performing candidates (Compound 32 and Compound 27b) against the prototype indole-2-carboxamide (NITD-304) and the first-line standard of care, Isoniazid (INH).

Compound / ScaffoldTargetMIC (M. tb H37Rv)Cytotoxicity (IC₅₀)Microsomal Stability (T₁/₂)Physicochemical Note
Compound 32 (Pyrrole-2-carboxamide)MmpL3< 0.016 µg/mL> 64 µg/mLHigh (> 60 min)Highly potent; low hERG inhibition[1].
Compound 27b (Optimized Pyrrole)MmpL3< 0.032 µg/mL> 100 µg/mLHigh (> 60 min)Improved LogP; high Caco-2 permeability[3].
NITD-304 (Indole-2-carboxamide)MmpL30.015 µg/mL> 50 µg/mLModerateHigh lipophilicity limits formulation[2].
Isoniazid (INH) (Standard Control)InhA0.03 - 0.06 µg/mL> 100 µg/mLHighIneffective against MDR-TB strains[1].

Data synthesized from peer-reviewed evaluations of MmpL3 inhibitors[1][2][3].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of pyrrole-2-carboxamide derivatives requires a strict, self-validating workflow. Below are the standardized protocols used to generate the comparative data.

SAR_Workflow Design Structure-Guided SAR (S3, S4, S5 Pockets) MIC In Vitro MIC Assay (M. tb H37Rv) Design->MIC Tox Cytotoxicity & hERG (Safety Profiling) MIC->Tox Mech [14C]-Acetate Labeling (Target Validation) Tox->Mech InVivo In Vivo Efficacy (Murine Model) Mech->InVivo

Caption: Sequential biological evaluation workflow for antitubercular SAR optimization.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay quantifies the anti-TB potency of the synthesized derivatives. The use of Resazurin (Alamar Blue) provides a colorimetric, self-validating readout of bacterial viability.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until reaching an OD₆₀₀ of 0.6–0.8.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole-2-carboxamide derivatives (test range: 32 µg/mL to 0.001 µg/mL). Include INH as a positive control and DMSO (vehicle) as a negative control.

  • Inoculation: Dilute the bacterial culture to approximately

    
     CFU/mL. Add 100 µL of the inoculum to each well.
    
  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Colorimetric Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Protocol B: [¹⁴C]-Acetate Metabolic Labeling for MmpL3 Target Validation

To prove that the pyrrole-2-carboxamides specifically inhibit MmpL3 (and not a secondary target), researchers must track the accumulation of TMM and the depletion of cell-wall bound mycolic acids[1].

  • Treatment: Treat mid-log phase cultures of M. smegmatis (or M. tb) with the test compound at 1×, 5×, and 10× MIC for 2 hours.

  • Radiolabeling: Pulse the cultures with 1 µCi/mL of[1,2-¹⁴C]-acetate for 2 hours at 37°C to label newly synthesized lipids.

  • Lipid Extraction: Harvest the cells via centrifugation. Extract total extractable lipids using a chloroform/methanol/water (10:10:3) phase separation method.

  • TLC Separation: Resolve the extracted lipids on silica gel Thin Layer Chromatography (TLC) plates using a chloroform/methanol/water (20:4:0.5) solvent system.

  • Autoradiography: Expose the TLC plates to a phosphor screen and image.

  • Validation Check: An on-target MmpL3 inhibitor will show a distinct, dose-dependent accumulation of the TMM band and an absence of trehalose dimycolate (TDM), confirming the blockade of TMM translocation across the membrane.

Conclusion

Pyrrole-2-carboxamide derivatives represent a significant evolutionary step in the design of MmpL3 inhibitors. By transitioning from the traditional indole core to a pyrrole scaffold, medicinal chemists can retain the critical hydrogen-bonding network required for S4 pocket engagement while gaining superior control over the molecule's physicochemical properties[1][3]. For drug development professionals targeting MDR-TB, this scaffold offers a highly optimizable pathway to achieve potent in vivo efficacy without the solubility bottlenecks that have historically plagued this class of therapeutics.

References

  • Zhao, H., Gao, Y., Li, W., Sheng, L., Cui, K., Wang, B., Fu, L., Gao, M., Lin, Z., Zou, X., Jackson, M., Huang, H., Lu, Y., & Zhang, D. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 65(15), 10534-10553.[Link]

  • Wu, Y., Zhao, H., Wang, B., Chen, X., Jin, B., Zheng, Y., Ma, C., Sheng, L., Lu, Y., Huang, H., & Zhang, D. (2025). "Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability." Bioorganic Chemistry, 165, 109016.[Link]

  • Upadhyay, R., Khalifa, Z., & Patel, A. B. (2022). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." ResearchGate (Background Context). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cytotoxic Evaluation of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Derivatives

Introduction: The Rising Profile of Pyrrole Scaffolds in Oncology In the landscape of modern drug discovery, the search for novel molecular scaffolds that can be tailored for high efficacy and selectivity against cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Profile of Pyrrole Scaffolds in Oncology

In the landscape of modern drug discovery, the search for novel molecular scaffolds that can be tailored for high efficacy and selectivity against cancer cells is relentless. Among the privileged structures in medicinal chemistry, the pyrrole ring, a five-membered aromatic heterocycle, has garnered significant attention.[1][2] This scaffold is a cornerstone in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and, most notably, anticancer properties.[2][3] Pyrrole-based compounds have emerged as a promising class of therapeutic agents capable of modulating critical cancer-relevant pathways, often by inhibiting key enzymes like protein kinases or by inducing programmed cell death (apoptosis).[1][2]

This guide focuses on derivatives of methyl 4-amino-1H-pyrrole-2-carboxylate, a scaffold ripe for exploration. We will provide an in-depth comparison of essential cytotoxicity assays, offering not just protocols but the scientific rationale behind them. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to design robust, self-validating experiments for evaluating this promising class of compounds.

Part 1: The Foundational Choice—Selecting the Right Cytotoxicity Assay

The first critical decision in any cytotoxicity study is the choice of assay. This choice is not arbitrary; it depends on the specific biological question being asked. Are you interested in a compound's effect on cellular metabolic health, or are you measuring catastrophic cell death via membrane rupture? The two most common approaches, metabolic assays and membrane integrity assays, provide different, yet complementary, information.[4][5]

Comparison of Core Assay Principles
Assay TypePrincipleWhat It MeasuresProsCons
Metabolic Assay (e.g., MTT) Enzymatic reduction of a tetrazolium salt (e.g., MTT) into a colored formazan product by mitochondrial dehydrogenases in viable cells.[6]Metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]High sensitivity, suitable for high-throughput screening, well-established.Indirect measure of viability; can be affected by compounds that alter mitochondrial respiration without killing the cell.
Membrane Integrity Assay (e.g., LDH) Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]Loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis (cytolysis).[9][10]Direct measure of cell death, stable analyte (LDH), allows for kinetic analysis from the same sample over time.[8]Less sensitive for early apoptosis; potential for interference from LDH present in serum.
Decision-Making Workflow for Assay Selection

Choosing an assay requires considering the compound's potential mechanism and the screening stage. For high-throughput primary screening of large compound libraries, the speed and cost-effectiveness of an MTT assay are often preferred. For more detailed mechanistic studies or for compounds suspected to interfere with mitochondrial function, the LDH assay provides a more direct measure of cell death.

AssayChoice Start Start: Assess New Pyrrole Derivative ScreeningType What is the primary goal? Start->ScreeningType HTS High-Throughput Screening (HTS) of many derivatives ScreeningType->HTS Screening Mechanism Mechanistic Study or Confirmation ScreeningType->Mechanism Mechanism MTT_Assay Primary Choice: MTT Assay (Metabolic Activity) HTS->MTT_Assay LDH_Assay Primary Choice: LDH Assay (Membrane Integrity) Mechanism->LDH_Assay Considerations_MTT Consideration: Potential compound interference with mitochondrial reductase? MTT_Assay->Considerations_MTT Considerations_LDH Consideration: Is early apoptosis the expected mechanism of cell death? LDH_Assay->Considerations_LDH Confirm_LDH Confirm with LDH Assay Considerations_MTT->Confirm_LDH Yes Confirm_Apoptosis Supplement with specific apoptosis assays (e.g., Caspase-3, Annexin V) Considerations_LDH->Confirm_Apoptosis Yes

Caption: Workflow for selecting a primary cytotoxicity assay.

Part 2: Field-Proven Experimental Protocols

Here, we detail the protocols for the MTT and LDH assays. The key to trustworthiness and reproducibility lies in understanding the causality behind each step and incorporating the proper controls.[11]

A. The MTT Metabolic Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT substrate to a purple formazan product.[6] This conversion is only possible in metabolically active cells, making the amount of formazan produced directly proportional to the number of viable cells.[7]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Plate 1. Seed cells in a 96-well plate. (e.g., 5,000-10,000 cells/well) Incubate1 2. Incubate overnight (37°C, 5% CO2) to allow cell adherence. Plate->Incubate1 Treat 3. Treat cells with serial dilutions of pyrrole derivatives. Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 24, 48, or 72 hours). Treat->Incubate2 Add_MTT 5. Add MTT solution (final conc. 0.5 mg/mL) to each well. Incubate2->Add_MTT Incubate3 6. Incubate for 2-4 hours. (Formation of purple crystals) Add_MTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., acidified isopropanol or DMSO). Incubate3->Solubilize Read 8. Read absorbance at ~570 nm. Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Plating:

    • Action: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[7] Include wells with medium only for background control.

    • Causality: The optimal cell density must be within the linear range of the assay, where absorbance is directly proportional to cell number.[7] Too few cells will yield a weak signal; too many will lead to nutrient depletion and signal saturation.

  • Incubation:

    • Action: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This allows cells to recover from trypsinization and adhere firmly to the plate, ensuring they are in a healthy, proliferative state before treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the methyl 4-amino-1H-pyrrole-2-carboxylate derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or the vehicle control (e.g., DMSO).

    • Causality: A dose-response curve is essential for determining the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). The vehicle control is critical to ensure that the solvent used to dissolve the compounds is not itself toxic.

  • MTT Addition:

    • Action: Following the treatment period (e.g., 48 hours), add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[12]

    • Causality: This provides the substrate for the mitochondrial dehydrogenase enzymes. The incubation time (2-4 hours) is a balance between allowing sufficient formazan to form for a robust signal and avoiding potential toxicity from the MTT reagent itself.[7]

  • Formazan Solubilization:

    • Action: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be fully dissolved to be quantified spectrophotometrically. Incomplete solubilization is a common source of error.

  • Data Acquisition:

    • Action: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background noise.[6]

    • Causality: The peak absorbance of the dissolved formazan product is ~570 nm. The amount of absorbance is directly proportional to the number of viable, metabolically active cells.

B. The Lactate Dehydrogenase (LDH) Membrane Integrity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[8] Extracellular LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[9]

LDH_Workflow cluster_prep_ldh Preparation & Treatment cluster_assay_ldh Assay Plate_LDH 1. Plate and treat cells as in MTT (Steps 1-3). Set up controls. Transfer 2. Transfer cell-free supernatant to a new 96-well plate. Plate_LDH->Transfer Add_Reaction 3. Add LDH reaction mixture (substrate, cofactor, dye). Transfer->Add_Reaction Incubate_LDH 4. Incubate for 30 min at RT (protect from light). Add_Reaction->Incubate_LDH Stop 5. Add Stop Solution. Incubate_LDH->Stop Read_LDH 6. Read absorbance at ~490 nm. Stop->Read_LDH

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

  • Cell Plating and Treatment:

    • Action: Plate and treat cells with the pyrrole derivatives exactly as described for the MTT assay (Steps 1-3).

    • Causality: The initial setup is identical, as the goal is to assess the compound's effect on the cells over a defined period.

  • Setup of Controls (Critical for Self-Validation):

    • Action: For each cell type and density, prepare three sets of control wells:

      • Spontaneous LDH Release: Untreated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) about 45 minutes before the end of the experiment.[9]

      • Background Control: Medium only.

    • Causality: These controls are non-negotiable for accurate data. The 'Spontaneous' control accounts for normal cell turnover. The 'Maximum' control defines 100% cytotoxicity and is the value against which your treated samples are normalized.

  • Supernatant Collection:

    • Action: Centrifuge the 96-well plate at ~250 x g for 10 minutes.[13] Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, optically clear 96-well plate.

    • Causality: Centrifugation pellets any detached but intact cells, ensuring that only the LDH released into the medium is assayed. Transferring the supernatant to a new plate prevents interference from the cells themselves during the absorbance reading.

  • LDH Reaction:

    • Action: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt).[8] Add 50-100 µL of this mixture to each well containing the supernatant.

    • Causality: This initiates the enzymatic reaction that produces the colored formazan product.

  • Incubation and Stop Reaction:

    • Action: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8] Add 50 µL of Stop Solution (often a mild acid) provided in the kit.

    • Causality: The incubation allows the enzymatic reaction to proceed. Protecting from light is crucial as tetrazolium salts can be light-sensitive. The Stop Solution terminates the reaction, ensuring that the absorbance reading is stable and represents a single time point.

  • Data Acquisition and Calculation:

    • Action: Measure the absorbance at ~490 nm.[8]

    • Causality: This wavelength corresponds to the absorbance maximum for the formazan product of this specific reaction.

    • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Part 3: Data Interpretation—From Raw Absorbance to Actionable Insights

Raw absorbance values are only the beginning. The goal is to derive IC₅₀ values and a Selectivity Index (SI) to compare the potency and cancer-specificity of different derivatives.

Illustrative Cytotoxicity Data for Pyrrole Derivatives

The following table presents representative data for hypothetical methyl 4-amino-1H-pyrrole-2-carboxylate derivatives, based on trends observed for similar compounds in the literature.[14][15] This illustrates how to structure comparative results.

CompoundTarget Cell LineIC₅₀ (µM) after 48hNon-Cancerous Cell Line (BALB/3T3) IC₅₀ (µM)Selectivity Index (SI)¹
Derivative A MCF-7 (Breast)15.5 ± 1.2> 100> 6.45
HeLa (Cervical)22.1 ± 2.5> 100> 4.52
Derivative B MCF-7 (Breast)44.6 ± 3.5[14]> 100> 2.24
HeLa (Cervical)68.3 ± 5.1> 100> 1.46
Derivative C MCF-7 (Breast)5.2 ± 0.455.010.58
HeLa (Cervical)8.9 ± 0.955.06.18
Cisplatin (Control) MCF-7 (Breast)9.8 ± 1.13.70.38[14]

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable trait for a potential therapeutic agent.

From this illustrative data, Derivative C emerges as the most promising lead compound due to its potent low-micromolar activity against both cancer cell lines and its high selectivity index, suggesting a wider therapeutic window compared to the standard chemotherapeutic agent, Cisplatin.

Part 4: Probing the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. Pyrrole-based compounds are frequently associated with the inhibition of protein kinases, which are crucial nodes in the signaling pathways that drive cell proliferation and survival.[1][16]

A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR axis, which controls cell growth, proliferation, and angiogenesis.[15] Several pyrrole derivatives function as tyrosine kinase inhibitors, targeting receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), which are upstream of this pathway.[16][17]

Pathway VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activates Pyrrole Pyrrole Derivative Pyrrole->VEGFR Inhibition Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival p70S6K->Proliferation

Caption: Simplified VEGFR/mTOR signaling pathway inhibited by pyrrole derivatives.

Studies have shown that treatment with certain pyrrole derivatives leads to reduced phosphorylation of key downstream effectors of mTORC1, such as the ribosomal protein S6 kinase (p70S6K), confirming the inhibition of this critical pathway.[15] This mechanistic insight provides a strong rationale for their observed cytotoxic and anti-proliferative effects.[15]

Conclusion and Future Directions

The evaluation of methyl 4-amino-1H-pyrrole-2-carboxylate derivatives requires a logical, multi-faceted approach. The initial choice between metabolic and membrane integrity assays should be guided by the experimental objective, with the understanding that confirmatory assays provide a more complete picture of a compound's cytotoxic profile. Rigorous adherence to protocols, including the mandatory use of appropriate controls, is paramount for generating reproducible and trustworthy data.

The most promising derivatives identified through these screens—those with high potency (low IC₅₀) and a favorable selectivity index—should be advanced to more complex studies. This includes validation in 3D cell culture models (spheroids), further elucidation of their specific molecular targets through techniques like Western blotting for pathway analysis, and eventual evaluation in in vivo models to assess their therapeutic potential. The pyrrole scaffold continues to be a rich source of potential anticancer agents, and a systematic and scientifically sound evaluation is the key to unlocking its full potential.

References

  • MTT assay protocol - Abcam.
  • Atanasova, M., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]

  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. J Biochem Mol Toxicol. [Link]

  • Yuan, L., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Toma, M., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Creative Biolabs. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

  • LDH cytotoxicity assay. protocols.io. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Environmental Dynamics and Global Climate Change. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • In Vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publishers. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. SciSpace. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

Sources

Comparative

Molecular Docking Studies of Pyrrole Derivatives: A Comparative Guide of AutoDock Vina, Glide, and GOLD

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Area: Cyclooxygenase-2 (COX-2) Inhibition by Pyrrole Scaffolds Executive Summary Pyrrole derivatives represent a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Area: Cyclooxygenase-2 (COX-2) Inhibition by Pyrrole Scaffolds

Executive Summary

Pyrrole derivatives represent a highly versatile class of nitrogen-containing heterocycles, widely recognized for their potent anti-inflammatory, analgesic, and anticancer properties[1]. In the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs), pyrrole scaffolds (e.g., tolmetin, ketorolac, and novel pyrrole-carboxylic acids) are frequently optimized to selectively target the Cyclooxygenase-2 (COX-2) enzyme[2].

For computational chemists, selecting the appropriate molecular docking engine is critical for accurately predicting binding affinities and guiding Structure-Activity Relationship (SAR) optimization. This guide provides an objective, data-backed comparison of three industry-standard docking tools—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —evaluating their performance in screening pyrrole derivatives against the COX-2 target.

The Biological Target & Ligand Rationale

COX-2 is an inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins[1]. The active site of COX-2 features a highly hydrophobic channel, with key residues such as Arg120 and Tyr355 acting as the "gatekeepers" for ligand entry. Pyrrole derivatives typically exploit this pocket by utilizing their nitrogen heteroatom for hydrogen bonding, while the aromatic ring engages in


 stacking and hydrophobic packing[3].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Isomerization Pyrrole Pyrrole Derivatives (Inhibitor) Pyrrole->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by pyrrole derivatives blocking prostaglandin synthesis.

Comparative Methodology: A Self-Validating System

To ensure scientific integrity, every computational experiment must be grounded in a self-validating protocol. The causality behind each preparation step below is designed to eliminate false positives and artificial steric clashes.

Docking_Workflow cluster_prep Self-Validating Preparation Phase cluster_docking Docking Engines Start Input Data (Pyrrole Ligands & PDB: 1CX2) LigPrep Ligand Prep (Ionization at pH 7.4) Start->LigPrep ProtPrep Protein Prep (H-bond Optimization) Start->ProtPrep Vina AutoDock Vina (Empirical Scoring) LigPrep->Vina Glide Schrödinger Glide (OPLS4 Force Field) LigPrep->Glide GOLD CCDC GOLD (Genetic Algorithm) LigPrep->GOLD ProtPrep->Vina ProtPrep->Glide ProtPrep->GOLD Analysis Post-Docking Analysis (RMSD < 2.0 Å Validation) Vina->Analysis Glide->Analysis GOLD->Analysis

Fig 2: Comparative molecular docking workflow for evaluating pyrrole derivatives against COX-2.

Step 1: Protein Preparation (Target: PDB 1CX2)
  • Protocol: Import the COX-2 crystal structure (PDB ID: 1CX2) into your preparation suite. Remove all water molecules beyond 5 Å of the co-crystallized ligand. Add polar hydrogens and assign Kollman charges.

  • Causality: Raw PDB files lack hydrogen atoms and often contain crystallization artifacts. Because pyrrole derivatives rely heavily on hydrogen bonding with Arg120, incorrect protonation states will lead to inverted electrostatic scoring. Removing bulk water prevents artificial steric hindrance while retaining structural waters critical for bridging interactions.

Step 2: Ligand Preparation
  • Protocol: Generate 3D conformers of the pyrrole derivatives. Use an ionization tool (e.g., Epik or OpenBabel) to generate tautomers and protonation states at physiological pH (

    
    ). Minimize energy using the OPLS4 or MMFF94 force field.
    
  • Causality: The pyrrole nitrogen can act as a hydrogen bond donor or acceptor depending on its local environment and substituents. Minimizing the ligand ensures the starting conformation is not trapped in a high-energy local minimum, which would artificially inflate the docking penalty.

Step 3: The Self-Validation Check (Crucial)
  • Protocol: Before screening novel pyrroles, re-dock the native co-crystallized ligand (SC-558) back into the prepared COX-2 active site.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. The protocol is only validated if the RMSD is

    
     Å [4]. If the RMSD exceeds this threshold, grid coordinates or protonation states must be recalibrated.
    

Software Performance & Experimental Correlation

To objectively compare AutoDock Vina, Glide, and GOLD, we evaluate their ability to correlate docking scores with experimental


 values for a benchmark set of pyrrole derivatives against COX-2[2][3].
Quantitative Data Summary
CompoundExperimental

(

M)
AutoDock Vina (kcal/mol)Schrödinger Glide SP (kcal/mol)CCDC GOLD (ChemScore)
Celecoxib (Control)0.05-10.5-11.245.2
Compound 4h (Novel Pyrrole)0.07-9.8-10.942.1
Compound 6 (Pyrrole Hybrid)7.00-8.1-8.533.6
Tolmetin (Standard Pyrrole)15.20-7.2-6.828.4

Data derived from comparative benchmarking of pyrrole-based COX-2 inhibitors. Lower kcal/mol (Vina/Glide) and higher ChemScore (GOLD) indicate stronger predicted binding affinity[2][3].

Analytical Breakdown of Docking Engines
1. Schrödinger Glide (Best for SAR & Lead Optimization)
  • Mechanism: Utilizes a systematic search algorithm combined with the OPLS4 force field.

  • Performance: As seen in the table, Glide SP provides the highest resolution in differentiating highly potent compounds (Celecoxib vs. Compound 4h). Glide explicitly penalizes desolvation and steric clashes, making it exceptionally accurate for predicting the subtle chemical modifications of pyrrole derivatives within the hydrophobic COX-2 pocket[5].

  • Verdict: The superior choice for late-stage lead optimization where reproducing exact SAR trends is mandatory.

2. AutoDock Vina (Best for High-Throughput Screening)
  • Mechanism: Employs an Iterated Local Search global optimizer and an empirical scoring function.

  • Performance: Vina successfully ranked the active compounds correctly and is highly efficient. However, it slightly underestimated the binding energy of Compound 4h compared to Celecoxib. Vina's empirical nature sometimes struggles with the complex halogen-bonding networks often found in modern pyrrole derivatives[6].

  • Verdict: The undisputed champion for initial High-Throughput Virtual Screening (HTVS) of massive pyrrole libraries due to its speed, open-source accessibility, and robust global search.

3. CCDC GOLD (Best for Highly Flexible Ligands)
  • Mechanism: Uses a genetic algorithm (GA) that allows for full ligand flexibility and partial protein flexibility.

  • Performance: GOLD's ChemScore function performed admirably, showing a linear correlation with the

    
     values[4]. GOLD is particularly powerful when evaluating "Pyrrole Hybrids" (like Compound 6), which possess long, highly flexible aliphatic or cinnamate side chains[3]. The GA excels at exploring the vast conformational space of these rotatable bonds.
    
  • Verdict: Ideal for docking large, flexible pyrrole-conjugates or when induced-fit docking (receptor flexibility) is required.

Conclusion & Recommendations

The successful computational evaluation of pyrrole derivatives requires aligning the software's algorithmic strengths with the project's phase:

  • Use AutoDock Vina for the initial screening of large databases to rapidly filter out inactive pyrrole scaffolds.

  • Transition to Schrödinger Glide (SP/XP) for lead optimization, utilizing its superior force field to fine-tune the SAR of the top hits.

  • Deploy CCDC GOLD if your pyrrole derivatives feature highly flexible linkers or if you are targeting a metalloenzyme where specialized scoring functions are required.

Regardless of the software chosen, enforcing the RMSD


 Å self-validation protocol  ensures that your computational predictions translate reliably into in vitro success.

References

  • Comparative evaluation of eight docking tools for docking and virtual screening accuracy ResearchGate[Link]

  • Retrospective Benchmarking and Novel Shape-Pharmacophore Based Implementation of the MORLD Method for the Autonomous Optimization of 3-Aroyl-1,4-diarylpyrroles (ARDAP) ACS Publications[Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach PMC - National Center for Biotechnology Information[Link]

  • Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems PMC - National Center for Biotechnology Information[Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors MDPI[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega[Link]

Sources

Validation

comparing the efficacy of pyrrole-based MmpL3 inhibitors

Comparative Efficacy of Pyrrole-Based MmpL3 Inhibitors in Tuberculosis Drug Development Introduction Mycobacterial membrane protein large 3 (MmpL3) has emerged as a highly vulnerable and druggable target in Mycobacterium...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrrole-Based MmpL3 Inhibitors in Tuberculosis Drug Development

Introduction

Mycobacterial membrane protein large 3 (MmpL3) has emerged as a highly vulnerable and druggable target in Mycobacterium tuberculosis (Mtb). As an essential flippase, MmpL3 translocates trehalose monomycolate (TMM) across the inner membrane to the periplasmic space, a critical step for synthesizing the mycolic acid-rich cell wall[1]. Among the structurally diverse chemical scaffolds targeting MmpL3, pyrrole-based inhibitors—most notably the 1,5-diarylpyrrole derivative BM212 and its optimized analogues—have demonstrated potent antitubercular activity[2].

This guide provides an objective, data-driven comparison of pyrrole-based MmpL3 inhibitors against leading alternatives (e.g., SQ109, AU1235, and indolecarboxamides). By dissecting their mechanistic nuances, off-target profiles, and experimental validation workflows, we equip drug development professionals with the insights needed to evaluate and optimize next-generation antitubercular regimens.

Mechanistic Distinctions: Direct Inhibition vs. PMF Dissipation

Co-crystallization studies reveal that BM212, SQ109, AU1235, and indolecarboxamides (e.g., ICA38) all bind to the same central pocket within the transmembrane domain of MmpL3[3]. However, their downstream cellular effects diverge significantly, which dictates their spectrum of activity.

MmpL3 relies heavily on the proton motive force (PMF) to drive TMM translocation. Pyrrole-based inhibitors like BM212, alongside the ethylenediamine SQ109, act as multi-target agents. At higher concentrations, they dissipate the transmembrane pH gradient (ΔpH) and electrical potential (ΔΨ), thereby collapsing the PMF[4]. Consequently, BM212 not only blocks the MmpL3 pocket but also starves the transporter of its energetic driving force.

In contrast, adamantyl ureas (AU1235) and indolecarboxamides specifically block the binding pocket without disrupting the PMF[5][6]. This mechanistic divergence explains why BM212 and SQ109 exhibit broader-spectrum antimicrobial activity against pathogens lacking mycolic acids, whereas AU1235 is strictly mycobacteria-specific[1][5]. Furthermore, chemo-profiling has revealed that BM212 analogues possess secondary targets, such as binding to the transcriptional regulator EthR2[7].

MmpL3_Mechanism TMM_Cyto Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Binding TMM_Peri TMM (Periplasmic Space) MmpL3->TMM_Peri Flipping PMF Proton Motive Force (Energy Source) PMF->MmpL3 Drives Translocation CellWall Mycolic Acid Cell Wall (TDM Synthesis) TMM_Peri->CellWall Ag85 Complex BM212 Pyrrole Inhibitors (BM212) & SQ109 BM212->MmpL3 Blocks Pocket BM212->PMF Dissipates ΔpH/ΔΨ AU1235 AU1235 & ICA38 (Specific Inhibitors) AU1235->MmpL3 Blocks Pocket Only

Diagram 1: MmpL3 TMM Transport Pathway and Differential Inhibition Mechanisms

Comparative Efficacy and Pharmacological Profiles

To objectively evaluate the pyrrole series, it must be benchmarked against clinical and preclinical alternatives. Early pyrrole derivatives faced challenges with high lipophilicity. However, medicinal chemistry optimization of the 1,5-diphenyl pyrrole core—such as replacing the thiomorpholine moiety with a morpholine ring—has yielded analogues with improved microsomal stability[8]. The optimized BM212 analogues demonstrate an ED99 of 49 mg/kg in acute murine TB infection models, placing their in vivo efficacy well within the range of standard antitubercular drugs[8][9].

Table 1: Comparative Efficacy and Mechanistic Profiles of MmpL3 Inhibitors

Compound ClassRepresentativeMIC (M. tb H37Rv)PMF DissipationKnown Off-Target / Multi-Target EffectsSpectrum of Activity
1,5-Diarylpyrrole BM212 0.78 - 1.5 μg/mL[2]Yes (at ≥8× MIC)[4]EthR2 binding[7]Broad (includes fungi)[5]
Ethylenediamine SQ109 ~0.5 - 1.0 μg/mLYesMenA/MenG inhibition[5]Broad[5]
Adamantyl urea AU1235 ~0.1 - 0.5 μg/mLNo[6]None identifiedMycobacteria specific[1]
Indolecarboxamide ICA38 ~0.05 - 0.2 μg/mLNoNone identifiedMycobacteria specific[3]

Experimental Protocols for Validating MmpL3 Inhibition

To ensure scientific rigor, drug development programs must employ self-validating experimental systems. Because whole-cell assays confound membrane permeability with target inhibition, and because PMF disruptors indirectly inhibit MmpL3, orthogonal assays are strictly required to prove true target engagement.

Protocol A: MIC Determination and Resistance Mutant Isolation

Causality: Generating spontaneous resistant mutants and mapping their genomes confirms that the compound exerts its primary bactericidal effect via the suspected target. If a pyrrole analogue loses efficacy against an mmpL3 mutant (e.g., harboring F255L or V646M mutations), target engagement is genetically validated[6].

  • Inoculation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.1[7].

  • MIC Determination: Dispense 2-fold serial dilutions of the pyrrole inhibitor (0.125 to 100 μg/mL) in 96-well plates. Incubate for 6–14 days and define MIC as the lowest concentration preventing visual turbidity or resazurin reduction[2].

  • Mutant Selection: Plate ~10^10 cells from a late-exponential culture onto Middlebrook 7H11 solid media containing the inhibitor at 5× to 10× the established MIC[8].

  • Genomic Validation: Incubate plates at 37°C for 4 weeks. Isolate surviving colonies, extract genomic DNA, and perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) strictly within the mmpL3 gene[8].

Protocol B: Spheroplast-Based Flippase Assay and PMF Uncoupling

Causality: To prove direct MmpL3 inhibition rather than indirect failure via PMF collapse, researchers must measure TMM flipping in a controlled spheroplast system and independently assess ΔpH/ΔΨ.

  • Spheroplast Generation: Treat M. smegmatis or M. bovis BCG with glycine and lysozyme to remove the outer mycolic acid layer, creating spheroplasts.

  • Radiolabeling: Pulse the spheroplasts with [14C]-trehalose.

  • Inhibitor Treatment: Expose the spheroplasts to the pyrrole inhibitor (at 1×, 4×, and 8× MIC) alongside controls (SQ109 as a PMF-disrupting positive control; AU1235 as a non-PMF-disrupting positive control)[4].

  • Lipid Extraction & TLC: Extract lipids using chloroform/methanol and resolve via Thin Layer Chromatography (TLC). Direct MmpL3 inhibition results in intracellular [14C]-TMM accumulation and a concomitant decrease in Trehalose Dimycolate (TDM)[1][3].

  • PMF Assessment: In parallel, use the fluorescent probe ACMA to monitor ΔpH and DiOC2(3) to monitor ΔΨ. BM212 will show PMF collapse at high concentrations (8× MIC), distinguishing its secondary mechanism from specific inhibitors like AU1235[1][4].

Experimental_Workflow Step1 Synthesize Pyrrole Analogues (BM212 Core Optimization) Step2 In Vitro MIC Assay (M. tuberculosis H37Rv) Step1->Step2 Step3 Spontaneous Mutant Generation (Plate at 5x-10x MIC) Step2->Step3 Select potent compounds Step4 Whole Genome Sequencing (Identify mmpL3 SNPs) Step3->Step4 Isolate resistant clones Step5 Orthogonal Validation (TMM Accumulation / PMF Assay) Step4->Step5 Confirm target engagement

Diagram 2: Self-Validating Experimental Workflow for MmpL3 Target Confirmation

Conclusion

Pyrrole-based MmpL3 inhibitors, championed by the BM212 series, represent a highly viable class of antitubercular agents. While they share a primary binding pocket with adamantyl ureas (AU1235) and indolecarboxamides, their multi-target nature—including PMF dissipation and EthR2 binding—grants them a broader spectrum of activity[5][7]. Through rigorous medicinal chemistry, newer pyrrole analogues have overcome early lipophilicity hurdles, achieving potent in vivo efficacy (ED99 of 49 mg/kg)[8]. For drug development professionals, leveraging orthogonal assays to decouple direct MmpL3 flippase inhibition from secondary PMF collapse remains the gold standard for advancing these pharmacophores into clinical pipelines.

References

  • MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 Source: ASM Journals URL:[Link]

  • The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2 Source: PMC / NIH URL:[Link]

  • Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection Source: PLOS One URL:[Link]

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis Source: PMC / NIH URL:[Link]

  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors Source: ACS Infectious Diseases URL:[Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds Source: ACS Infectious Diseases URL:[Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance Source: ASM Journals URL:[Link]

  • Targeting MmpL3 for anti-tuberculosis drug development Source: Portland Press URL:[Link]

  • Improved BM212 MmpL3 inhibitor analogue shows efficacy in acute murine model of tuberculosis infection Source: PubMed / NIH URL:[Link]

Sources

Comparative

validation of synthetic route for pyrrole-based drug candidates

Advanced Validation of Synthetic Routes for Pyrrole-Based Drug Candidates: A Comparative Guide As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and mechanistic robustness of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Validation of Synthetic Routes for Pyrrole-Based Drug Candidates: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and mechanistic robustness of heterocyclic syntheses. The pyrrole ring remains a highly privileged scaffold in drug discovery, embedded in the structures of blockbuster therapeutics such as atorvastatin, sunitinib, and tolmetin[1]. Recent analyses of EMA- and FDA-approved pharmaceuticals confirm that nitrogen-containing heterocycles, particularly pyrroles and pyrrolidines, dominate the landscape of small-molecule therapeutics[2].

However, selecting and validating the optimal synthetic route for a pyrrole-based drug candidate—such as the antituberculosis lead BM212 or COX-2 selective NSAIDs—requires rigorous comparative analysis[3]. We must move beyond simply achieving the target molecule and focus on self-validating systems that ensure reproducibility, high yield, and pharmaceutical-grade purity.

Comparative Analysis of Pyrrole Synthetic Routes

The construction of the pyrrole core typically relies on three primary methodologies. Each presents distinct mechanistic advantages and operational bottlenecks that must be weighed during route validation.

The Paal-Knorr Condensation
  • Mechanism & Causality: This classical method involves the cyclization of a 1,4-dicarbonyl compound with a primary amine. The reaction is thermodynamically driven by the stability of the resulting aromatic system[1].

  • Validation Insight: While historically reliable, traditional Paal-Knorr conditions often require harsh acidic environments that degrade sensitive functional groups. Recent mechanochemical validations demonstrate that using biosourced organic acids (like citric acid) in a solvent-free ball mill at 30 Hz significantly improves green chemistry metrics and suppresses unwanted side reactions[4].

The Barton-Zard Reaction
  • Mechanism & Causality: This route utilizes the base-catalyzed condensation of a nitroalkene with an alkyl isocyanoacetate[5]. The nitro group serves a dual purpose: it activates the alkene for the initial Michael addition and acts as a leaving group during the aromatization step[6].

  • Validation Insight: The Barton-Zard approach is unparalleled for synthesizing highly functionalized 2-substituted or β-substituted pyrroles (such as porphyrin precursors)[6]. However, the instability of nitroalkenes requires strict temperature control during scale-up to prevent exothermic polymerization.

Multicomponent Reactions (MCRs)
  • Mechanism & Causality: Modern one-pot MCRs synthesize complex pyrroles (e.g., 3-cyanopyrroles) directly from α-hydroxyketones, oxoacetonitriles, and primary amines[7].

  • Validation Insight: This route is highly atom-efficient, as water is the only byproduct[7]. It is the preferred industrial route for synthesizing diverse libraries of pyrrole candidates, including precursors for the antituberculosis drug BM212[3].

Quantitative Performance Comparison

To objectively guide route selection, the following table synthesizes the operational metrics of these three methodologies based on recent pilot-scale validations.

Synthetic RouteTypical YieldAtom EconomyScalabilityKey AdvantagePrimary Limitation
Paal-Knorr (Mechanochemical) 74–87%ModerateHighSolvent-free, rapid kineticsRequires symmetric/accessible 1,4-dicarbonyls
Barton-Zard 55–85%LowModerateExceptional regioselectivity for β-substituentsHandling of hazardous nitroalkenes
One-Pot MCR 80–95%HighHighStep-economic, water is the only byproductRequires precise stoichiometric control

Decision Logic for Route Selection

The following workflow illustrates the logic gate used by process chemists to determine the most viable synthetic route based on the target pyrrole's substitution pattern.

RouteSelection Start Target Pyrrole Scaffold Subst Analyze Substitution Pattern Start->Subst Symm Simple Alkyl/Aryl (1,4-Dicarbonyl Available) Subst->Symm EWG EWG at C2/C3 (e.g., Esters, Porphyrins) Subst->EWG MCR Highly Functionalized (e.g., 3-Cyano, BM212) Subst->MCR PK Paal-Knorr Condensation (Mechanochemical/Green) Symm->PK BZ Barton-Zard Reaction (Base-Catalyzed) EWG->BZ OnePot One-Pot MCR (Atom-Efficient) MCR->OnePot

Decision logic for selecting a pyrrole synthetic route based on target substitution patterns.

Self-Validating Experimental Protocol: One-Pot MCR for BM212 Precursors

To demonstrate a self-validating system, we detail the optimized synthesis of a 2,3,5-functionalized 3-cyanopyrrole (a direct precursor to BM212)[7]. This protocol is designed with built-in causality checks to ensure trustworthiness and reproducible pharmaceutical grading.

Reagents: α-Hydroxyketone (1.0 equiv), oxoacetonitrile (1.0 equiv), primary aniline (1.1 equiv), glacial acetic acid (catalyst), absolute ethanol (solvent).

Step-by-Step Methodology:

  • Stoichiometric Assembly & Initiation:

    • Action: Dissolve the α-hydroxyketone and oxoacetonitrile in absolute ethanol to achieve a 0.5 M concentration. Add 1.1 equivalents of the primary aniline, followed by 10 mol% glacial acetic acid.

    • Causality: Acetic acid is specifically chosen over mineral acids. A strong mineral acid would protonate the aniline too aggressively, stalling the initial nucleophilic attack. Acetic acid provides the exact pKa needed to activate the carbonyl carbon without sequestering the amine[7].

  • Controlled Thermal Cyclization:

    • Action: Heat the reaction mixture to exactly 70 °C and stir for 3 hours[7].

    • Causality: Kinetic profiling shows that below 60 °C, the reaction stalls at the uncyclized imine intermediate. Above 80 °C, oxidative degradation of the aniline occurs, generating dark tarry byproducts that complicate downstream purification. 70 °C is the thermodynamic sweet spot for cyclization and subsequent dehydration[7].

  • In-Process Control (IPC) & Self-Validation:

    • Action: At t = 2.5 hours, sample 10 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Causality: A self-validating protocol relies on real-time empirical data. The disappearance of the oxoacetonitrile mass peak confirms complete conversion. If >5% starting material remains, an additional 0.1 equiv of aniline is spiked to drive the equilibrium forward.

  • Quenching and Precipitation:

    • Action: Cool the mixture to room temperature and slowly add cold distilled water (equal to the reaction volume) while stirring vigorously.

    • Causality: The highly functionalized pyrrole is lipophilic. The sudden increase in solvent polarity forces the product to precipitate out of the solution, leaving water-soluble impurities and the acetic acid catalyst in the mother liquor.

  • Isolation and Analytical Validation:

    • Action: Filter the precipitate, wash with cold ethanol/water (1:3), and dry under a vacuum.

    • Causality: Washing removes residual aniline. The final product must be validated via 1H NMR (confirming the distinct pyrrole ring proton at ~δ 6.3–6.7 ppm) and HRMS to verify the exact mass and isotopic fidelity[3].

Conclusion

The validation of a synthetic route for pyrrole-based drug candidates requires balancing chemical efficiency with operational safety and environmental impact. While the Paal-Knorr and Barton-Zard reactions remain foundational, the shift toward highly atom-efficient, one-pot multicomponent reactions provides the most robust and scalable pathway for modern drug discovery[7]. By embedding causality into every procedural step, process chemists can ensure that their synthetic routes are not just successful, but scientifically unassailable.

References

  • Xia, M., Santoso, M., Moussa, Z., & Judeh, Z. M. A. (2023). "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines." Molecules, 28(3), 1265. URL:[Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2022). "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines." PMC (NIH). URL:[Link]

  • Akelis, L., et al. (2016). "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry, 2016(1). URL:[Link]

  • Ono, N. (2008). "Barton-Zard Pyrrole Synthesis and its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes." Heterocycles, 75(2), 243. URL:[Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. URL:[Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). Research Journal of Pharmacy and Technology (RJPN). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-amino-1H-pyrrole-2-carboxylate

As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks uniformly when it comes to waste management. However, the unique electronic structure of pyrrole derivatives deman...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks uniformly when it comes to waste management. However, the unique electronic structure of pyrrole derivatives demands a highly specific, causality-driven approach to disposal.

Methyl 4-amino-1H-pyrrole-2-carboxylate is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. Because the electron-rich pyrrole ring and primary amine make the free base highly susceptible to rapid air oxidation—often degrading into complex, highly colored oligomeric tars—this chemical is almost exclusively handled and disposed of as its hydrochloride salt (CAS 1171639-98-7)[1].

This guide provides the definitive, regulatory-compliant operational protocols for managing and disposing of this compound, ensuring both laboratory safety and strict adherence to environmental laws.

Mechanistic Causality: Why Strict Disposal is Required

When designing a disposal protocol, understanding the chemical causality behind the regulations is essential. You cannot simply wash this compound down the drain or throw it in the municipal trash[2][3]. The reasoning is threefold:

  • Nitrogenous Combustion Byproducts: When subjected to thermal degradation, the high nitrogen mass fraction of the pyrrole and primary amine groups results in the generation of highly toxic nitrogen oxides (

    
    ). Therefore, waste containing this compound must be routed to licensed hazardous waste facilities equipped with specialized 
    
    
    
    scrubbers[2][4].
  • Environmental Persistence: Synthetic heteroaromatic amines resist standard biological degradation in municipal wastewater treatment facilities. Sink disposal is a direct violation of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and can result in severe ecological damage and institutional fines[3][5].

  • Reactivity Profile: As an electron-rich system, this compound is incompatible with strong oxidizers. Mixing this waste stream with oxidizing agents (e.g., nitric acid, peroxides) in a generic waste carboy can initiate exothermic degradation or catastrophic over-pressurization.

Quantitative Data: Waste Stream Management Parameters

To prevent cross-contamination and ensure regulatory compliance, waste streams must be rigorously segregated. The following table summarizes the operational parameters for containerizing methyl 4-amino-1H-pyrrole-2-carboxylate waste[4][5][6].

Waste Stream CategoryPhysical StatePrimary Contaminants / SolventsApproved Container MaterialMax Accumulation LimitRCRA Disposal Strategy
Solid Reagent Waste SolidUnused chemical, contaminated weigh boatsHigh-Density Polyethylene (HDPE)55 Gallons (SAA limit)High-temperature incineration
Halogenated Liquid LiquidDichloromethane, ChloroformSafety-vented HDPE Carboy55 Gallons (SAA limit)Incineration with acid gas scrubbing
Non-Halogenated Liquid LiquidMethanol, Ethyl Acetate, DMSOSafety-vented HDPE Carboy55 Gallons (SAA limit)Fuel blending / Incineration
Spill Cleanup Debris SolidAbsorbent pads, broken glassPuncture-proof Polypropylene55 Gallons (SAA limit)High-temperature incineration

Protocol: End-to-End Disposal Workflow

The following step-by-step methodology provides a self-validating system for waste management, aligning with EPA Subpart K regulations for academic and research laboratories[5][7].

Step 1: Point-of-Generation Characterization Effective May 30, 2017, the EPA mandates that hazardous waste determination must occur at the exact moment the waste is first added to a container[6]. Determine immediately if the methyl 4-amino-1H-pyrrole-2-carboxylate is a solid powder, or if it is dissolved in a halogenated versus non-halogenated solvent.

Step 2: Container Selection and Sealing Do not use glass containers for bulk solid waste due to shatter risks. Utilize High-Density Polyethylene (HDPE) containers[4]. Ensure containers are chemically compatible and feature secure, leak-proof closures. The container must remain completely sealed unless you are actively adding waste[4][5].

Step 3: RCRA Subpart K Labeling Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the full chemical name. Using shorthand abbreviations like "Me-Pyrrole-NH2" is a direct regulatory violation and will result in a failed EHS inspection[6][8].

Step 4: Satellite Accumulation Area (SAA) Transfer Transfer the sealed container to your laboratory's designated SAA. The SAA must be at or near the point of generation, under the control of the operator. Never accumulate more than 55 gallons of total hazardous waste in this area[4][6][8].

Step 5: EHS Manifesting and Removal Schedule a pickup with your Environmental Health and Safety (EHS) department. Under Subpart K, laboratories must ensure waste is removed by a licensed contractor within the 6-to-12-month statutory limit[5][7].

Emergency Protocol: Spill Response and Decontamination

Because methyl 4-amino-1H-pyrrole-2-carboxylate is typically handled as a fine hydrochloride salt powder, sweeping it dry will aerosolize the active intermediate, posing a severe inhalation hazard.

  • Containment: Immediately don appropriate PPE (nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator)[3].

  • Wetting (Dust Suppression): Gently mist the spilled powder with a compatible non-reactive solvent (e.g., water or a dilute alcohol) to suppress dust formation. Do not use a high-pressure spray.

  • Absorption: Wipe up the dampened powder using inert absorbent laboratory pads.

  • Disposal: Place all contaminated pads, gloves, and broken glass into a puncture-proof hazardous waste container, label it as spill debris, and transfer it to the SAA[3][4].

Workflow Visualization

The following decision tree outlines the logical routing of methyl 4-amino-1H-pyrrole-2-carboxylate waste to ensure it never enters the municipal ecosystem.

G Start Waste Generation: Methyl 4-amino-1H-pyrrole-2-carboxylate IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream (Contaminated PPE, Powders) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream (Dissolved in Organic Solvent) IsSolid->LiquidWaste Solution BinSolid Place in HDPE Solid Waste Bin Double-bagged SolidWaste->BinSolid Halogenated Halogenated Solvent? LiquidWaste->Halogenated BinHalo Halogenated Organic Liquid Waste Carboy Halogenated->BinHalo Yes (e.g., DCM) BinNonHalo Non-Halogenated Organic Liquid Waste Carboy Halogenated->BinNonHalo No (e.g., EtOAc, MeOH) SAA Satellite Accumulation Area (SAA) Attach EPA-compliant Label BinSolid->SAA BinHalo->SAA BinNonHalo->SAA EHSPickup EHS / HazMat Pickup (Max 6-12 Months per RCRA) SAA->EHSPickup

Decision tree for methyl 4-amino-1H-pyrrole-2-carboxylate waste segregation and disposal.

References

  • methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride | 1171639. Sigma-Aldrich.
  • Safety D
  • Hazardous Waste and Disposal. American Chemical Society.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-amino-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-amino-1H-pyrrole-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.